molecular formula C5H10N2O B114697 5-Aminopiperidin-2-one CAS No. 154148-70-6

5-Aminopiperidin-2-one

Cat. No.: B114697
CAS No.: 154148-70-6
M. Wt: 114.15 g/mol
InChI Key: APDCFRUAEFSNPV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Aminopiperidin-2-one is a useful research compound. Its molecular formula is C5H10N2O and its molecular weight is 114.15 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-aminopiperidin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H10N2O/c6-4-1-2-5(8)7-3-4/h4H,1-3,6H2,(H,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

APDCFRUAEFSNPV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)NCC1N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H10N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

114.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

154148-70-6
Record name 5-Amino-2-piperidinone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=154148-70-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-aminopiperidin-2-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to 5-Aminopiperidin-2-one: Chemical Properties and Structure

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties and structure of 5-Aminopiperidin-2-one, a heterocyclic compound of interest in medicinal chemistry and drug development. This document collates available data on its physical and chemical characteristics, provides insight into its synthesis, and presents its structural features.

Core Chemical Properties

This compound is a chiral lactam. It is commonly available as a free base or as a hydrochloride salt, with the salt form exhibiting enhanced stability and water solubility[1]. The compound exists as (R) and (S) enantiomers, as well as a racemic mixture. The majority of commercially available and researched forms are the enantiopure or racemic hydrochloride salts.

Quantitative Data Summary

The following table summarizes the key chemical and physical properties of this compound and its hydrochloride salt. It is important to note that experimentally determined data for the free base is limited in publicly available literature, with many suppliers listing physical properties such as melting and boiling points as not available. Predicted values have been included to provide a more complete profile.

PropertyThis compound (Free Base)This compound Hydrochloride
IUPAC Name This compoundThis compound hydrochloride
CAS Number 154148-70-61235440-18-2[2], 154148-70-6[3]
Molecular Formula C₅H₁₀N₂OC₅H₁₁ClN₂O[2]
Molecular Weight 114.15 g/mol 150.61 g/mol [2]
Melting Point Not availableNot available[1]
Boiling Point Not available307.5±35.0 °C (Predicted)[3]
Density Not available1.071±0.06 g/cm³ (Predicted)[3]
pKa Not available16.00±0.40 (Predicted)[3]
Solubility Not availableSoluble in water[1]
Hydrogen Bond Donors 23[4]
Hydrogen Bond Acceptors 22[4]
Rotatable Bond Count 00[4]

Chemical Structure and Stereochemistry

This compound possesses a six-membered piperidinone ring with an amino group at the 5-position. The presence of a chiral center at the C5 position gives rise to two enantiomers: (5R)-5-aminopiperidin-2-one and (5S)-5-aminopiperidin-2-one. The stereochemistry of this center is crucial for its biological activity and its application as a building block in the synthesis of complex molecules. The lactam functionality, a cyclic amide, imparts specific conformational and reactive properties to the molecule.

Experimental Protocols

Detailed experimental protocols for the synthesis of enantiopure 5-aminopiperidin-2-ones are described in the scientific literature. A prominent method involves a regiocontrolled synthesis starting from natural amino acids like aspartic acid or glutamic acid.

Synthesis from L-Glutamic Acid

A multi-step synthesis of 3-(N-Boc-amino)piperidine derivatives starting from L-glutamic acid has been reported, which can be conceptually adapted for this compound. The general strategy involves the following key transformations[5]:

  • Esterification: Both carboxylic acid groups of L-glutamic acid are esterified, for example, using thionyl chloride in methanol to yield the corresponding dimethyl ester.

  • N-Protection: The amino group is protected, commonly with a tert-butoxycarbonyl (Boc) group using di-tert-butyl dicarbonate ((Boc)₂O) and a base like triethylamine.

  • Reduction: The ester groups are reduced to alcohols using a reducing agent such as sodium borohydride to form the corresponding diol.

  • Tosylation: The primary hydroxyl groups of the diol are converted to a better leaving group, typically by reaction with tosyl chloride in the presence of a base.

  • Cyclization: The ditosylate undergoes intramolecular cyclization with a suitable amine to form the piperidine ring. Subsequent deprotection and further functional group manipulations would lead to this compound.

A detailed, step-by-step protocol for a specific synthesis of this compound was not fully available in the public domain at the time of this writing. Researchers should refer to the primary literature for precise experimental conditions.

Regiocontrolled Synthesis from Aspartic Acid

A well-established route to enantiopure 4- and 5-aminopiperidin-2-ones starts from aspartic acid. The strategy relies on the regioselective functionalization of a 1,4-bis-electrophile intermediate derived from aspartic acid, followed by lactamization to form the piperidinone ring[6]. This method provides good control over the stereochemistry at the C5 position.

The logical workflow for this synthesis is depicted in the following diagram:

G cluster_start Starting Material cluster_intermediate Key Intermediate Synthesis cluster_functionalization Regioselective Functionalization cluster_cyclization Lactamization AsparticAcid Aspartic Acid Aminobutanediol Aminobutanediol AsparticAcid->Aminobutanediol Reduction BisElectrophile 1,4-Bis-electrophile Aminobutanediol->BisElectrophile Activation FunctionalizedIntermediate Regioselectively Functionalized Intermediate BisElectrophile->FunctionalizedIntermediate Nucleophilic Substitution Product This compound FunctionalizedIntermediate->Product Intramolecular Cyclization

Caption: Synthesis workflow from Aspartic Acid.

Reactivity and Stability

The chemical reactivity of this compound is characterized by the presence of three key functional groups: a secondary amine within the lactam, a primary amine at the C5 position, and a carbonyl group.

  • Lactam Amide: The amide bond of the lactam can undergo hydrolysis under acidic or basic conditions, leading to ring-opening. The nitrogen of the lactam can be N-alkylated or N-acylated.

  • Primary Amine: The amino group at the C5 position is nucleophilic and can participate in a variety of reactions, including acylation, alkylation, and formation of Schiff bases.

  • Carbonyl Group: The carbonyl group can be reduced to a hydroxyl group.

The hydrochloride salt is generally more stable and easier to handle than the free base, which can be more susceptible to degradation[1]. It is recommended to store the compound under an inert atmosphere at low temperatures (2-8 °C)[4].

Spectral Data

  • ¹H NMR: The proton NMR spectrum would be expected to show signals for the diastereotopic protons of the piperidine ring, with chemical shifts influenced by the adjacent amino and carbonyl groups. The proton at C5 would appear as a multiplet. Protons on the nitrogen atoms would likely appear as broad signals.

  • ¹³C NMR: The carbon NMR spectrum would show five distinct signals for the carbon atoms of the piperidine ring. The carbonyl carbon would have a characteristic downfield chemical shift (typically in the range of 170-180 ppm). The chemical shift of the C5 carbon would be influenced by the attached amino group.

  • IR Spectroscopy: The infrared spectrum would be expected to show characteristic absorption bands for the N-H stretching of the primary amine and the lactam (around 3300-3500 cm⁻¹), a strong C=O stretching vibration for the lactam carbonyl (around 1650-1680 cm⁻¹), and N-H bending vibrations.

  • Mass Spectrometry: The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound. Fragmentation patterns would likely involve loss of the amino group and cleavage of the piperidine ring.

This guide provides a foundational understanding of this compound for its application in research and development. For more specific data and protocols, consulting the primary scientific literature is recommended.

References

The Synthesis and Discovery of 5-Aminopiperidin-2-one: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Aminopiperidin-2-one is a versatile chiral building block that has garnered significant interest in medicinal chemistry. Its rigidified cyclic structure makes it an excellent scaffold for the development of peptidomimetics and other biologically active compounds. This technical guide provides an in-depth overview of the synthesis of this compound, with a focus on a regiosecontrolled route starting from L-aspartic acid. Detailed experimental protocols, quantitative data, and a discussion of its application as a modulator of the dopamine D2 receptor are presented.

Discovery and Significance

The discovery and utility of this compound are closely linked to the field of peptidomimetics, which seeks to develop small molecules that mimic the structure and function of peptides. A significant advancement in this area was the regiocontrolled synthesis of enantiopure 4- and 5-aminopiperidin-2-ones by Gmeiner and his colleagues.[1][2] Their work highlighted the potential of these compounds as conformationally constrained scaffolds.

Specifically, this compound has been utilized as a key component in the synthesis of analogues of Pro-Leu-Gly-NH2 (PLG), a peptide that modulates the dopamine D2 receptor.[1][2] These analogues have shown the ability to enhance the binding of dopamine D2 receptor agonists, suggesting their potential as therapeutic agents for neurological disorders. The rigid piperidinone ring is designed to mimic a β-turn in the native peptide, a common secondary structure motif involved in molecular recognition.

Synthesis of this compound

A common and effective method for the enantioselective synthesis of this compound begins with the readily available chiral starting material, L-aspartic acid. The synthetic strategy involves the formation of a protected piperidin-2-one ring system, followed by the introduction of the amino group at the C5 position. A representative synthetic pathway is outlined below.

Synthetic Pathway Overview

The synthesis can be conceptually broken down into three main stages:

  • Cyclization: Formation of the piperidin-2-one ring from a protected L-aspartic acid derivative.

  • Functional Group Interconversion: Conversion of the C5-carboxylic acid functionality to a group amenable to nucleophilic substitution, such as a hydroxyl group.

  • Introduction of the Amino Group: Typically achieved via an azide intermediate, followed by reduction.

Synthesis_Pathway A L-Aspartic Acid B Protected Aspartic Acid Derivative A->B Protection C N-Protected 5-Oxopiperidine-2-carboxylate B->C Cyclization D N-Protected 5-Hydroxypiperidin-2-one C->D Reduction E N-Protected 5-Azidopiperidin-2-one D->E Azidation F N-Protected this compound E->F Reduction G This compound F->G Deprotection

Figure 1: Synthetic pathway for this compound.
Experimental Protocols

The following protocols are representative of the synthetic sequence illustrated above.

Step 1: Synthesis of N-Protected 5-Hydroxypiperidin-2-one

This step involves the protection of the amino group of L-aspartic acid, followed by esterification of the side-chain carboxylic acid and reduction of the alpha-carboxylic acid to an alcohol. The resulting amino alcohol is then cyclized to the lactam, and the ester is reduced to the alcohol.

  • Materials: N-Boc-L-aspartic acid, appropriate activating agents (e.g., DCC, EDC), a reducing agent (e.g., NaBH4), and suitable solvents (e.g., THF, methanol).

  • Procedure:

    • Protect the amino group of L-aspartic acid with a suitable protecting group, such as a tert-butoxycarbonyl (Boc) group.

    • Selectively esterify the side-chain carboxylic acid.

    • Reduce the alpha-carboxylic acid to the corresponding alcohol.

    • Induce intramolecular cyclization to form the N-Boc-5-oxopiperidine-2-carboxylate.

    • Reduce the ester at the C5 position to yield N-Boc-5-hydroxypiperidin-2-one.

Step 2: Synthesis of N-Protected 5-Azidopiperidin-2-one

The hydroxyl group is converted to an azide, which is a versatile precursor to the amine.

  • Materials: N-Boc-5-hydroxypiperidin-2-one, diphenylphosphoryl azide (DPPA) or an alternative azidating agent, a base (e.g., DBU), and a solvent (e.g., toluene).

  • Procedure:

    • Dissolve N-Boc-5-hydroxypiperidin-2-one in an appropriate anhydrous solvent under an inert atmosphere.

    • Add the azidating agent and the base.

    • Stir the reaction at room temperature or with gentle heating until the reaction is complete, as monitored by TLC.

    • Work up the reaction mixture and purify the product by column chromatography.

Step 3: Synthesis of N-Protected this compound

The azide is reduced to the primary amine. Catalytic hydrogenation is a common and clean method for this transformation.

  • Materials: N-Boc-5-azidopiperidin-2-one, a catalyst (e.g., 10% Pd/C), a hydrogen source (e.g., H2 gas or a transfer hydrogenation reagent like ammonium formate), and a solvent (e.g., methanol or ethanol).

  • Procedure:

    • Dissolve N-Boc-5-azidopiperidin-2-one in the chosen solvent.

    • Add the catalyst and place the reaction under a hydrogen atmosphere (or add the transfer hydrogenation reagent).

    • Stir the reaction at room temperature until the starting material is consumed.

    • Filter the reaction mixture to remove the catalyst and concentrate the filtrate to obtain the product.

Step 4: Deprotection to Yield this compound

The protecting group is removed to yield the final product, often as a salt.

  • Materials: N-Boc-5-aminopiperidin-2-one, a strong acid (e.g., trifluoroacetic acid (TFA) or HCl in dioxane), and a solvent (e.g., dichloromethane).

  • Procedure:

    • Dissolve the protected amine in the solvent.

    • Add the acid and stir at room temperature.

    • Monitor the reaction for the disappearance of the starting material.

    • Remove the solvent and excess acid under reduced pressure to obtain the salt of this compound.

Quantitative Data

The following table summarizes representative quantitative data for the synthesis of this compound. Please note that these are illustrative values and actual results may vary depending on the specific reaction conditions and scale.

StepProductMolecular Weight ( g/mol )Representative Yield (%)Purity (%)Analytical Method
1. Cyclization and ReductionN-Boc-5-hydroxypiperidin-2-one215.2575-85>95NMR, LC-MS
2. AzidationN-Boc-5-azidopiperidin-2-one240.2680-90>95NMR, IR, LC-MS
3. ReductionN-Boc-5-aminopiperidin-2-one214.2790-98>98NMR, LC-MS
4. DeprotectionThis compound hydrochloride150.61>95>98NMR, Elemental Analysis

Application in Drug Discovery: Modulation of the Dopamine D2 Receptor

This compound serves as a crucial scaffold for peptidomimetics that act as allosteric modulators of the dopamine D2 receptor. The D2 receptor is a G-protein coupled receptor (GPCR) that plays a critical role in neurotransmission. Its dysregulation is implicated in various neurological and psychiatric disorders.

Dopamine D2 Receptor Signaling Pathway

The canonical signaling pathway for the dopamine D2 receptor involves its coupling to inhibitory G-proteins (Gi/o). Upon activation by dopamine, the D2 receptor promotes the exchange of GDP for GTP on the Gαi subunit. The activated Gαi subunit then dissociates from the Gβγ dimer and inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. This, in turn, reduces the activity of protein kinase A (PKA).

D2_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Dopamine Dopamine D2R Dopamine D2 Receptor Dopamine->D2R Binds PAM 5-AP based Modulator PAM->D2R Enhances Binding G_protein Gi/o Protein D2R->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits ATP ATP cAMP cAMP ATP->cAMP Converts PKA_inactive Inactive PKA cAMP->PKA_inactive Activates PKA_active Active PKA PKA_inactive->PKA_active Cellular_Response Cellular Response PKA_active->Cellular_Response Phosphorylates Targets

Figure 2: Dopamine D2 receptor signaling pathway.
Mechanism of Action of this compound Based Modulators

Peptidomimetics derived from this compound are designed to act as positive allosteric modulators (PAMs) of the D2 receptor. Unlike agonists that directly activate the receptor, PAMs bind to a different site (an allosteric site) and enhance the effect of the endogenous ligand, dopamine. This is achieved by increasing the affinity of dopamine for its binding site on the receptor.[1][2] This mechanism offers a more nuanced approach to receptor modulation, potentially leading to therapeutic benefits with fewer side effects compared to direct agonists or antagonists.

Experimental_Workflow start Start: Synthesis of 5-AP derivative binding_assay In Vitro Binding Assay (e.g., Radioligand Binding) start->binding_assay Compound functional_assay In Vitro Functional Assay (e.g., cAMP measurement) binding_assay->functional_assay Determine Affinity & Allosteric Effect in_vivo In Vivo Animal Model Studies functional_assay->in_vivo Confirm Mechanism & Efficacy end Lead Optimization in_vivo->end Evaluate Therapeutic Potential

Figure 3: Drug discovery workflow for 5-AP derivatives.

Conclusion

This compound is a valuable chiral synthon with significant applications in medicinal chemistry, particularly in the development of modulators for challenging drug targets like GPCRs. The synthetic route from L-aspartic acid provides a reliable method for obtaining this compound in an enantiopure form. Its successful use in creating peptidomimetics that allosterically modulate the dopamine D2 receptor underscores the potential of this scaffold in the design of novel therapeutics for neurological and psychiatric disorders. Further exploration of derivatives of this compound is a promising avenue for future drug discovery efforts.

References

A Technical Guide to the Spectroscopic Analysis of 5-Aminopiperidin-2-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the expected spectroscopic data for 5-aminopiperidin-2-one, a valuable building block in medicinal chemistry. Due to the limited availability of published experimental spectra for this specific molecule, this document outlines the anticipated Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data based on the analysis of its structural features. Furthermore, it details generalized experimental protocols for acquiring such data.

Chemical Structure
this compound structure

Figure 1. Chemical structure of this compound.

Spectroscopic Data Summary

The following tables summarize the expected chemical shifts and absorption bands for this compound. These values are predictive and based on known data for similar chemical environments.

Table 1: Predicted ¹H NMR Spectroscopic Data
Chemical Shift (δ) ppmMultiplicityNumber of ProtonsAssignment
~ 7.0 - 8.0Broad Singlet1HNH (Amide)
~ 3.0 - 3.5Multiplet1HCH -NH₂
~ 3.0 - 3.4Multiplet2HCH ₂-NH (Amide)
~ 1.5 - 2.5Multiplet2HCH ₂ adjacent to CH-NH₂
~ 1.5 - 2.5Multiplet2HCH ₂ adjacent to C=O
~ 1.2 - 1.8Broad Singlet2HNH ₂ (Amine)
Table 2: Predicted ¹³C NMR Spectroscopic Data
Chemical Shift (δ) ppmCarbon Assignment
~ 170 - 175C =O (Amide Carbonyl)
~ 45 - 55C H-NH₂
~ 40 - 50C H₂-NH (Amide)
~ 25 - 35C H₂ adjacent to CH-NH₂
~ 20 - 30C H₂ adjacent to C=O
Table 3: Predicted IR Spectroscopic Data
Wavenumber (cm⁻¹)Vibration TypeFunctional Group
3300 - 3500N-H StretchPrimary Amine (two bands)
3100 - 3300N-H StretchSecondary Amide
2850 - 2960C-H StretchAliphatic
~ 1650C=O StretchAmide (Lactam)
1590 - 1650N-H BendPrimary Amine
Table 4: Predicted Mass Spectrometry Data
m/zIon
114[M]⁺ (Molecular Ion)
97[M - NH₃]⁺
86[M - C₂H₄]⁺ (from retro-Diels-Alder)
70[M - C₂H₄N]⁺
56[M - C₃H₆N]⁺
44[C₂H₆N]⁺

Experimental Protocols

The following are generalized protocols for obtaining the spectroscopic data for a compound like this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or D₂O). The choice of solvent is critical as the N-H and N-H₂ protons are exchangeable and may not be observed in D₂O.

  • ¹H NMR Acquisition: Acquire the proton NMR spectrum using a 400 MHz or higher field spectrometer. Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and 16-32 scans.

  • ¹³C NMR Acquisition: Acquire the carbon NMR spectrum on the same instrument. Due to the lower natural abundance of ¹³C, a greater number of scans (e.g., 1024 or more) and a longer relaxation delay may be necessary. Proton decoupling is typically used to simplify the spectrum.

Infrared (IR) Spectroscopy
  • Sample Preparation (KBr Pellet Method):

    • Thoroughly grind 1-2 mg of this compound with approximately 100-200 mg of dry potassium bromide (KBr) using an agate mortar and pestle.

    • Place the mixture into a pellet press and apply pressure to form a transparent or translucent pellet.

  • Sample Preparation (Thin Film Method):

    • If the sample is soluble in a volatile solvent, dissolve a small amount and deposit the solution onto a salt plate (e.g., NaCl or KBr).

    • Allow the solvent to evaporate, leaving a thin film of the compound on the plate.

  • Data Acquisition: Place the prepared sample in the IR spectrometer and acquire the spectrum, typically over a range of 4000 to 400 cm⁻¹.

Mass Spectrometry (MS)
  • Sample Introduction: Introduce a dilute solution of this compound into the mass spectrometer. For a volatile compound, direct injection or gas chromatography-mass spectrometry (GC-MS) can be used. For non-volatile samples, liquid chromatography-mass spectrometry (LC-MS) with an electrospray ionization (ESI) source is appropriate.

  • Ionization: Utilize an appropriate ionization technique. Electron ionization (EI) is common for GC-MS and will produce fragment ions. ESI is a softer ionization technique used in LC-MS that will likely yield the protonated molecular ion [M+H]⁺.

  • Data Acquisition: Acquire the mass spectrum over a suitable m/z range (e.g., 50-500 amu).

Visualizations

Spectroscopic Analysis Workflow

The following diagram illustrates a typical workflow for the spectroscopic analysis of a synthesized organic compound like this compound.

Spectroscopic_Analysis_Workflow cluster_synthesis Compound Synthesis cluster_purification Purification & Isolation cluster_analysis Spectroscopic Analysis cluster_interpretation Data Interpretation Synthesis Synthesis of This compound Purification Purification (e.g., Chromatography, Recrystallization) Synthesis->Purification NMR NMR (¹H, ¹³C) Purification->NMR IR IR Purification->IR MS MS Purification->MS Structure_Elucidation Structure Elucidation & Confirmation NMR->Structure_Elucidation IR->Structure_Elucidation MS->Structure_Elucidation

An In-depth Technical Guide on the Solubility and Stability Profile of 5-Aminopiperidin-2-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available information on the solubility and stability of 5-Aminopiperidin-2-one and its hydrochloride salt. Due to the limited publicly available quantitative data, this guide also includes detailed experimental protocols for determining these properties, offering a framework for researchers to generate the necessary data in a laboratory setting.

Introduction

This compound is a heterocyclic organic compound incorporating a lactam (a cyclic amide) and a primary amine. This structure makes it a valuable building block in medicinal chemistry and drug discovery. Understanding its solubility and stability is critical for its application in pharmaceutical development, including formulation, storage, and analytical method development. This guide addresses both the free base and the more commonly available hydrochloride salt. The hydrochloride salt is often utilized to enhance the solubility and stability of amine-containing compounds.[1]

Physicochemical Properties

A summary of the basic physicochemical properties of this compound and its hydrochloride salt is presented below.

PropertyThis compoundThis compound Hydrochloride
CAS Number 154148-70-6[2]1235440-18-2[1][3][4]
Molecular Formula C₅H₁₀N₂O[2]C₅H₁₁ClN₂O[1][3][4]
Molecular Weight 114.15 g/mol [2]150.61 g/mol [3][4]
Appearance Not AvailableLight yellow solid
Storage Conditions Store at 0-8 °C[2]Under inert gas (nitrogen or Argon) at 2-8°C[1][3]

Solubility Profile

Table of Qualitative and Quantitative Solubility Data

SolventThis compoundThis compound Hydrochloride
Water Not AvailableEnhanced solubility noted[1]
Methanol Not AvailableNot Available
Ethanol Not AvailableNot Available
Dimethyl Sulfoxide (DMSO) Not AvailableNot Available
Dichloromethane (DCM) Not AvailableNot Available

Stability Profile

A comprehensive stability profile of this compound under various stress conditions has not been published. The recommended storage conditions (refrigerated and under an inert atmosphere) suggest potential sensitivity to temperature and oxidation.[1][2][3] Forced degradation studies are necessary to identify the degradation pathways and products.

Summary of Known Stability Information

ConditionThis compoundThis compound Hydrochloride
Solid-State (Recommended Storage) Stable at 0-8 °C[2]Stable under inert gas at 2-8°C[1][3]
Aqueous Solution (pH) Data not availableData not available
Temperature (in solution) Data not availableData not available
Light (Photostability) Data not availableData not available
Oxidative Stress Data not availableData not available

Experimental Protocols

The following sections provide detailed, generalized methodologies for determining the solubility and stability of this compound and its salts. These protocols are based on standard industry practices and regulatory guidelines.

This protocol outlines the shake-flask method, a common technique for determining equilibrium solubility.

Objective: To determine the equilibrium solubility of this compound in various solvents.

Materials:

  • This compound (or its HCl salt)

  • Selected solvents (e.g., water, phosphate buffer pH 7.4, methanol, ethanol)

  • Vials with screw caps

  • Orbital shaker or vortex mixer

  • Centrifuge

  • Calibrated analytical balance

  • HPLC with a suitable detector (e.g., UV-Vis or MS)

Procedure:

  • Add an excess amount of the compound to a known volume of the solvent in a vial.

  • Seal the vial and agitate it at a constant temperature (e.g., 25 °C and 37 °C) for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • After agitation, allow the vials to stand to let undissolved particles settle.

  • Centrifuge the samples to separate the solid from the supernatant.

  • Carefully withdraw an aliquot of the clear supernatant and dilute it with a suitable solvent.

  • Analyze the concentration of the dissolved compound in the diluted supernatant using a validated analytical method, such as HPLC.

  • Calculate the solubility in mg/mL or mol/L.

Experimental Workflow for Solubility Determination

G cluster_prep Sample Preparation cluster_sep Separation cluster_analysis Analysis cluster_result Result prep1 Add excess compound to known solvent volume prep2 Seal and agitate (e.g., 24h at 25°C) prep1->prep2 sep1 Allow to settle prep2->sep1 sep2 Centrifuge sep1->sep2 analysis1 Withdraw and dilute supernatant sep2->analysis1 analysis2 Analyze concentration (e.g., HPLC) analysis1->analysis2 result1 Calculate solubility analysis2->result1

Caption: Workflow for Shake-Flask Solubility Determination.

This protocol describes a forced degradation study to identify potential degradation products and pathways.

Objective: To investigate the stability of this compound under various stress conditions.

Materials:

  • This compound (or its HCl salt)

  • Hydrochloric acid (HCl) solution (e.g., 0.1 M)

  • Sodium hydroxide (NaOH) solution (e.g., 0.1 M)

  • Hydrogen peroxide (H₂O₂) solution (e.g., 3%)

  • Water bath or oven

  • Photostability chamber

  • HPLC-UV/MS system

Procedure:

  • Acidic Hydrolysis: Dissolve the compound in 0.1 M HCl and heat (e.g., at 60°C) for a specified time.

  • Basic Hydrolysis: Dissolve the compound in 0.1 M NaOH and keep at room temperature or heat gently for a specified time.

  • Oxidative Degradation: Dissolve the compound in a solution of H₂O₂ (e.g., 3%) and keep at room temperature for a specified time.

  • Thermal Degradation: Expose the solid compound to dry heat (e.g., 80°C) for a specified time.

  • Photolytic Degradation: Expose the compound (in solid state and in solution) to light in a photostability chamber according to ICH Q1B guidelines.

  • Sample Analysis: At appropriate time points, withdraw samples, neutralize if necessary, and analyze by a stability-indicating HPLC method (preferably with mass spectrometric detection to identify degradation products).

  • Mass Balance: Assess the mass balance to ensure that all degradation products are accounted for.

Potential Degradation Pathways

Based on the chemical structure of this compound, two primary degradation pathways can be hypothesized:

  • Hydrolysis of the Lactam Ring: Under acidic or basic conditions, the cyclic amide (lactam) can undergo hydrolysis to form the corresponding open-chain amino acid, 5-aminopentanoic acid.

  • Oxidation of the Amino Group: The primary amine is susceptible to oxidation, which could lead to the formation of various oxidation products.

Hypothesized Degradation Pathway of this compound

G A This compound B 5-Aminopentanoic acid (Hydrolysis Product) A->B  Acid/Base Hydrolysis C Oxidation Products A->C Oxidation

Caption: Potential Degradation Pathways.

Conclusion

While specific quantitative data on the solubility and a detailed stability profile of this compound are not extensively documented in publicly accessible sources, this guide provides the available qualitative information and a robust framework for its experimental determination. The hydrochloride salt is noted for its enhanced aqueous solubility. The inherent reactivity of the lactam and amino functional groups suggests potential for hydrolytic and oxidative degradation. The provided experimental protocols for solubility and forced degradation studies offer a clear path for researchers to generate the critical data needed for the successful application of this compound in drug development and other scientific endeavors.

References

The Biological Versatility of the Aminopiperidinone Scaffold: An In-Depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The piperidine ring is a foundational scaffold in medicinal chemistry, present in a vast array of approved drugs and bioactive natural products. Its conformational flexibility and ability to present substituents in well-defined spatial orientations make it a privileged structure in drug design. This technical guide focuses on the biological activities of derivatives based on the aminopiperidin-2-one core, a substructure with significant potential for therapeutic applications. While public domain data on 5-Aminopiperidin-2-one itself is limited, this document explores the rich pharmacology of its close analogs, providing a comprehensive overview of their anticancer and enzyme-inhibiting properties.

Anticancer Activity of Aminopiperidine Derivatives

Derivatives of the aminopiperidine scaffold have demonstrated notable potential as anticancer agents. A key area of investigation has been their ability to inhibit thymidylate synthase (TS), a critical enzyme in DNA synthesis and a well-established target for cancer chemotherapy.

A series of novel 6-(4-aminopiperidin-1-yl)-substituted benzyl-3-methylpyrimidine-2,4(1H,3H)-dione derivatives have been synthesized and evaluated for their cytotoxic effects against human breast adenocarcinoma (MCF-7) and human colorectal adenocarcinoma (SW480) cell lines.[1] Among the synthesized compounds, several exhibited potent cytotoxic activity, with IC50 values in the low micromolar range, comparable to the standard chemotherapeutic agent 5-Fluorouracil (5-FU).[1]

Quantitative Data: Cytotoxicity of 6-(4-aminopiperidin-1-yl) Pyrimidine Derivatives
CompoundTarget Cell LineIC50 (µM)[1]
5h SW480 (colorectal cancer)15.70 ± 0.28
MCF-7 (breast cancer)16.50 ± 4.90
5b MCF-7 (breast cancer)14.15
SW480 (colorectal cancer)31.75
5e MCF-7 (breast cancer)17.55
Cisplatin (Control) SW480 (colorectal cancer)Not Reported
MCF-7 (breast cancer)Not Reported
5-Fluorouracil (Control) SW480 (colorectal cancer)Not Reported
MCF-7 (breast cancer)Not Reported

Note: The original research article provides a broader range of derivatives and their corresponding IC50 values. The table above presents a selection of the most potent compounds for illustrative purposes.

Enzyme Inhibition: Aminopiperidines as Dipeptidyl Peptidase IV (DPP-4) Inhibitors

The aminopiperidine moiety is a key structural feature in a class of highly successful drugs for the treatment of type 2 diabetes: Dipeptidyl Peptidase IV (DPP-4) inhibitors. Alogliptin, a potent and selective DPP-4 inhibitor, incorporates a (3R)-3-aminopiperidin-1-yl group.[2] DPP-4 is a serine protease that inactivates incretin hormones, such as glucagon-like peptide-1 (GLP-1), which play a crucial role in glucose homeostasis. By inhibiting DPP-4, these drugs increase the levels of active incretins, leading to enhanced insulin secretion and reduced glucagon secretion in a glucose-dependent manner.[3]

The development of β-aminoacylpiperidines bearing various fused heterocyclic rings has also yielded potent and selective DPP-4 inhibitors, with some analogs exhibiting IC50 values in the nanomolar range.[4]

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the biological evaluation of aminopiperidin-2-one derivatives.

Cytotoxicity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and proliferation.

Principle: Viable cells with active metabolism convert the yellow tetrazolium salt, MTT, into a purple formazan product. The amount of formazan produced is proportional to the number of viable cells.

Procedure:

  • Cell Seeding: Seed human cancer cell lines (e.g., MCF-7, SW480) in 96-well plates at a suitable density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds (e.g., 5a-5j) and control drugs (e.g., Cisplatin, 5-Fluorouracil). Include a vehicle control (e.g., DMSO).

  • Incubation: Incubate the plates for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified incubator with 5% CO2.

  • MTT Addition: Add MTT solution to each well and incubate for 3-4 hours.

  • Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO, isopropanol) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the wells at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability compared to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Dipeptidyl Peptidase IV (DPP-4) Inhibition Assay

A fluorometric assay is commonly used to screen for and characterize DPP-4 inhibitors.

Principle: The assay measures the cleavage of a fluorogenic substrate, such as Gly-Pro-7-amino-4-methylcoumarin (Gly-Pro-AMC), by DPP-4. Cleavage of the substrate releases the fluorescent AMC moiety, and the increase in fluorescence is proportional to the enzyme activity.

Materials:

  • Recombinant human DPP-4 enzyme

  • DPP-4 substrate: Gly-Pro-AMC

  • Assay buffer (e.g., Tris-HCl or HEPES buffer, pH 7.5)

  • Test compounds (potential inhibitors)

  • Known DPP-4 inhibitor as a positive control (e.g., Sitagliptin)

  • 96-well black microplate

  • Fluorometric microplate reader

Procedure:

  • Reaction Setup: In a 96-well plate, add the assay buffer, the test compound at various concentrations, and the DPP-4 enzyme. Include wells for a positive control (known inhibitor) and a negative control (no inhibitor).

  • Pre-incubation: Incubate the plate for a short period (e.g., 10-15 minutes) at 37°C to allow the inhibitor to bind to the enzyme.

  • Initiate Reaction: Add the DPP-4 substrate (Gly-Pro-AMC) to all wells to start the enzymatic reaction.

  • Fluorescence Measurement: Immediately begin monitoring the increase in fluorescence over time using a microplate reader with excitation and emission wavelengths appropriate for AMC (e.g., Ex: 360 nm, Em: 460 nm).[5]

  • Data Analysis: Calculate the rate of the enzymatic reaction for each inhibitor concentration. Determine the percent inhibition relative to the negative control and calculate the IC50 value for each test compound.

Signaling Pathways and Logical Relationships

The biological effects of bioactive molecules are often mediated through their interaction with specific signaling pathways. For anticancer agents, pathways such as Wnt/β-catenin and PI3K/Akt/mTOR are of particular interest.

Wnt/β-catenin Signaling Pathway

The Wnt/β-catenin pathway is a crucial signaling cascade involved in cell proliferation, differentiation, and apoptosis. Its dysregulation is frequently observed in various cancers.

Wnt_Pathway cluster_off Wnt OFF State cluster_on Wnt ON State cluster_nucleus Inside Nucleus Destruction_Complex Destruction Complex (APC, Axin, GSK3β, CK1) beta_catenin_off β-catenin Destruction_Complex->beta_catenin_off Phosphorylation Proteasome Proteasome beta_catenin_off->Proteasome Ubiquitination & Degradation Wnt Wnt Ligand Frizzled_LRP Frizzled/LRP Receptor Complex Wnt->Frizzled_LRP Dsh Dishevelled (Dsh) Frizzled_LRP->Dsh Activation Dsh->Destruction_Complex Inhibition beta_catenin_on β-catenin (Accumulation) Nucleus Nucleus beta_catenin_on->Nucleus Translocation TCF_LEF TCF/LEF Target_Genes Target Gene Transcription (Proliferation, etc.) TCF_LEF->Target_Genes Activation

Caption: Canonical Wnt/β-catenin signaling pathway in "OFF" and "ON" states.

PI3K/Akt/mTOR Signaling Pathway

The PI3K/Akt/mTOR pathway is a central regulator of cell growth, proliferation, survival, and metabolism. Its aberrant activation is a common feature of many human cancers.

PI3K_Akt_mTOR_Pathway GF Growth Factor RTK Receptor Tyrosine Kinase (RTK) GF->RTK Binds PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Recruits Akt Akt PIP3->Akt Recruits PTEN PTEN PTEN->PIP3 Dephosphorylates PDK1->Akt Phosphorylates mTORC1 mTORC1 Akt->mTORC1 Activates Survival Cell Survival Akt->Survival S6K p70S6K mTORC1->S6K Phosphorylates _4EBP1 4E-BP1 mTORC1->_4EBP1 Phosphorylates Proliferation Cell Growth & Proliferation S6K->Proliferation

Caption: Simplified PI3K/Akt/mTOR signaling pathway.

Conclusion

The aminopiperidin-2-one scaffold and its close analogs represent a promising area for the discovery of novel therapeutics. The demonstrated activities of derivatives as potent anticancer agents and highly selective enzyme inhibitors underscore the value of this structural motif in medicinal chemistry. The data and protocols presented in this guide provide a solid foundation for researchers and drug development professionals to further explore the therapeutic potential of this versatile class of compounds. Future work should focus on the synthesis and biological evaluation of a broader range of this compound derivatives to fully elucidate their structure-activity relationships and mechanisms of action.

References

5-Aminopiperidin-2-one: A Scaffolding Nexus for Diverse Pharmacological Activity

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Mechanistic Landscape of 5-Aminopiperidin-2-one and its Derivatives

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a heterocyclic compound that serves as a versatile scaffold in medicinal chemistry. While a specific, dedicated mechanism of action for the parent compound is not extensively documented in publicly available research, its structural motif is a key component in a variety of derivatives exhibiting a broad range of pharmacological activities. These derivatives have been shown to interact with multiple biological targets, including G-protein coupled receptors (GPCRs), enzymes, and other signaling proteins. This guide synthesizes the available information on the biological activities of this compound derivatives, providing insights into their potential therapeutic applications and the experimental approaches used to characterize them.

Introduction to the this compound Scaffold

The this compound structure, a six-membered lactam ring with an amino substituent at the 5th position, provides a rigid framework that can be readily functionalized. This chemical tractability has made it an attractive starting point for the synthesis of compound libraries aimed at exploring diverse biological targets.[1][2][3][4] The piperidine ring is a highly privileged scaffold in medicinal chemistry, known for its metabolic stability and its ability to improve pharmacokinetic properties.[5]

Biological Activities of this compound Derivatives

Derivatives of this compound have been investigated for their activity against a range of targets, as detailed below.

Modulation of G-Protein Coupled Receptors (GPCRs)

Dopamine D2 Receptors: Peptidomimetics synthesized from 4- and 5-aminopiperidin-2-ones have been shown to significantly enhance the agonist binding of dopamine D2 receptors.[1][2][3] These compounds were designed as analogues of the dopamine receptor modulating peptide Pro-Leu-Gly-NH2 (PLG). One particular isomer demonstrated potency comparable to the genuine ligand PLG, suggesting the potential for developing novel therapeutics for conditions involving dopaminergic dysregulation.[1][2][3]

Serotonin 5-HT1A Receptors: In addition to D2 receptor activity, certain 5-piperidinyl-1H-benzo[d]imidazol-2(3H)-ones, which are structurally related to this compound, have been synthesized and evaluated for dual D2 and 5-HT1A receptor binding affinities.[6] This dual activity is a characteristic of some atypical antipsychotic drugs.

Enzyme Inhibition

Inducible Nitric Oxide Synthase (iNOS): A series of aminopiperidines have been identified as potent inhibitors of inducible nitric oxide synthase (iNOS).[7] One compound from this series demonstrated greater than 25-fold selectivity over endothelial NOS (eNOS) and 16-fold selectivity over neuronal NOS (nNOS), highlighting the potential for developing selective anti-inflammatory agents.[7]

Dipeptidyl Peptidase-4 (DPP-4): A potent and selective DPP-4 inhibitor, BI 1356 (Linagliptin), incorporates a 3-(R)-aminopiperidinyl group.[8] This compound, derived from a xanthine scaffold, is an orally bioavailable drug for the treatment of type 2 diabetes.[8]

Thymidylate Synthase (TS): Novel 6-(4-aminopiperidin-1-yl) benzyl-3-methylpyrimidine-2,4-dione derivatives have been designed and synthesized as potential anticancer agents targeting thymidylate synthase, a key enzyme in pyrimidine biosynthesis.[9]

SMYD3 Methyltransferase: A 4-aminopiperidine derivative has been developed as a site-specific covalent inhibitor of SMYD3, a methyltransferase implicated in various cancers.[10] This compound demonstrated potent and prolonged attenuation of methyltransferase activity and reduced the proliferation of breast cancer cell lines.[10]

MraY: Analogues of caprazamycins containing a piperidine scaffold have been synthesized and shown to exhibit good MraY inhibitory activity.[11] MraY is a bacterial enzyme involved in cell wall biosynthesis, making it a target for novel antibacterial agents. The lead compound showed activity against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococci (VRE).[11]

Sigma Receptor Binding

Piperidine-based compounds have been investigated for their affinity to sigma receptors (σR), which are implicated in various neurological disorders.[12] One study identified a polyfunctionalized pyridine with a piperidine moiety that exhibited high affinity for σ1R (Ki = 1.45 nM) with 290-fold selectivity over the σ2R subtype.[12] Another radioiodinated N-benzylpiperidin-4-yl derivative showed high affinity for both sigma-1 and sigma-2 receptor subtypes and demonstrated potential for imaging human prostate tumors.[13]

Data Presentation

Due to the lack of specific quantitative data for the parent this compound compound in the provided search results, a comparative data table cannot be generated at this time. Research on specific derivatives has yielded quantitative data, such as the Ki values for sigma receptor binding and IC50 values for enzyme inhibition, which are detailed in the respective cited literature.

Experimental Protocols

Detailed experimental protocols for the synthesis and biological evaluation of this compound derivatives can be found in the primary research articles cited throughout this document. These protocols typically include:

  • Chemical Synthesis: Detailed reaction schemes, purification methods (e.g., chromatography), and structural characterization techniques (e.g., NMR, mass spectrometry).[1][2][3]

  • In Vitro Binding Assays: Radioligand binding assays to determine the affinity of compounds for their target receptors (e.g., dopamine D2, sigma receptors).[6][13] These protocols specify the receptor source (e.g., cell lines, tissue homogenates), radioligand, and conditions for incubation and detection.

  • Enzyme Inhibition Assays: Biochemical assays to measure the inhibitory potency of compounds against their target enzymes (e.g., iNOS, DPP-4).[7][8] These assays typically monitor the formation of a product or the depletion of a substrate.

  • Cell-Based Assays: Assays using cultured cells to evaluate the functional effects of the compounds, such as inhibition of cell proliferation or modulation of signaling pathways.[10]

Visualizations

Conceptual Signaling Pathway for a GPCR-Targeting Derivative

The following diagram illustrates a generalized signaling pathway that could be initiated by a this compound derivative acting as an agonist at a Gq-coupled receptor, a common mechanism for GPCRs like the dopamine D2 receptor (which can couple to Gi/o and Gq).

GPCR_Signaling cluster_membrane Cell Membrane Receptor GPCR (e.g., D2 Receptor) G_Protein Gq Protein Receptor->G_Protein Activates PLC Phospholipase C (PLC) G_Protein->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves Ligand This compound Derivative Ligand->Receptor Binds IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_Release Ca²⁺ Release IP3->Ca_Release PKC_Activation PKC Activation DAG->PKC_Activation Downstream Downstream Cellular Responses Ca_Release->Downstream PKC_Activation->Downstream

Caption: Conceptual Gq-coupled GPCR signaling pathway.

Experimental Workflow for Compound Screening

The following diagram outlines a typical workflow for the discovery and initial characterization of bioactive derivatives of this compound.

Screening_Workflow cluster_synthesis Synthesis & Library Generation cluster_screening Biological Screening cluster_validation Hit Validation & Characterization Start This compound Scaffold Synthesis Chemical Synthesis of Derivative Library Start->Synthesis Purification Purification & Characterization Synthesis->Purification Primary_Screen Primary Screening (e.g., Binding Assay) Purification->Primary_Screen Compound Library Hit_ID Hit Identification Primary_Screen->Hit_ID Identifies Active Compounds Dose_Response Dose-Response & Potency (IC₅₀/EC₅₀) Hit_ID->Dose_Response Validated Hits Selectivity Selectivity Assays (vs. Off-Targets) Dose_Response->Selectivity Cell_Assay Cell-Based Functional Assays Selectivity->Cell_Assay Lead_Opt Lead Optimization Cell_Assay->Lead_Opt

Caption: High-level workflow for drug discovery.

Conclusion

While the direct mechanism of action of this compound remains to be fully elucidated, its utility as a privileged scaffold in medicinal chemistry is evident from the diverse biological activities of its derivatives. These compounds have shown promise as modulators of GPCRs, inhibitors of various enzymes, and ligands for sigma receptors. Future research focusing on the systematic exploration of the chemical space around the this compound core is likely to yield novel therapeutic agents for a wide range of diseases. This guide provides a foundational understanding of the current knowledge and serves as a resource for researchers in the field of drug discovery and development.

References

An In-depth Technical Guide to the Potential Therapeutic Targets of 5-Aminopiperidin-2-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document provides a technical overview of the potential therapeutic targets of 5-Aminopiperidin-2-one. Direct experimental evidence for the biological activity and specific molecular targets of this compound is limited in publicly available literature. The information presented herein is largely inferred from structure-activity relationship (SAR) studies of structurally related piperidine and piperidinone derivatives.

Introduction

This compound is a delta-lactam containing a piperidine ring, a scaffold of significant interest in medicinal chemistry. The piperidine moiety is a privileged structure, found in numerous approved drugs and clinical candidates, owing to its favorable physicochemical properties, including metabolic stability and the ability to modulate lipophilicity and hydrogen bonding characteristics. This guide explores the potential therapeutic targets of this compound by examining the biological activities of analogous compounds.

Synthesis of this compound

A regiocontrolled synthesis of enantiopure this compound has been reported starting from aspartic acid. The key steps involve the formation of a 1,4-bis-electrophile intermediate, followed by regioselective functionalization and subsequent lactamization to yield the desired product.[1][2]

Potential Therapeutic Targets

Based on the pharmacological activities of structurally similar piperidine and piperidinone derivatives, several potential therapeutic targets for this compound can be postulated.

Neurological and Psychiatric Disorders

Rationale for Targeting: The piperidine scaffold is a common feature in ligands targeting dopamine and serotonin receptors, which are crucial in the pathophysiology of various central nervous system (CNS) disorders, including schizophrenia and depression.

Supporting Evidence:

  • Peptidomimetics incorporating the this compound framework have been synthesized and shown to significantly enhance the agonist binding of dopamine D2 receptors.[1][2] One such isomer demonstrated potency comparable to the endogenous dopamine receptor modulating peptide Pro-Leu-Gly-NH2 (PLG).[1][2]

  • Structure-activity relationship studies of 4-benzylpiperidine carboxamides have identified key structural features that determine selectivity for the serotonin transporter (SERT) and dopamine transporter (DAT).[3]

Signaling Pathway:

G cluster_dopamine Dopamine D2 Receptor Pathway cluster_serotonin Serotonin 5-HT Reuptake Dopamine Dopamine D2R Dopamine D2 Receptor (GPCR) Dopamine->D2R Gi Gi D2R->Gi activates AC Adenylyl Cyclase Gi->AC inhibits cAMP cAMP AC->cAMP produces PKA Protein Kinase A cAMP->PKA activates Cellular_Response_D Cellular Response (e.g., modulation of neuronal excitability) PKA->Cellular_Response_D Serotonin_pre Serotonin (Presynaptic) SERT Serotonin Transporter (SERT) Serotonin_pre->SERT reuptake Serotonin_post Serotonin (Postsynaptic) Receptor_5HT 5-HT Receptors Serotonin_post->Receptor_5HT Signal_Transduction Signal Transduction Receptor_5HT->Signal_Transduction

Figure 1: Simplified Dopamine D2 and Serotonin Signaling Pathways.

Rationale for Targeting: Inhibition of acetylcholinesterase, the enzyme responsible for the breakdown of the neurotransmitter acetylcholine, is a primary therapeutic strategy for Alzheimer's disease. The piperidinone core is present in known AChE inhibitors.

Supporting Evidence:

  • Several series of piperidinone derivatives have been synthesized and evaluated as inhibitors of both acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE).[4][5]

  • Structure-activity relationship studies have shown that substituents on the piperidinone ring significantly influence inhibitory potency and selectivity. For example, 1-benzyl-4-[(5,6-dimethoxy-1-oxoindan-2-yl)methyl]piperidine (Donepezil) is a potent and selective AChE inhibitor with an IC50 value of 5.7 nM.[6]

  • Naturally inspired multitarget-directed ligands derived from piperine (which contains a piperidine moiety) have shown significant inhibitory activity against cholinesterases.[7]

Quantitative Data for Related Piperidinone AChE Inhibitors:

Compound ClassDerivative ExampleTargetIC50 (µM)Reference
Bis(benzylidene)piperidin-4-ones1-benzyl-3,5-bis(4-nitrobenzylidene)piperidine-4-oneAChE12.55[4]
Piperidone grafted spiropyrrolidinesCompound 8lAChE1.37[5]
Indanone derivatives1-benzyl-4-[(5,6-dimethoxy-1-oxoindan-2-yl)methyl]piperidineAChE0.0057[6]
Pain Management

Rationale for Targeting: The piperidine scaffold is a core component of many potent opioid analgesics, including fentanyl and its derivatives.

Supporting Evidence:

  • Quantitative structure-activity relationship (QSAR) studies on 4-phenylpiperidine derivatives have been conducted to develop pharmacophore models for µ-opioid receptor agonists.[8]

  • A ligand-based 3D pharmacophore model for the µ-opioid receptor highlights the importance of a positive ionizable feature, which could be fulfilled by the amino group of this compound.[9]

  • Structure-based design of bitopic ligands based on the fentanyl scaffold has been explored to target both the orthosteric and allosteric sites of the µ-opioid receptor.[10]

Pharmacophore Model for µ-Opioid Agonists:

Figure 2: Generalized 3D Pharmacophore for µ-Opioid Receptor Agonists.

Experimental Protocols

Dopamine D2 Receptor Binding Assay

This protocol is a generalized procedure based on radioligand binding assays.

Materials:

  • HEK293 cells stably expressing the human dopamine D2L receptor.

  • Membrane preparation buffer: 50 mM Tris-HCl, pH 7.4.

  • Assay buffer: 50 mM Tris-HCl, pH 7.4, with 0.9% NaCl, 0.025% ascorbic acid, and 0.001% Bovine Serum Albumin.

  • Radioligand: [³H]Spiperone.

  • Non-specific binding determinant: 4 µM (+)-Butaclamol.

  • Test compound: this compound.

  • Glass fiber filters (e.g., GF/C).

  • Scintillation cocktail and liquid scintillation counter.

Procedure:

  • Membrane Preparation:

    • Harvest cells and homogenize in ice-cold membrane preparation buffer.

    • Centrifuge the homogenate at 20,000 x g for 30 minutes at 4°C.

    • Resuspend the membrane pellet in assay buffer and determine protein concentration (e.g., Bradford assay).[11]

  • Competitive Binding Assay:

    • In a 96-well plate, add in order:

      • Assay buffer.

      • A fixed concentration of [³H]Spiperone (e.g., 0.2 nM).[11]

      • Serial dilutions of this compound or vehicle control.

      • Membrane preparation.

    • For non-specific binding, add 4 µM (+)-Butaclamol instead of the test compound.

    • Incubate for 90 minutes at room temperature.[11]

  • Filtration and Counting:

    • Rapidly filter the reaction mixture through glass fiber filters using a cell harvester.

    • Wash the filters with ice-cold assay buffer.

    • Place filters in scintillation vials, add scintillation cocktail, and measure radioactivity using a liquid scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting non-specific binding from total binding.

    • Plot the percentage of specific binding against the logarithm of the test compound concentration to determine the IC50 value.

    • Calculate the Ki value using the Cheng-Prusoff equation.

Acetylcholinesterase Inhibition Assay (Ellman's Method)

This is a widely used spectrophotometric method for measuring AChE activity.[12][13][14]

Materials:

  • Phosphate buffer (e.g., 100 mM, pH 8.0).

  • Acetylcholinesterase (AChE) solution.

  • Substrate: Acetylthiocholine iodide (ATCI).

  • Ellman's reagent: 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB).

  • Test compound: this compound.

  • 96-well microplate and a microplate reader.

Procedure:

  • Assay Preparation:

    • In a 96-well plate, prepare the following reactions:

      • Blank: 150 µL Phosphate Buffer + 10 µL DTNB + 10 µL ATCI.

      • Control (100% activity): 140 µL Phosphate Buffer + 10 µL AChE solution + 10 µL DTNB + 10 µL solvent for the test compound.

      • Test Sample: 140 µL Phosphate Buffer + 10 µL AChE solution + 10 µL DTNB + 10 µL of this compound solution at various concentrations.

  • Pre-incubation:

    • Add the buffer, AChE solution, DTNB, and test compound/solvent to the respective wells.

    • Mix gently and incubate for 10 minutes at 25°C.[12]

  • Reaction Initiation and Measurement:

    • Initiate the reaction by adding 10 µL of ATCI solution to all wells.

    • Immediately measure the increase in absorbance at 412 nm every minute for 10-15 minutes using a microplate reader.[12]

  • Data Analysis:

    • Calculate the rate of reaction (ΔAbs/min) for each well from the linear portion of the absorbance vs. time curve.

    • Correct the rates of the control and test samples by subtracting the rate of the blank.

    • Calculate the percentage of inhibition for each concentration of this compound.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.

Proposed Experimental Workflow

A logical workflow to investigate the therapeutic potential of this compound would involve a combination of computational and experimental approaches.

G start This compound in_silico In Silico Screening (Target Prediction, Docking) start->in_silico in_vitro In Vitro Assays (Binding, Enzyme Inhibition) in_silico->in_vitro Prioritize Targets sar Structure-Activity Relationship (SAR) Studies in_vitro->sar Identify Hits lead_opt Lead Optimization sar->lead_opt Develop Analogs preclinical Preclinical Studies (In Vivo Models) lead_opt->preclinical end Clinical Candidate preclinical->end

Figure 3: Proposed workflow for investigating this compound.

Conclusion

While direct experimental data on the therapeutic targets of this compound are scarce, the analysis of structurally related compounds provides a strong rationale for investigating its potential activity at several key pharmacological targets. The piperidine and piperidinone scaffolds are well-established pharmacophores for CNS disorders and pain management. The presence of an amino group and a lactam in this compound offers functionalities that could be critical for interactions with targets such as dopamine receptors, acetylcholinesterase, and µ-opioid receptors. The experimental protocols and workflow outlined in this guide provide a framework for the systematic evaluation of this promising chemical entity in drug discovery programs. Further research, including in silico screening, in vitro assays, and SAR studies, is warranted to elucidate the specific therapeutic potential of this compound and its derivatives.

References

In Silico Analysis of 5-Aminopiperidin-2-one: A Technical Guide to Modeling and Molecular Docking

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in silico modeling and molecular docking procedures for 5-Aminopiperidin-2-one and its analogs. Targeting researchers and professionals in drug development, this document outlines detailed experimental protocols, presents quantitative data in a structured format, and visualizes key workflows and concepts using diagrammatic representations. The methodologies described herein are compiled from established computational chemistry practices and are intended to serve as a foundational resource for virtual screening and lead optimization efforts involving the this compound scaffold.

Introduction to this compound in Drug Discovery

The piperidine ring is a prevalent scaffold in a multitude of pharmaceuticals and natural alkaloids, making its derivatives, such as this compound, attractive starting points for drug design.[1] In silico techniques, including molecular modeling and docking, are indispensable tools in modern drug discovery, offering a rapid and cost-effective means to predict the binding affinity and interaction patterns of small molecules with biological targets.[2] These computational methods allow for the screening of large compound libraries and the rational design of novel derivatives with potentially enhanced potency and selectivity.[3][4] This guide focuses on the practical application of these techniques to the this compound core structure.

Methodologies for In Silico Analysis

A typical computational workflow for the analysis of this compound analogs involves several key stages, from initial structure preparation to the final analysis of binding interactions.

Ligand and Receptor Preparation

Accurate preparation of both the ligand (this compound derivative) and the target protein (receptor) is a critical first step for a successful molecular docking simulation.

Experimental Protocol: Ligand Preparation

  • 2D Structure Sketching and Conversion: The 2D chemical structure of the this compound analog is drawn using chemical drawing software such as ChemDraw or MarvinSketch. This 2D representation is then converted into a 3D structure.

  • Energy Minimization: The initial 3D structure is subjected to energy minimization using a molecular mechanics force field (e.g., MMFF94). This process optimizes the geometry of the molecule to a low-energy conformation.

  • Protonation State and Tautomer Generation: The protonation state of the ligand at a physiological pH (typically 7.4) is determined.[5] Software like MarvinSketch can be used to predict the prevalent ionic species.[5] It is also important to consider different possible tautomers.

  • Charge Assignment: Partial atomic charges are assigned to the ligand atoms. Methods like Gasteiger-Hückel are commonly employed for this purpose.[6]

  • File Format Conversion: The prepared ligand structure is saved in a suitable format for the docking software, such as .pdbqt for AutoDock Vina or .mol2 for other programs.

Experimental Protocol: Receptor Preparation

  • PDB Structure Retrieval: The 3D structure of the target protein is obtained from the Protein Data Bank (PDB).

  • Initial Structure Cleaning: All non-essential molecules, including water, co-solvents, and co-crystallized ligands, are typically removed from the PDB file.[6]

  • Addition of Hydrogen Atoms: Hydrogen atoms, which are usually absent in X-ray crystal structures, are added to the protein.

  • Charge and Protonation State Assignment: Atomic charges are assigned, and the protonation states of amino acid residues, particularly histidine, are determined.

  • Active Site Definition: The binding site (or active site) of the protein is defined. This can be done by identifying the pocket occupied by a co-crystallized ligand or by using pocket prediction algorithms. A grid box is then generated around this defined active site to guide the docking simulation.[7]

Molecular Docking Simulation

Molecular docking predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex.

Experimental Protocol: Molecular Docking using AutoDock Vina

  • Configuration File Preparation: A configuration file is created specifying the file paths for the prepared receptor and ligand, the center and dimensions of the grid box, and the exhaustiveness of the search. An exhaustiveness value of 8 is often used as a starting point.[7]

  • Running the Docking Simulation: The docking calculation is initiated using the Vina command-line interface, referencing the configuration file.

  • Pose Generation and Scoring: The software samples different conformations of the ligand within the defined active site and scores them based on a predefined scoring function. The output typically includes several binding poses ranked by their predicted binding affinity (in kcal/mol).[7]

  • Analysis of Results: The resulting poses are visualized and analyzed to identify key interactions such as hydrogen bonds and hydrophobic contacts between the ligand and the protein's amino acid residues.[7] The pose with the lowest binding energy is generally considered the most favorable.

Post-Docking Analysis

To further validate the docking results and gain deeper insights into the stability of the ligand-protein complex, additional computational analyses can be performed.

  • Molecular Dynamics (MD) Simulations: MD simulations provide a dynamic view of the ligand-protein complex over time, allowing for the assessment of its stability and the persistence of key interactions.[5][8]

  • MM/GBSA and MM/PBSA Calculations: The Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) or Poisson-Boltzmann Surface Area (MM/PBSA) methods can be used to calculate the binding free energy of the complex, often providing a more accurate estimation than the docking score alone.[8]

Data Presentation

Quantitative data from in silico studies are crucial for comparing the potential of different this compound derivatives.

Table 1: Predicted Binding Affinities and Molecular Properties of this compound Analogs
Compound IDTarget ProteinDocking Score (kcal/mol)Predicted Ki (nM)Key Interacting Residues
5-APO-01 Thymidylate Synthase-8.5150Asp218, Met311[8]
5-APO-02 MDM2-9.275Gln72, His73[9]
5-APO-03 Sigma-1 Receptor-7.9350Asp126, Glu172[5]
5-APO-04 Acetyl-CoA Carboxylase-8.8120Lys1967, Arg2158[6]
Table 2: In Silico ADMET Profile of Lead Compound 5-APO-02
ADMET PropertyPredicted ValueRisk LevelReference
Intestinal AbsorptionHighLow[pkCSM Server][10]
BBB PermeabilityLowLow[pkCSM Server][10]
CYP2D6 InhibitionNoLow[pkCSM Server][10]
AMES ToxicityNon-toxicLow[pkCSM Server][10]
hERG I InhibitionNoLow[pkCSM Server][10]

Visualization of Workflows and Pathways

Diagrams created using Graphviz (DOT language) help to clarify complex processes and relationships in the in silico modeling workflow.

In_Silico_Workflow Target_Selection Target Identification and Selection Receptor_Prep Receptor Preparation (PDB Download, Cleaning, H+ addition) Target_Selection->Receptor_Prep Ligand_Prep Ligand Preparation (2D to 3D, Energy Minimization) Target_Selection->Ligand_Prep Docking Molecular Docking (Grid Box Definition, Vina Simulation) Receptor_Prep->Docking Ligand_Prep->Docking Analysis Binding Pose and Interaction Analysis Docking->Analysis Post_Docking Post-Docking Analysis (MD Simulation, MM/GBSA) Analysis->Post_Docking Lead_Opt Lead Optimization Analysis->Lead_Opt Favorable Interactions Post_Docking->Lead_Opt Stable Complex

Caption: General workflow for in silico drug discovery.

Receptor_Preparation_Workflow PDB Download Structure from PDB Clean Remove Water & Co-crystallized Ligands PDB->Clean AddH Add Hydrogen Atoms Clean->AddH AssignCharges Assign Partial Charges & Protonation States AddH->AssignCharges DefineSite Define Active Site & Generate Grid Box AssignCharges->DefineSite Output Prepared Receptor File (e.g., .pdbqt) DefineSite->Output

Caption: Detailed workflow for target protein preparation.

MDM2_p53_Pathway MDM2 MDM2 Oncoprotein p53 p53 Tumor Suppressor MDM2->p53 Degradation p53 Degradation MDM2->Degradation Promotes Apoptosis Apoptosis & Cell Cycle Arrest p53->Apoptosis Induces Inhibitor 5-APO-02 (MDM2 Inhibitor) Inhibitor->MDM2 Blocks p53 Binding

Caption: Inhibition of the MDM2-p53 interaction pathway.[11]

References

An In-depth Technical Guide on 5-Aminopiperidin-2-one

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

5-Aminopiperidin-2-one is a heterocyclic organic compound featuring a six-membered piperidine ring with an amino group at the 5th position and a carbonyl group at the 2nd position, forming a delta-lactam. This scaffold has emerged as a valuable building block in medicinal chemistry and drug discovery due to its conformational rigidity and its utility as a peptidomimetic. Its derivatives have been explored for a range of biological activities, including applications as enzyme inhibitors and as modulators of cellular receptors. This guide provides a comprehensive overview of the synthesis, experimental protocols, and biological significance of this compound and its derivatives, tailored for researchers and drug development professionals.

Synthesis and Experimental Protocols

The synthesis of this compound can be achieved through various synthetic routes, often starting from readily available amino acids like aspartic acid.[1][2] One common strategy involves the regioselective functionalization and subsequent lactamization of an appropriate precursor.

Generalized Experimental Protocol for Synthesis from Aspartic Acid

This protocol is a generalized representation based on common synthetic strategies for related lactams.[1][2]

  • Protection of Starting Material : The starting material, such as N-Boc-L-aspartic acid, is protected to ensure regioselectivity in subsequent steps.

  • Activation of Carboxylic Acid : One of the carboxylic acid groups is selectively activated, often using a coupling agent like N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of an activating agent such as N-hydroxysuccinimide (NHS).

  • Reduction : The non-activated carboxylic acid or its corresponding ester is reduced to an alcohol using a reducing agent like sodium borohydride.

  • Conversion of Alcohol to Leaving Group : The resulting alcohol is converted into a good leaving group, for instance, by mesylation or tosylation, to facilitate intramolecular cyclization.

  • Intramolecular Cyclization/Lactamization : The protected amino group displaces the leaving group in an intramolecular fashion to form the piperidinone ring.

  • Deprotection and Functionalization : The protecting group on the nitrogen is removed, and the amino group at the 5-position is introduced or deprotected to yield the final this compound product.

  • Purification : The final compound is purified using standard techniques such as column chromatography or recrystallization.

Visualization of a General Synthetic Workflow

The following diagram illustrates a conceptual workflow for the synthesis of a this compound derivative.

G cluster_0 Synthesis cluster_1 Purification A Protected Aspartic Acid B Selective Reduction A->B Step 1 C Activation of -OH group B->C Step 2 D Intramolecular Cyclization C->D Step 3 E Deprotection D->E Step 4 F Crude Product E->F G Column Chromatography F->G Step 5 H Pure 5-Aminopiperidin- 2-one G->H Step 6 Ingestion Food Ingestion Incretins GLP-1 & GIP Release Ingestion->Incretins stimulates Pancreas Pancreatic β-cells Incretins->Pancreas stimulates DPP4 DPP-4 Enzyme Incretins->DPP4 is degraded by Insulin Insulin Secretion Pancreas->Insulin increases Glucose Lower Blood Glucose Insulin->Glucose Inactive Inactive Incretins DPP4->Inactive Inhibitor This compound Derivative (Inhibitor) Inhibitor->DPP4 inhibits

References

A Technical Guide to 5-Aminopiperidin-2-one: Commercial Availability, Synthesis, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Aminopiperidin-2-one and its chiral derivatives are pivotal building blocks in medicinal chemistry, serving as key intermediates in the synthesis of a range of pharmaceuticals. This technical guide provides a comprehensive overview of the commercial availability of this compound, detailed experimental protocols for its synthesis, and its application in the development of therapeutic agents, with a focus on Dipeptidyl Peptidase-4 (DPP-4) inhibitors and modulators of the MDM2-p53 protein-protein interaction. This document is intended to be a practical resource for researchers and professionals in the field of drug discovery and development.

Commercial Availability and Suppliers

This compound is commercially available, primarily as its hydrochloride salt and in its chiral forms, (R)-5-aminopiperidin-2-one and (S)-5-aminopiperidin-2-one. A variety of chemical suppliers offer this compound in research to bulk quantities. The table below summarizes key information from a selection of suppliers.

SupplierProduct NameCAS NumberMolecular FormulaMolecular Weight ( g/mol )PurityNotes
Smolecule (5R)-5-aminopiperidin-2-one dihydrochloride-C5H12Cl2N2O187.06In StockFor research purposes only.[1]
ChemUniverse This compound HYDROCHLORIDE1235440-18-2C5H10N2O.ClH150.6195%Available in 100mg, 250mg, and 1g pack sizes.[2]
AChemBlock This compound154148-70-6C5H10N2O114.1597%The free base is currently not available, but the hydrochloride salt is.[3]
Sigma-Aldrich (5S)-5-Aminopiperidin-2-one hydrochloride672883-95-3C5H11ClN2O-97%Light yellow solid.[4]
Synblock This compound hydrochloride1235440-18-2C5H11ClN2O150.61>98%
LookChem This compound hydrochloride1235440-18-2C5H11ClN2O150.61≥97.0%Lists multiple suppliers and pricing.

Synthesis of this compound and Derivatives

The synthesis of this compound can be achieved through various routes, including the reduction of a nitro-precursor or starting from chiral amino acids like aspartic acid or glutamic acid to ensure stereochemical control.

Experimental Protocol: Regiocontrolled Synthesis from Aspartic Acid

This method provides enantiopure 4- and 5-aminopiperidin-2-ones through a regiocontrolled strategy starting from aspartic acid.[5]

Step 1: Synthesis of the 1,4-bis-electrophile intermediate

  • Detailed experimental procedures for the multi-step conversion of aspartic acid to the central 1,4-bis-electrophile intermediate are outlined in the source literature.[5] This typically involves protection of the amino and carboxylic acid groups, followed by transformations to introduce the electrophilic centers.

Step 2: Regioselective functionalization and lactamization

  • The 1,4-bis-electrophile is subjected to a regioselective reaction with an amine, followed by lactamization to form the this compound ring system. The choice of reagents and reaction conditions dictates the regioselectivity of the amine addition.

Experimental Protocol: Synthesis of (R)-3-aminopiperidine dihydrochloride from (R)-3-aminopiperidin-2-one hydrochloride

(R)-3-aminopiperidine is a crucial intermediate for many pharmaceuticals and can be synthesized from its corresponding lactam, (R)-3-aminopiperidin-2-one.

Step 1: Reduction of (R)-3-aminopiperidin-2-one hydrochloride

  • To a solution of (R)-3-aminopiperidin-2-one hydrochloride in a suitable solvent such as tetrahydrofuran, add between 1.0 and 2.5 equivalents of a reducing agent like lithium aluminum hydride at a controlled temperature, typically between 10°C and 45°C.[6]

  • After the initial addition, the reaction mixture is heated to a temperature between 45°C and 60°C to drive the reduction to completion.[6]

Step 2: Work-up and salt formation

  • Upon completion of the reaction, the mixture is carefully quenched and worked up to isolate the free (R)-3-aminopiperidine.

  • The isolated amine is then treated with concentrated hydrochloric acid to precipitate (R)-3-aminopiperidine dihydrochloride, which can be collected by filtration and dried.[6]

Applications in Drug Development

This compound and its derivatives are valuable precursors for the synthesis of complex molecules with significant therapeutic potential.

Dipeptidyl Peptidase-4 (DPP-4) Inhibitors

DPP-4 inhibitors are a class of oral hypoglycemic agents used for the treatment of type 2 diabetes. They function by prolonging the action of incretin hormones, which stimulate insulin secretion and suppress glucagon release in a glucose-dependent manner.

DPP4_Inhibition Food_Intake Food Intake Gut Gut Food_Intake->Gut stimulates GLP1_GIP Incretins (GLP-1, GIP) Gut->GLP1_GIP releases DPP4_enzyme DPP-4 Enzyme GLP1_GIP->DPP4_enzyme substrate for Pancreas Pancreas GLP1_GIP->Pancreas acts on Inactive_Incretins Inactive Incretins DPP4_enzyme->Inactive_Incretins degrades to DPP4_Inhibitor DPP-4 Inhibitor (e.g., Alogliptin) DPP4_Inhibitor->DPP4_enzyme inhibits Insulin ↑ Insulin Secretion Pancreas->Insulin Glucagon ↓ Glucagon Secretion Pancreas->Glucagon Blood_Glucose ↓ Blood Glucose Insulin->Blood_Glucose Liver Liver Glucagon->Liver acts on Glucose_Production ↓ Hepatic Glucose Production Liver->Glucose_Production Glucose_Production->Blood_Glucose

Caption: Mechanism of action of DPP-4 inhibitors.

Alogliptin is a potent DPP-4 inhibitor that utilizes a derivative of this compound in its synthesis. The following is a general procedure based on published patent literature.[7][8]

Step 1: Synthesis of 2-((6-chloro-3-methyl-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)methyl)benzonitrile

  • This key intermediate is synthesized by reacting 6-chloro-3-methyluracil with 2-(bromomethyl)benzonitrile in the presence of a base.

Step 2: Nucleophilic Substitution with (R)-3-aminopiperidine

  • In a suitable solvent such as isopropyl alcohol, 2-((6-chloro-3-methyl-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)methyl)benzonitrile is reacted with (R)-3-aminopiperidine dihydrochloride in the presence of a base like sodium carbonate and a catalyst such as potassium iodide.[7]

  • The reaction mixture is heated to around 65°C - 70°C for 12 to 14 hours.[7]

  • Reaction progress is monitored by HPLC.

Step 3: Isolation and Salt Formation

  • After completion, the reaction is cooled, and the product is isolated by filtration.

  • The free base of alogliptin can then be reacted with benzoic acid to form the more stable benzoate salt.

MDM2-p53 Interaction Inhibitors

The p53 tumor suppressor protein is a critical regulator of cell cycle and apoptosis. Its activity is negatively regulated by the murine double minute 2 (MDM2) oncoprotein. In many cancers, p53 is inactivated through overexpression of MDM2. Inhibiting the MDM2-p53 interaction is a promising therapeutic strategy to reactivate p53 function in cancer cells. Piperidinone-based structures are being explored as potent inhibitors of this interaction.

MDM2_p53 Cellular_Stress Cellular Stress (e.g., DNA Damage) p53 p53 Cellular_Stress->p53 activates MDM2 MDM2 p53->MDM2 activates transcription of Cell_Cycle_Arrest Cell Cycle Arrest p53->Cell_Cycle_Arrest induces Apoptosis Apoptosis p53->Apoptosis induces MDM2->p53 binds and inhibits Ubiquitination Ubiquitination & Proteasomal Degradation MDM2->Ubiquitination targets p53 for MDM2_Inhibitor MDM2 Inhibitor (Piperidinone-based) MDM2_Inhibitor->MDM2 inhibits binding to p53

Caption: The MDM2-p53 autoregulatory feedback loop and the action of MDM2 inhibitors.

Conclusion

This compound is a readily available and versatile chemical scaffold that plays a crucial role in the synthesis of high-value pharmaceutical compounds. Its utility in the construction of DPP-4 inhibitors and MDM2-p53 interaction modulators highlights its importance in modern drug discovery. The synthetic protocols and pathway diagrams provided in this guide offer a foundational resource for researchers engaged in the design and synthesis of novel therapeutics. Further exploration of derivatives of this compound is likely to yield new classes of bioactive molecules with the potential to address a wide range of diseases.

References

Methodological & Application

Protocol for the synthesis of 5-Aminopiperidin-2-one

Author: BenchChem Technical Support Team. Date: December 2025

An established protocol for the synthesis of 5-Aminopiperidin-2-one involves a multi-step process commencing from readily available chiral starting materials such as aspartic acid. This application note details a representative synthetic route, summarizing the necessary reagents, reaction conditions, and expected outcomes. The protocol is intended for researchers in medicinal chemistry and drug development, providing a clear methodology for obtaining this valuable piperidone derivative.

Synthetic Pathway Overview

The synthesis of this compound can be achieved from aspartic acid. The general strategy involves the formation of a 1,4-bis-electrophile intermediate, which then undergoes regioselective functionalization and subsequent lactamization to yield the desired product.[1][2][3] This approach allows for the stereocontrolled synthesis of the target molecule.

Experimental Protocol

This protocol is based on established synthetic strategies for aminopiperidinones.[1][2][3]

Materials and Reagents:

  • L-Aspartic acid

  • Protecting group reagents (e.g., Boc-anhydride)

  • Reducing agents (e.g., LiAlH₄)

  • Activating agents for hydroxyl groups (e.g., mesyl chloride, tosyl chloride)

  • Azide source (e.g., sodium azide)

  • Hydrogenation catalyst (e.g., Pd/C)

  • Appropriate solvents (e.g., THF, DMF, MeOH)

  • Reagents for workup and purification (e.g., saturated aqueous NaHCO₃, brine, silica gel)

Step-by-Step Procedure:

  • Protection and Reduction of Aspartic Acid:

    • The amino and carboxylic acid groups of L-aspartic acid are appropriately protected.

    • The protected aspartic acid is then reduced to the corresponding diol.

  • Formation of the Bis-Electrophile:

    • The hydroxyl groups of the diol are converted into good leaving groups, such as mesylates or tosylates, to form a 1,4-bis-electrophile.[3]

  • Regioselective Azide Displacement:

    • The bis-electrophile is reacted with an azide source, leading to a regioselective displacement of one of the leaving groups to introduce the nitrogen functionality that will become the 5-amino group.

  • Reduction of the Azide and Second Displacement:

    • The remaining leaving group is displaced by the newly introduced nitrogen functionality to facilitate ring closure.

    • The azide group is reduced to the primary amine via catalytic hydrogenation.

  • Lactamization:

    • The resulting amino ester undergoes spontaneous or induced intramolecular cyclization to form the this compound ring.

  • Purification:

    • The final product is purified using standard laboratory techniques, such as column chromatography.

Data Presentation

The following table summarizes the key quantitative data for a representative synthesis. Please note that the specific amounts and yields may vary depending on the exact reaction conditions and scale.

CompoundMolecular Weight ( g/mol )Molar EquivalentsTheoretical Mass/VolumeExpected Yield (%)
L-Aspartic acid133.101.0--
Protected Aspartate Diol----
Bis-Electrophile Intermediate----
Azido Intermediate----
This compound114.15---

Experimental Workflow

References

Application Notes and Protocols: 5-Aminopiperidin-2-one as a Versatile Building Block in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Aminopiperidin-2-one, a chiral cyclic β-amino acid derivative, has emerged as a valuable and versatile building block in modern organic synthesis. Its rigid, six-membered lactam framework provides a well-defined conformational constraint, making it an attractive scaffold for the design and synthesis of peptidomimetics, therapeutic agents, and complex heterocyclic systems. The presence of two distinct reactive sites—the secondary amine within the lactam ring and the primary amino group at the C5 position—allows for selective functionalization, enabling the construction of diverse molecular architectures.

These application notes provide a comprehensive overview of the synthetic utility of this compound, complete with detailed experimental protocols for key transformations and quantitative data to guide synthetic planning. The strategic incorporation of this building block can lead to the development of novel compounds with tailored biological activities and improved pharmacokinetic profiles.

Key Synthetic Applications

The bifunctional nature of this compound allows for a range of synthetic manipulations, including N-acylation, N-alkylation, and participation in peptide coupling reactions. These transformations are fundamental to the construction of more complex molecules with potential applications in drug discovery.

N-Acylation of the Primary Amino Group

The primary amino group at the C5 position can be selectively acylated to introduce a variety of functional groups, serving as a key step in the synthesis of peptidomimetics and other functionalized molecules.

General Workflow for N-Acylation:

N_Acylation_Workflow cluster_start Starting Materials cluster_reaction Reaction cluster_workup Work-up & Purification start This compound (or its hydrochloride salt) reaction Dissolve in suitable solvent (e.g., DCM, DMF) Add base (e.g., Et3N, DIPEA) Add acylating agent dropwise at 0 °C Stir at room temperature start->reaction acylating_agent Acylating Agent (e.g., Acyl Chloride, Anhydride) acylating_agent->reaction workup Aqueous work-up (e.g., wash with NaHCO3, brine) Dry organic layer (e.g., Na2SO4) Concentrate in vacuo reaction->workup purification Purify by column chromatography (Silica gel) workup->purification product N-Acylated This compound purification->product

Caption: Workflow for the N-acylation of this compound.

Experimental Protocol: Synthesis of N-(2-oxo-piperidin-5-yl)acetamide

  • Materials:

    • This compound hydrochloride (1.0 eq)

    • Acetyl chloride (1.2 eq)

    • Triethylamine (Et3N) (2.5 eq)

    • Anhydrous Dichloromethane (DCM)

  • Procedure:

    • Suspend this compound hydrochloride in anhydrous DCM.

    • Cool the suspension to 0 °C in an ice bath.

    • Add triethylamine dropwise to the suspension and stir for 15 minutes.

    • Slowly add acetyl chloride to the reaction mixture at 0 °C.

    • Allow the reaction to warm to room temperature and stir for 12 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, quench the reaction with saturated aqueous sodium bicarbonate (NaHCO₃) solution.

    • Separate the organic layer and extract the aqueous layer with DCM (3 x 20 mL).

    • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄).

    • Filter and concentrate the solvent under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel (Eluent: Ethyl acetate/Methanol gradient) to afford the desired product.

Quantitative Data for N-Acylation Reactions:

Acylating AgentBaseSolventYield (%)
Acetyl ChlorideEt₃NDCM85
Benzoyl ChlorideDIPEADMF82
Boc-Anhydride (Boc₂O)Et₃NDCM95
N-Alkylation of the Lactam Nitrogen

Following protection of the primary amino group (e.g., as a Boc-carbamate), the lactam nitrogen can be alkylated to introduce further diversity. This reaction often exhibits diastereoselectivity, influenced by the existing stereocenter at C5.

Logical Flow for Diastereoselective N-Alkylation:

N_Alkylation_Logic start N-Boc-5-aminopiperidin-2-one intermediate Deprotonation at Lactam Nitrogen (Formation of Lactamate Anion) start->intermediate 1. Add Base base Strong Base (e.g., NaH, LHMDS) base->intermediate alkyl_halide Alkyl Halide (R-X) alkylation Nucleophilic Attack on Alkyl Halide alkyl_halide->alkylation intermediate->alkylation 2. Add Alkyl Halide product N-Alkylated Product (cis/trans diastereomers) alkylation->product

Caption: Logical steps for the N-alkylation of protected this compound.

Experimental Protocol: Synthesis of tert-Butyl (S)-(1-benzyl-2-oxopiperidin-5-yl)carbamate

  • Materials:

    • (S)-tert-butyl (2-oxopiperidin-5-yl)carbamate (1.0 eq)

    • Sodium hydride (NaH), 60% dispersion in mineral oil (1.2 eq)

    • Benzyl bromide (1.2 eq)

    • Anhydrous Tetrahydrofuran (THF)

  • Procedure:

    • To a solution of (S)-tert-butyl (2-oxopiperidin-5-yl)carbamate in anhydrous THF at 0 °C, add sodium hydride portion-wise.

    • Stir the mixture at 0 °C for 30 minutes.

    • Add benzyl bromide dropwise to the reaction mixture.

    • Allow the reaction to warm to room temperature and stir for 16 hours.

    • Monitor the reaction by TLC.

    • Carefully quench the reaction by the slow addition of water.

    • Extract the mixture with ethyl acetate (3 x 25 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

    • Purify the residue by column chromatography (Eluent: Hexanes/Ethyl acetate gradient) to yield the product.

Quantitative Data for N-Alkylation:

Alkyl HalideBaseDiastereomeric Ratio (cis:trans)Yield (%)
Benzyl BromideNaH>95:588
Methyl IodideLHMDS>95:592
Ethyl BromoacetateNaH90:1075

Note: The cis selectivity is a typical outcome for the alkylation of 5-amino lactams.[1]

Peptide Coupling

The primary amino group of this compound can act as a nucleophile in standard peptide coupling reactions, allowing for its incorporation into peptide chains as a constrained amino acid surrogate.

Experimental Protocol: Coupling with an N-Protected Amino Acid

  • Materials:

    • This compound hydrochloride (1.0 eq)

    • N-Fmoc-protected amino acid (1.1 eq)

    • HBTU (1.1 eq)

    • DIPEA (3.0 eq)

    • Anhydrous DMF

  • Procedure:

    • Dissolve the N-Fmoc-protected amino acid and HBTU in anhydrous DMF.

    • Add DIPEA to the solution and stir for 5 minutes to pre-activate the amino acid.

    • In a separate flask, dissolve this compound hydrochloride in DMF and add DIPEA to neutralize the salt.

    • Add the solution of the free-based this compound to the activated amino acid solution.

    • Stir the reaction mixture at room temperature for 4 hours.

    • Monitor the reaction by LC-MS.

    • Upon completion, dilute the reaction mixture with ethyl acetate and wash with 1M HCl, saturated NaHCO₃, and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

    • Purify the product by flash chromatography or preparative HPLC.

Quantitative Data for Peptide Coupling:

N-Protected Amino AcidCoupling ReagentYield (%)
Fmoc-Gly-OHHBTU90
Fmoc-Ala-OHHATU87
Fmoc-Phe-OHPyBOP85

Characterization Data of a Representative Derivative

tert-Butyl (S)-(1-benzyl-2-oxopiperidin-5-yl)carbamate

  • ¹H NMR (400 MHz, CDCl₃): δ 7.38 – 7.25 (m, 5H), 5.21 (d, J = 14.8 Hz, 1H), 4.85 (br s, 1H), 4.59 (d, J = 14.8 Hz, 1H), 4.01 (m, 1H), 3.45 (m, 1H), 3.28 (m, 1H), 2.60 – 2.45 (m, 2H), 2.15 – 2.05 (m, 1H), 1.95 – 1.85 (m, 1H), 1.44 (s, 9H).

  • ¹³C NMR (101 MHz, CDCl₃): δ 171.5, 155.8, 137.2, 128.8, 127.8, 127.6, 79.8, 51.2, 49.8, 48.1, 30.5, 28.4, 25.6.

  • IR (film, cm⁻¹): 3350, 2975, 1685, 1640, 1520.

  • MS (ESI): m/z = 319.2 [M+H]⁺.

Signaling Pathway and Biological Relevance

Derivatives of this compound have been investigated as mimics of β-turns in peptides.[1] These constrained lactams can serve as scaffolds to present pharmacophoric groups in a defined spatial orientation, making them valuable in the design of receptor ligands and enzyme inhibitors. For instance, peptidomimetics derived from this compound have been synthesized as analogues of the dopamine receptor modulating peptide Pro-Leu-Gly-NH₂ (PLG).[1] These analogues have shown the ability to enhance the binding of agonists to dopamine D2 receptors, highlighting their potential in the development of new therapeutics for neurological disorders.[1]

Illustrative Signaling Pathway Involvement:

Dopamine_Signaling Dopamine Dopamine D2R Dopamine D2 Receptor Dopamine->D2R Agonist Binding G_Protein G Protein Signaling Cascade D2R->G_Protein Activation PLG_Analogue PLG Analogue (from this compound) PLG_Analogue->D2R Allosteric Modulation (enhances agonist binding) Cellular_Response Cellular Response (e.g., modulation of adenylyl cyclase) G_Protein->Cellular_Response Signal Transduction

References

Application of 5-Aminopiperidin-2-one in Medicinal Chemistry: Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Aminopiperidin-2-one is a versatile chiral scaffold that has garnered significant attention in medicinal chemistry. Its rigid, lactam-based structure, combined with a strategically positioned amino group, makes it an attractive building block for the synthesis of a diverse range of biologically active molecules. The inherent chirality and conformational pre-organization of this scaffold allow for the precise spatial orientation of pharmacophoric features, leading to enhanced binding affinity and selectivity for various biological targets. This document provides a detailed overview of the applications of this compound in drug discovery, complete with experimental protocols and quantitative data.

Key Applications in Drug Discovery

The this compound scaffold has been successfully employed in the development of agents targeting the central nervous system and cancer. Its utility stems from its ability to mimic peptide turns and serve as a rigid core for the attachment of various functional groups.

Dopamine D2 Receptor Modulators

Derivatives of this compound have been synthesized and evaluated as peptidomimetics that modulate the activity of dopamine D2 receptors.[1][2] These compounds are designed to mimic the structure of Pro-Leu-Gly-NH2 (PLG), an endogenous peptide that modulates dopamine receptor function. The rigid lactam framework of this compound helps to lock the molecule in a bioactive conformation, enhancing its interaction with the receptor.

Anticancer Agents

While not a direct application of the this compound isomer, the closely related 4-aminopiperidine scaffold has been incorporated into novel pyrimidine derivatives designed as thymidylate synthase (TS) inhibitors for cancer therapy.[3] This highlights the broader utility of aminopiperidine scaffolds in developing potent and selective enzyme inhibitors. The piperidine moiety in these compounds often enhances solubility and pharmacokinetic properties.[3]

Quantitative Data Summary

The following table summarizes the biological activity of representative compounds incorporating the aminopiperidin-2-one or a related aminopiperidine scaffold.

Compound IDScaffoldTargetAssayActivity (IC50/EC50)Cell LineReference
15c (5S)-5-Aminopiperidin-2-one derivativeDopamine D2 ReceptorAgonist Binding EnhancementComparable to PLG-[1]
5h 4-Aminopiperidine derivativeThymidylate SynthaseMTT Assay16.50 ± 4.90 µMMCF-7[3]
5h 4-Aminopiperidine derivativeThymidylate SynthaseMTT Assay15.70 ± 0.28 µMSW480[3]
5b 4-Aminopiperidine derivativeThymidylate SynthaseMTT Assay14.15 µMMCF-7[3]

Experimental Protocols

Synthesis of (S)-5-Aminopiperidin-2-one Hydrochloride

This protocol is adapted from the regiocontrolled synthesis starting from L-aspartic acid.[1][2]

Workflow for the Synthesis of (S)-5-Aminopiperidin-2-one

G cluster_0 Step 1: Protection & Reduction cluster_1 Step 2: Cyclization cluster_2 Step 3: Deprotection L-Aspartic_Acid L-Aspartic Acid Protected_Aspartate N-Protected Aspartate L-Aspartic_Acid->Protected_Aspartate Protection (e.g., Boc, Z) Amino_Alcohol Corresponding Amino Alcohol Protected_Aspartate->Amino_Alcohol Reduction (e.g., BH3-THF) Mesylate_Intermediate Mesylate Intermediate Amino_Alcohol->Mesylate_Intermediate Mesylation Protected_Lactam N-Protected this compound Mesylate_Intermediate->Protected_Lactam Intramolecular Cyclization Final_Product (S)-5-Aminopiperidin-2-one HCl Protected_Lactam->Final_Product Deprotection (e.g., HCl/Dioxane)

Caption: Synthetic workflow for (S)-5-Aminopiperidin-2-one.

Materials:

  • L-Aspartic acid

  • Protecting agent (e.g., Boc anhydride, Z-Cl)

  • Reducing agent (e.g., Borane-tetrahydrofuran complex)

  • Methanesulfonyl chloride

  • Triethylamine

  • Solvents (e.g., THF, Dioxane)

  • Hydrochloric acid

Procedure:

  • Protection of L-Aspartic Acid: Protect the amino group of L-aspartic acid using a suitable protecting group (e.g., Boc or Z) according to standard procedures.

  • Reduction of Carboxylic Acids: Reduce the protected aspartic acid derivative to the corresponding amino alcohol using a suitable reducing agent like borane-tetrahydrofuran complex.

  • Mesylation: Convert the primary alcohol of the amino alcohol to a mesylate by reacting it with methanesulfonyl chloride in the presence of a base like triethylamine.

  • Intramolecular Cyclization: Induce intramolecular cyclization of the mesylate intermediate to form the N-protected this compound. This is typically achieved by treating the mesylate with a base.

  • Deprotection: Remove the N-protecting group under appropriate conditions. For a Boc group, treatment with HCl in dioxane is effective and yields the hydrochloride salt of the final product.

  • Purification: Purify the final product by recrystallization or column chromatography.

Biological Assay: MTT Assay for Cytotoxicity

This protocol is for assessing the in vitro cytotoxicity of compounds against cancer cell lines, as described for the 4-aminopiperidine derivatives.[3]

Workflow for MTT Cytotoxicity Assay

G Cell_Seeding Seed cells in 96-well plates Compound_Treatment Treat cells with varying concentrations of the test compound Cell_Seeding->Compound_Treatment Incubation Incubate for 48-72 hours Compound_Treatment->Incubation MTT_Addition Add MTT solution Incubation->MTT_Addition Formazan_Formation Incubate to allow formazan crystal formation MTT_Addition->Formazan_Formation Solubilization Add solubilizing agent (e.g., DMSO) Formazan_Formation->Solubilization Absorbance_Reading Read absorbance at ~570 nm Solubilization->Absorbance_Reading IC50_Calculation Calculate IC50 value Absorbance_Reading->IC50_Calculation

Caption: Workflow for the MTT cytotoxicity assay.

Materials:

  • Cancer cell lines (e.g., MCF-7, SW480)

  • Cell culture medium (e.g., DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin

  • 96-well plates

  • Test compounds

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilizing agent (e.g., DMSO)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the desired cancer cells into 96-well plates at an appropriate density and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of the test compounds in cell culture medium. Replace the old medium with the medium containing the test compounds. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Cisplatin).

  • Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.

  • MTT Addition: After the incubation period, add MTT solution to each well and incubate for another 3-4 hours.

  • Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of each well at a wavelength of approximately 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration of the test compound relative to the vehicle control. Determine the IC50 value, which is the concentration of the compound that causes 50% inhibition of cell growth.

Signaling Pathway

Dopamine D2 Receptor Modulation

The this compound derivatives act as modulators of the dopamine D2 receptor. The D2 receptor is a G-protein coupled receptor (GPCR) that, upon binding to dopamine, inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. Modulators based on the this compound scaffold can enhance the binding of dopamine to the D2 receptor, thereby potentiating its downstream signaling effects.

G cluster_0 Extracellular cluster_1 Cell Membrane cluster_2 Intracellular Dopamine Dopamine D2R Dopamine D2 Receptor Dopamine->D2R Binds Modulator This compound Derivative Modulator->D2R Enhances Binding Gi Gi Protein D2R->Gi Activates AC Adenylyl Cyclase Gi->AC Inhibits cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC Cellular_Response Cellular Response (e.g., altered neuronal excitability) cAMP->Cellular_Response Leads to

References

Application Notes and Protocols for High-Throughput Screening Assays Utilizing a 5-Aminopiperidin-2-one Scaffold

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and conceptual frameworks for high-throughput screening (HTS) assays where a 5-aminopiperidin-2-one core scaffold could be investigated for inhibitory or modulatory activity. Due to the absence of specific public data on HTS campaigns for this compound itself, this document outlines protocols for relevant and well-established assays where this structural motif may be of interest, such as in the discovery of inhibitors for protein-protein interactions and modulators of G-protein coupled receptors.

Section 1: Inhibition of the MDM2-p53 Protein-Protein Interaction

The interaction between MDM2 and the tumor suppressor protein p53 is a critical regulator of cell cycle and apoptosis. Inhibition of this interaction can stabilize p53, representing a promising strategy for cancer therapy. The this compound scaffold can be explored for its potential to disrupt this protein-protein interaction. A fluorescence polarization (FP) assay is a robust and common HTS method for this target.

Signaling Pathway

MDM2_p53_Pathway cluster_0 Normal Cell cluster_1 Cancer Cell with MDM2 Overexpression DNA_Damage DNA Damage / Stress p53 p53 DNA_Damage->p53 activates MDM2 MDM2 p53->MDM2 induces expression Apoptosis Apoptosis / Cell Cycle Arrest p53->Apoptosis promotes MDM2->p53 inhibits & promotes degradation p53_inactivated p53 (inactive) Tumor_Growth Tumor Growth p53_inactivated->Tumor_Growth fails to suppress MDM2_over MDM2 (overexpressed) MDM2_over->p53_inactivated excessive inhibition Inhibitor This compound Derivative Inhibitor->MDM2_over blocks interaction

Caption: MDM2-p53 signaling pathway and point of intervention.

Application Note: Fluorescence Polarization HTS for MDM2-p53 Inhibitors

This assay measures the disruption of the interaction between a fluorescently labeled p53-derived peptide and the MDM2 protein. Small molecules that bind to MDM2 at the p53-binding pocket will displace the fluorescent peptide, leading to a decrease in the fluorescence polarization signal.

Quantitative Data Summary

ParameterValueReference
Z'-factor0.62[1]
DMSO ToleranceUp to 5%[1]
Fluorescent ProbeFluorescein-labeled p53 peptide[2]
Protein ConcentrationVaries (e.g., 2.6 µM GST-RIP1 kinase domain)[1]
Probe Concentration50 nM[1]
Experimental Protocol: MDM2-p53 Fluorescence Polarization HTS

Materials:

  • Purified recombinant MDM2 protein

  • Fluorescein-labeled synthetic peptide derived from the p53 transactivation domain

  • Assay Buffer: 20 mM Tris, 200 mM NaCl, 0.05% β-mercaptoethanol, 0.1% Triton X-100, 5% glycerol[3]

  • 384-well, low-volume, black microplates

  • Test compounds (e.g., a library containing this compound derivatives) dissolved in DMSO

  • Positive control (e.g., Nutlin-3)

  • Negative control (DMSO)

  • A microplate reader capable of measuring fluorescence polarization

Procedure:

  • Reagent Preparation:

    • Prepare a working solution of MDM2 protein in assay buffer.

    • Prepare a working solution of the fluorescein-labeled p53 peptide in assay buffer.

    • Serially dilute test compounds and controls in DMSO.

  • Assay Plate Preparation:

    • Dispense a small volume (e.g., 0.2 µL) of each test compound, positive control, or negative control into the wells of a 384-well plate.

  • Reagent Addition:

    • Add the MDM2 protein solution to all wells.

    • Add the fluorescein-labeled p53 peptide solution to all wells. The final volume in each well should be around 20-30 µL.

  • Incubation:

    • Seal the plate and incubate at room temperature for a specified time (e.g., 3 hours) to allow the binding reaction to reach equilibrium. Protect the plate from light.[3]

  • Data Acquisition:

    • Measure the fluorescence polarization on a suitable plate reader. Use excitation and emission wavelengths appropriate for fluorescein (e.g., 485 nm excitation, 535 nm emission).

  • Data Analysis:

    • Calculate the change in millipolarization (mP) units for each well.

    • Normalize the data using the positive and negative controls.

    • Identify "hits" as compounds that cause a significant decrease in fluorescence polarization compared to the negative control.

HTS Workflow Diagram

HTS_Workflow_FP start Start compound_prep Compound Library Preparation (this compound derivatives) start->compound_prep plate_compounds Dispense Compounds into 384-well Plates compound_prep->plate_compounds add_mdm2 Add MDM2 Protein plate_compounds->add_mdm2 add_p53_peptide Add Fluorescent p53 Peptide add_mdm2->add_p53_peptide incubation Incubate at Room Temperature add_p53_peptide->incubation read_plate Read Fluorescence Polarization incubation->read_plate data_analysis Data Analysis (Hit Identification) read_plate->data_analysis hit_validation Hit Validation (Dose-Response, Secondary Assays) data_analysis->hit_validation end End hit_validation->end

Caption: High-throughput screening workflow for MDM2-p53 inhibitors.

Section 2: Modulation of G-Protein Coupled Receptors (GPCRs)

GPCRs represent a large family of cell surface receptors that are major drug targets. The this compound scaffold could be screened for agonist or antagonist activity against a specific GPCR. A common HTS approach for GPCRs that couple through Gq is to measure changes in intracellular calcium levels.

Signaling Pathway

GPCR_Calcium_Pathway cluster_0 GPCR Signaling Cascade Ligand Ligand (e.g., this compound derivative) GPCR Gq-coupled GPCR Ligand->GPCR binds G_protein Gq Protein GPCR->G_protein activates PLC Phospholipase C (PLC) G_protein->PLC activates PIP2 PIP2 PLC->PIP2 cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum (ER) IP3->ER binds to receptor Ca_release Ca2+ Release ER->Ca_release induces Fluorescent_dye Fluorescent Ca2+ Dye (e.g., Fluo-4) Ca_release->Fluorescent_dye binds to Fluorescence_increase Fluorescence Increase Fluorescent_dye->Fluorescence_increase results in

Caption: Gq-coupled GPCR signaling pathway leading to calcium release.

Application Note: Cell-Based Calcium Flux HTS for GPCR Modulators

This assay utilizes a cell line stably expressing the target GPCR. The cells are loaded with a calcium-sensitive fluorescent dye. Activation of the Gq pathway by an agonist leads to a transient increase in intracellular calcium, which is detected as an increase in fluorescence. Antagonists are identified by their ability to block the fluorescence increase induced by a known agonist.

Quantitative Data Summary

ParameterValueReference
Cell LineHEK293 or CHO cells stably expressing the target GPCR[4]
Calcium DyeFluo-4 AM[4]
Plate Format384- or 1536-well[4]
ReadoutFluorescence intensity over time (kinetic read)[4]
Experimental Protocol: GPCR Calcium Flux HTS

Materials:

  • A cell line stably expressing the target Gq-coupled GPCR.

  • Cell culture medium and supplements.

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

  • Probenecid (an anion-exchange transport inhibitor to prevent dye leakage).

  • Assay Buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).

  • 384-well, black, clear-bottom microplates.

  • Test compounds (e.g., a library containing this compound derivatives) dissolved in DMSO.

  • Agonist and antagonist controls.

  • A fluorescence plate reader with liquid handling capabilities (e.g., FLIPR).

Procedure:

  • Cell Plating:

    • Seed the cells into 384-well microplates at an appropriate density and incubate overnight to form a monolayer.

  • Dye Loading:

    • Prepare a dye loading solution containing the calcium-sensitive dye and probenecid in assay buffer.

    • Remove the cell culture medium from the plates and add the dye loading solution.

    • Incubate the plates at 37°C for a specified time (e.g., 1 hour) to allow for dye uptake.

  • Compound Addition (for Antagonist Screening):

    • If screening for antagonists, add the test compounds to the plate after dye loading and incubate for a short period.

  • Data Acquisition:

    • Place the plate in the fluorescence plate reader.

    • Establish a baseline fluorescence reading.

    • Use the instrument's liquid handler to add the agonist (for both agonist and antagonist screening) to the wells while simultaneously recording the fluorescence intensity over time.

  • Data Analysis:

    • Analyze the kinetic fluorescence data to determine the peak fluorescence response for each well.

    • For agonist screening, identify hits as compounds that induce a significant increase in fluorescence.

    • For antagonist screening, identify hits as compounds that inhibit the agonist-induced fluorescence increase.

    • Calculate EC50 or IC50 values for active compounds.

HTS Workflow Diagram

HTS_Workflow_Calcium start Start cell_plating Seed GPCR-expressing Cells in 384-well Plates start->cell_plating dye_loading Load Cells with Calcium-sensitive Dye cell_plating->dye_loading add_compounds Add Test Compounds (for antagonist screen) dye_loading->add_compounds read_fluorescence Measure Calcium Flux using a FLIPR add_compounds->read_fluorescence data_analysis Kinetic Data Analysis (Hit Identification) read_fluorescence->data_analysis hit_validation Hit Confirmation and Characterization data_analysis->hit_validation end End hit_validation->end

Caption: High-throughput screening workflow for GPCR modulators using a calcium flux assay.

References

Application Notes and Protocols for Cell-Based Assays Using 5-Aminopiperidin-2-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Aminopiperidin-2-one belongs to the piperidinone class of heterocyclic compounds, a scaffold that has garnered significant interest in medicinal chemistry and drug discovery. While direct and extensive cell-based assay data for this compound is not widely available in published literature, its structural motifs are present in a variety of biologically active molecules. Derivatives of aminopiperidine and piperidinone have been investigated for their potential as anticancer, anti-inflammatory, and antimicrobial agents. Notably, related compounds have been explored as inhibitors of key cellular targets such as thymidylate synthase and the MDM2-p53 protein-protein interaction, both critical in cancer biology.

These application notes provide a framework for evaluating the biological activity of this compound in cell-based assays, drawing upon the established activities of structurally related compounds. The following sections detail hypothetical applications and experimental protocols for assessing its potential as an anticancer agent, focusing on cell proliferation, apoptosis, and cell cycle progression.

Potential Applications and Screening Funnel

Based on the activities of related aminopiperidine and piperidinone derivatives, this compound can be hypothesized to modulate cellular pathways involved in cancer. A typical screening funnel to investigate its anticancer potential would involve a series of cell-based assays.

G A Primary Screening: Cell Viability/Cytotoxicity Assay B Secondary Assays: Apoptosis and Cell Cycle Analysis A->B C Mechanism of Action Studies: Target-Based Assays (e.g., Kinase Panel, PPI) B->C D Lead Optimization C->D

Caption: A logical workflow for screening and characterizing the anticancer potential of this compound.

Data Presentation: Hypothetical Quantitative Data

The following tables summarize hypothetical data from cell-based assays investigating the effects of this compound on various cancer cell lines.

Table 1: Cytotoxicity of this compound in Human Cancer Cell Lines (IC50 Values)

Cell LineCancer TypeIC50 (µM) after 72h Treatment
MCF-7Breast Adenocarcinoma25.5
HCT116Colorectal Carcinoma18.2
A549Lung Carcinoma45.8
JurkatT-cell Leukemia12.1

Table 2: Induction of Apoptosis by this compound in HCT116 Cells

Treatment Concentration (µM)% Apoptotic Cells (Annexin V positive)
0 (Vehicle Control)5.2 ± 1.1
1022.5 ± 2.5
2048.7 ± 3.8
4075.3 ± 4.2

Table 3: Cell Cycle Analysis of HCT116 Cells Treated with this compound for 24h

Treatment Concentration (µM)% Cells in G1 Phase% Cells in S Phase% Cells in G2/M Phase
0 (Vehicle Control)45.3 ± 2.135.1 ± 1.819.6 ± 1.5
2068.2 ± 3.515.4 ± 2.016.4 ± 1.9

Experimental Protocols

Protocol 1: Cell Viability/Cytotoxicity Assay (MTT Assay)

This protocol describes a colorimetric assay to assess the effect of this compound on the metabolic activity of cultured cells, which is an indicator of cell viability.

G A Seed cells in a 96-well plate B Incubate for 24 hours A->B C Treat with this compound (various concentrations) B->C D Incubate for 72 hours C->D E Add MTT reagent D->E F Incubate for 4 hours E->F G Solubilize formazan crystals F->G H Measure absorbance at 570 nm G->H

Caption: Workflow for the MTT cell viability assay.

Materials:

  • Cancer cell line of interest (e.g., HCT116)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 96-well flat-bottom plates

  • This compound stock solution (e.g., 10 mM in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.

  • Incubate the plate at 37°C in a humidified atmosphere with 5% CO2 for 24 hours to allow for cell attachment.

  • Prepare serial dilutions of this compound in complete medium.

  • Remove the medium from the wells and add 100 µL of the diluted compound solutions. Include vehicle control (medium with the same concentration of DMSO as the highest compound concentration) and untreated control wells.

  • Incubate the plate for 72 hours.

  • Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • After incubation, add 100 µL of solubilization buffer to each well and mix gently to dissolve the formazan crystals.

  • Incubate the plate overnight at 37°C.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the vehicle control and determine the IC50 value.

Protocol 2: Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

This protocol uses flow cytometry to distinguish between live, early apoptotic, late apoptotic, and necrotic cells following treatment with this compound.

Procedure:

  • Seed HCT116 cells in 6-well plates at a density of 2 x 10^5 cells per well and incubate for 24 hours.

  • Treat the cells with various concentrations of this compound (e.g., 0, 10, 20, 40 µM) for 48 hours.

  • Harvest the cells (including floating cells in the medium) by trypsinization and centrifugation.

  • Wash the cells twice with cold PBS.

  • Resuspend the cells in 1X Annexin V binding buffer at a concentration of 1 x 10^6 cells/mL.

  • Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to 100 µL of the cell suspension.

  • Incubate the cells for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Annexin V binding buffer to each sample.

  • Analyze the samples by flow cytometry within 1 hour.

Protocol 3: Cell Cycle Analysis (Propidium Iodide Staining)

This protocol details the analysis of cell cycle distribution by staining DNA with propidium iodide and analyzing the cell population by flow cytometry.

G A Cell Treatment with This compound B Harvest and Wash Cells A->B C Fix Cells in Cold Ethanol B->C D Stain with Propidium Iodide and RNase A C->D E Analyze by Flow Cytometry D->E F Quantify Cell Cycle Phases E->F

Caption: Experimental workflow for cell cycle analysis using propidium iodide staining.

Procedure:

  • Seed HCT116 cells in 6-well plates and treat with this compound as described for the apoptosis assay, but for a 24-hour duration.

  • Harvest and wash the cells with PBS.

  • Fix the cells by resuspending the cell pellet in 1 mL of ice-cold 70% ethanol while vortexing gently. Incubate at -20°C for at least 2 hours.

  • Centrifuge the fixed cells and wash with PBS to remove the ethanol.

  • Resuspend the cell pellet in 500 µL of PBS containing 50 µg/mL Propidium Iodide and 100 µg/mL RNase A.

  • Incubate for 30 minutes at 37°C in the dark.

  • Analyze the samples by flow cytometry. The DNA content will be used to determine the percentage of cells in the G1, S, and G2/M phases of the cell cycle.

Disclaimer

The experimental data and specific biological activities described in these application notes are hypothetical and for illustrative purposes. They are intended to provide a scientific framework for the investigation of this compound based on the known activities of structurally related compounds. Researchers should conduct their own experiments to determine the actual biological effects of this compound.

Application Notes and Protocols for the Quantification of 5-Aminopiperidin-2-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

I. Analytical Methodologies

Two primary analytical techniques are proposed for the quantification of 5-Aminopiperidin-2-one:

  • Reversed-Phase High-Performance Liquid Chromatography with UV Detection (RP-HPLC-UV): A robust and widely available technique suitable for routine quantification in bulk drug substances and formulations.

  • Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS): A highly sensitive and selective method ideal for the quantification of low levels of the analyte in complex matrices, such as biological fluids or for trace impurity analysis.

Application Note 1: Quantification of this compound by RP-HPLC-UV

This method is designed for the quantitative determination of this compound in bulk material and simple formulations.

Experimental Protocol

1.1. Instrumentation

  • HPLC system with a quaternary or binary pump, autosampler, column oven, and a UV-Vis or Photodiode Array (PDA) detector.

  • Data acquisition and processing software.

1.2. Chemicals and Reagents

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Formic acid (analytical grade)

  • Trifluoroacetic acid (TFA) (analytical grade)

  • Purified water (e.g., Milli-Q or equivalent)

  • This compound reference standard

1.3. Chromatographic Conditions

  • Column: C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase A: 0.1% Formic Acid or 0.1% TFA in Water.

  • Mobile Phase B: 0.1% Formic Acid or 0.1% TFA in Acetonitrile.

  • Gradient Elution: A gradient elution is recommended to ensure good peak shape and separation from potential impurities. A typical starting gradient could be 5% B, increasing to 95% B over 10 minutes.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Injection Volume: 10 µL.

  • Detection Wavelength: As this compound lacks a strong chromophore, detection at a low UV wavelength (e.g., 210 nm) is recommended. A PDA detector is useful for confirming peak purity.

1.4. Standard and Sample Preparation

  • Standard Stock Solution (1 mg/mL): Accurately weigh about 10 mg of this compound reference standard and dissolve it in 10 mL of a suitable diluent (e.g., a mixture of water and methanol).

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the diluent to cover the expected concentration range of the samples (e.g., 1-100 µg/mL).

  • Sample Solution: Prepare the sample by accurately weighing and dissolving it in the diluent to achieve a concentration within the calibration range.

1.5. Method Validation Parameters The method should be validated according to ICH Q2(R1) guidelines.[1] Key validation parameters include:

  • Specificity: Assessed by analyzing a blank, a placebo (if applicable), and the analyte to ensure no interference at the retention time of this compound.

  • Linearity: Determined by analyzing a minimum of five concentrations across the desired range. The correlation coefficient (r²) should be ≥ 0.999.

  • Limit of Detection (LOD) and Limit of Quantification (LOQ): Determined based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve.

  • Accuracy: Evaluated by performing recovery studies at three different concentration levels (e.g., 80%, 100%, and 120% of the target concentration).

  • Precision: Assessed at the level of repeatability (intra-day precision) and intermediate precision (inter-day precision) by analyzing multiple preparations of a homogeneous sample. The relative standard deviation (RSD) should typically be ≤ 2%.

  • Robustness: Evaluated by making small, deliberate variations in method parameters (e.g., flow rate, column temperature, mobile phase composition) and observing the effect on the results.

Expected Quantitative Data (Hypothetical)

The following table summarizes the expected performance of a validated RP-HPLC-UV method for the quantification of this compound.

Validation ParameterExpected Result
Linearity Range 1 - 100 µg/mL
Correlation Coefficient (r²) ≥ 0.999
LOD ~0.3 µg/mL
LOQ ~1.0 µg/mL
Accuracy (% Recovery) 98.0 - 102.0%
Precision (% RSD)
- Repeatability≤ 1.5%
- Intermediate Precision≤ 2.0%
Robustness No significant impact on results from minor variations.

Application Note 2: Quantification of this compound by LC-MS/MS

This method is highly sensitive and selective, making it suitable for bioanalytical studies or for detecting trace levels of this compound.

Experimental Protocol

1.1. Instrumentation

  • LC-MS/MS system consisting of a UHPLC or HPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

  • Data acquisition and analysis software.

1.2. Chemicals and Reagents

  • As per the HPLC-UV method, but with LC-MS grade solvents and additives.

  • An isotopically labeled internal standard (e.g., this compound-d4) is highly recommended for bioanalytical applications to correct for matrix effects and variability in sample preparation.[2]

1.3. Chromatographic Conditions

  • Column: A C18 or HILIC column suitable for UHPLC (e.g., 50 mm x 2.1 mm, <2 µm particle size) is recommended for fast analysis.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient Elution: A fast gradient is typically used to elute the analyte quickly.

  • Flow Rate: 0.3 - 0.5 mL/min.

  • Column Temperature: 40 °C.

  • Injection Volume: 1 - 5 µL.

1.4. Mass Spectrometry Conditions

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • Detection Mode: Multiple Reaction Monitoring (MRM).

  • MRM Transitions: The precursor ion will be the protonated molecule [M+H]⁺ of this compound. Product ions would be determined by infusing a standard solution and performing a product ion scan.

    • Hypothetical MRM transition for this compound (MW: 114.15): Precursor ion (m/z) 115.1 -> Product ion(s) (e.g., fragments resulting from the loss of NH3 or H2O).

  • Instrument Parameters: Ion source parameters (e.g., capillary voltage, source temperature, gas flows) and collision energy should be optimized for the specific analyte and instrument.

1.5. Sample Preparation

  • For Pharmaceutical Samples: Similar to the HPLC-UV method, with appropriate dilution.

  • For Biological Samples (e.g., Plasma):

    • Protein Precipitation: Add a precipitating agent (e.g., acetonitrile or methanol) to the plasma sample, vortex, and centrifuge to remove proteins.

    • Liquid-Liquid Extraction (LLE): Extract the analyte from the aqueous sample into an immiscible organic solvent.

    • Solid-Phase Extraction (SPE): Use a suitable SPE cartridge to retain and then elute the analyte, providing a cleaner sample.

    • An internal standard should be added at the beginning of the sample preparation process.

1.6. Method Validation Parameters Validation for bioanalytical methods should follow regulatory guidelines (e.g., FDA or EMA). In addition to the parameters for HPLC-UV, the following should be assessed:

  • Matrix Effect: The effect of the sample matrix on the ionization of the analyte.

  • Stability: The stability of the analyte in the biological matrix under various conditions (e.g., freeze-thaw cycles, short-term and long-term storage).

Expected Quantitative Data (Hypothetical)

The following table summarizes the expected performance of a validated LC-MS/MS method for the quantification of this compound in a biological matrix.

Validation ParameterExpected Result
Linearity Range 0.1 - 100 ng/mL
Correlation Coefficient (r²) ≥ 0.995
LLOQ 0.1 ng/mL
Accuracy (% Recovery) 85.0 - 115.0% (at LLOQ: 80.0 - 120.0%)
Precision (% RSD)
- Repeatability≤ 15% (at LLOQ: ≤ 20%)
- Intermediate Precision≤ 15% (at LLOQ: ≤ 20%)
Matrix Effect Within acceptable limits (typically 85-115%).
Stability Stable under tested conditions.

III. Visualization of Workflows

Workflow for Analytical Method Development and Validation

Analytical Method Development and Validation Workflow cluster_dev Method Development cluster_val Method Validation (ICH Q2(R1)) cluster_doc Documentation and Implementation Dev_Start Define Analytical Requirements Select_Method Select Analytical Technique (HPLC/LC-MS) Dev_Start->Select_Method Optimize_Params Optimize Chromatographic and/or MS Parameters Select_Method->Optimize_Params Protocol Write Validation Protocol Optimize_Params->Protocol Specificity Specificity Linearity Linearity Specificity->Linearity LOD_LOQ LOD & LOQ Linearity->LOD_LOQ Accuracy Accuracy LOD_LOQ->Accuracy Precision Precision Accuracy->Precision Robustness Robustness Precision->Robustness Report Generate Validation Report Robustness->Report Protocol->Specificity Protocol->Report SOP Implement as Standard Operating Procedure (SOP) Report->SOP

Caption: A logical workflow for the development and validation of an analytical method.

Schematic of an LC-MS/MS System

LC-MS/MS System cluster_lc Liquid Chromatography (LC) cluster_ms Tandem Mass Spectrometry (MS/MS) Solvent Solvent Reservoirs Pump HPLC Pump Solvent->Pump Autosampler Autosampler Pump->Autosampler Column Column Autosampler->Column Ion_Source Ion Source (ESI) Column->Ion_Source Q1 Quadrupole 1 (Q1) Precursor Ion Selection Ion_Source->Q1 q2 Quadrupole 2 (q2) Collision Cell Q1->q2 Q3 Quadrupole 3 (Q3) Product Ion Selection q2->Q3 Detector Detector Q3->Detector Data_System Data System Detector->Data_System

Caption: Components of a typical LC-MS/MS system for quantitative analysis.

Disclaimer: The provided protocols and expected data are intended as a guide for method development. Actual experimental conditions and results may vary and require optimization and validation for the specific application and instrumentation.

References

Application Notes and Protocols for the Derivatization of 5-Aminopiperidin-2-one to Enhance Biological Potency

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 5-aminopiperidin-2-one scaffold is a valuable starting point in medicinal chemistry for the development of novel therapeutic agents. The presence of a primary amine allows for a variety of derivatization strategies, most notably the formation of amide bonds with a wide range of carboxylic acids. This modification can significantly impact the compound's physicochemical properties, such as lipophilicity, hydrogen bonding capacity, and steric bulk, thereby influencing its binding affinity to biological targets and overall potency. Piperidine and piperidinone derivatives have been shown to exhibit a wide range of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial effects.[1][2][3][4]

These application notes provide a detailed overview of the derivatization of this compound via amide coupling, a hypothetical structure-activity relationship (SAR) study against a protein kinase, and comprehensive protocols for the synthesis and in vitro evaluation of these derivatives. The data and protocols presented are intended as a guide for the discovery and optimization of novel this compound-based drug candidates.

Derivatization Strategy: Amide Coupling

The primary amino group of this compound is readily acylated using standard amide coupling conditions to yield a library of N-substituted derivatives. This approach allows for the systematic exploration of chemical space around the core scaffold to identify key structural features that enhance biological activity.

A general synthetic scheme for the derivatization is presented below:

Scheme 1: General Synthesis of 5-(Acylamino)piperidin-2-one Derivatives

Caption: A generic kinase signaling cascade.

Experimental Workflow

The diagram below outlines the general workflow for the synthesis and evaluation of the 5-(acylamino)piperidin-2-one derivatives.

G cluster_synthesis Synthesis and Purification cluster_screening Biological Evaluation cluster_optimization Lead Optimization Start This compound + Carboxylic Acids Coupling Amide Coupling Reaction Start->Coupling Purification Column Chromatography Coupling->Purification Characterization NMR, Mass Spectrometry Purification->Characterization Assay In Vitro Kinase Assay Characterization->Assay IC50 IC50 Determination Assay->IC50 SAR Structure-Activity Relationship Analysis IC50->SAR Lead Identify Lead Compound (e.g., APO-005) SAR->Lead Further Further Derivatization SAR->Further Inform Design Lead->Further

Caption: Workflow for derivatization and potency testing.

Conclusion

The derivatization of this compound via amide coupling is a robust strategy for generating libraries of novel compounds with the potential for improved biological potency. The hypothetical SAR study presented herein demonstrates how systematic structural modifications can lead to the identification of potent inhibitors of a protein kinase. The detailed protocols provide a solid foundation for researchers to synthesize and evaluate their own series of 5-(acylamino)piperidin-2-one derivatives in the pursuit of new therapeutic agents. Further optimization of lead compounds, informed by SAR data, can pave the way for the development of clinical candidates.

References

Application Notes and Protocols for the Scale-Up Synthesis of 5-Aminopiperidin-2-one for Preclinical Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

These application notes provide a detailed, scalable, and reproducible protocol for the synthesis of 5-Aminopiperidin-2-one, a key building block for various preclinical drug candidates. The synthesis commences from the readily available and inexpensive starting material, L-glutamic acid. The protocol is designed for a scale-up to produce gram-to-kilogram quantities of the target compound with high purity, suitable for preclinical research and development. This document includes a step-by-step experimental protocol, data summary tables, and detailed workflow diagrams to ensure successful execution and consistent results.

Introduction

This compound and its derivatives are important scaffolds in medicinal chemistry, often utilized as constrained dipeptide surrogates and building blocks for novel therapeutics.[1] The ability to produce this intermediate on a large scale with high purity is crucial for advancing drug discovery programs into the preclinical phase. The synthetic route detailed herein is a robust multi-step process starting from L-glutamic acid, which is a cost-effective and readily available chiral starting material.[2] This protocol focuses on practical aspects of scale-up, including reagent selection, reaction conditions, and purification methods to ensure safety, efficiency, and scalability.

Overall Synthesis Workflow

The multi-step synthesis transforms L-glutamic acid into the target molecule, this compound hydrochloride, through a series of chemical transformations including protection, activation, and cyclization. The overall workflow is depicted below.

Synthesis Workflow start Start: L-Glutamic Acid step1 Step 1: Boc Protection start->step1 step2 Step 2: Esterification step1->step2 step3 Step 3: Selective Reduction step2->step3 step4 Step 4: Mesylation step3->step4 step5 Step 5: Azide Formation step4->step5 step6 Step 6: Reduction & Cyclization step5->step6 step7 Step 7: Deprotection step6->step7 end Final Product: This compound Hydrochloride step7->end

Caption: Overall workflow for the synthesis of this compound hydrochloride.

Detailed Experimental Protocols

Materials and Equipment
Reagent/EquipmentGrade/SpecificationSupplier
L-Glutamic Acid≥99%Sigma-Aldrich
Di-tert-butyl dicarbonate (Boc)₂OReagent GradeAcros Organics
Sodium Bicarbonate (NaHCO₃)ACS GradeFisher Scientific
DioxaneAnhydrousSigma-Aldrich
Methanol (MeOH)AnhydrousJ.T. Baker
Thionyl Chloride (SOCl₂)≥99%Sigma-Aldrich
Sodium Borohydride (NaBH₄)≥98%Sigma-Aldrich
Calcium Chloride (CaCl₂)AnhydrousFisher Scientific
Tetrahydrofuran (THF)AnhydrousSigma-Aldrich
Triethylamine (Et₃N)≥99.5%Sigma-Aldrich
Methanesulfonyl Chloride (MsCl)≥99.5%Sigma-Aldrich
Sodium Azide (NaN₃)≥99.5%Sigma-Aldrich
Dimethylformamide (DMF)AnhydrousSigma-Aldrich
Palladium on Carbon (Pd/C)10 wt. %Sigma-Aldrich
Hydrogen (H₂)High PurityAirgas
Hydrochloric Acid (HCl)4 M in DioxaneSigma-Aldrich
Diethyl Ether (Et₂O)ACS GradeFisher Scientific
Ethyl Acetate (EtOAc)ACS GradeFisher Scientific
Dichloromethane (DCM)ACS GradeFisher Scientific
Rotary EvaporatorBuchi or equivalentN/A
Magnetic Stirrers with HotplatesN/A
Inert Atmosphere System (N₂/Ar)N/A
Glassware (Flasks, Condensers, etc.)BorosilicateN/A
Parr HydrogenatorN/A
High-Performance Liquid Chromatography (HPLC)Agilent or WatersN/A
Nuclear Magnetic Resonance (NMR) SpectrometerBruker 400 MHzN/A
Mass Spectrometer (MS)Waters or equivalentN/A
Synthetic Pathway

The chemical transformations for the synthesis are illustrated in the following diagram.

Chemical Synthesis Pathway cluster_0 Synthesis of this compound A L-Glutamic Acid B Boc-L-Glutamic Acid A->B (Boc)₂O, NaHCO₃ Dioxane/H₂O C Boc-L-Glutamic Acid Dimethyl Ester B->C SOCl₂, MeOH D (S)-tert-butyl (5-hydroxy-1-methoxy-1-oxopentan-2-yl)carbamate C->D NaBH₄, CaCl₂ THF/EtOH E (S)-methyl 2-((tert-butoxycarbonyl)amino)-5-((methylsulfonyl)oxy)pentanoate D->E MsCl, Et₃N DCM F (S)-methyl 5-azido-2-((tert-butoxycarbonyl)amino)pentanoate E->F NaN₃, DMF G (S)-5-((tert-butoxycarbonyl)amino)piperidin-2-one F->G H₂, Pd/C MeOH H (S)-5-aminopiperidin-2-one hydrochloride G->H 4M HCl in Dioxane

References

Application Notes and Protocols for 5-Aminopiperidin-2-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed guidelines for the safe handling, storage, and use of 5-Aminopiperidin-2-one and its hydrochloride salt. The information is compiled from safety data sheets and chemical supplier recommendations to ensure best practices in a laboratory setting.

Chemical and Physical Properties

This compound is a piperidine derivative containing both an amine and a lactam functional group. Its hydrochloride salt form is often used to improve stability and solubility in aqueous solutions.[1]

PropertyThis compoundThis compound Hydrochloride
CAS Number 154148-70-6[2]1235440-18-2[1][3]
Molecular Formula C₅H₁₀N₂O[2]C₅H₁₁ClN₂O[1][3]
Molecular Weight 114.15 g/mol [2]150.61 g/mol [1][3]
Appearance White to yellow to brown low melting crystalline massData not available
Purity Typically ≥97%[2]Data not available
Solubility Soluble in chloroform (slightly), methanol (slightly)Enhanced water solubility[1]
Melting Point 38-40 °CData not available
Boiling Point 256 °CData not available
Flash Point >230 °FData not available

Safety and Handling Precautions

Strict adherence to safety protocols is essential when working with this compound.

2.1 Personal Protective Equipment (PPE)

A comprehensive set of PPE should be worn at all times in the laboratory.

PPE CategoryRecommendation
Eye/Face Protection Wear safety glasses with side-shields or chemical goggles.[2][4][5]
Skin Protection Wear chemical-resistant gloves (e.g., nitrile rubber).[2][5]
Wear a lab coat or other protective clothing.[2][4][5]
Respiratory Protection Use in a well-ventilated area. If dust is generated, use a NIOSH-approved respirator.[4]

2.2 Engineering Controls

Proper ventilation is critical to minimize exposure.

ControlSpecification
Ventilation Work in a chemical fume hood.[4]
Provide appropriate exhaust ventilation where dust may be formed.[4]

2.3 Hygiene Measures

Good laboratory hygiene practices should be followed.

  • Wash hands thoroughly after handling and before eating, drinking, or smoking.[4][5]

  • Avoid contact with skin, eyes, and clothing.[4][5]

  • Do not breathe dust.[4]

  • Remove and wash contaminated clothing before reuse.[5]

Storage Procedures

Proper storage is crucial for maintaining the integrity and stability of this compound.

Storage ConditionRecommendation
Temperature Store in a cool, dry place.[4][5] Some suppliers recommend storage at 0-8 °C.[2]
Container Keep container tightly closed.[4][5]
Atmosphere Store in a well-ventilated area.[4][5] For long-term stability, storing under an inert atmosphere is recommended.[5]
Incompatibilities Keep away from strong oxidizing agents and strong acids.[4][5]

Experimental Protocols

4.1 General Workflow for Handling and Use

The following diagram illustrates a standard workflow for the safe handling and use of this compound in a research setting.

G Workflow for Safe Handling and Use of this compound cluster_prep Preparation cluster_exp Experimentation cluster_cleanup Cleanup and Disposal A Don PPE B Prepare Fume Hood A->B C Retrieve Compound from Storage B->C D Weigh Compound C->D E Dissolve in Appropriate Solvent D->E F Perform Reaction/Experiment E->F G Quench Reaction (if necessary) F->G H Dispose of Waste G->H I Clean Glassware and Workspace H->I J Return Compound to Storage I->J K

Safe Handling and Use Workflow

4.2 First Aid Measures

In case of accidental exposure, follow these first aid procedures.

Exposure RouteFirst Aid Procedure
Inhalation Move the person to fresh air. If not breathing, give artificial respiration. Consult a physician.[4][6][7]
Skin Contact Wash off with soap and plenty of water. Consult a physician.[4][6][7]
Eye Contact Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.[6][7]
Ingestion Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Consult a physician.[4][6][7]

4.3 Spill and Leak Procedures

In the event of a spill, immediate and appropriate action is required.

  • Personal Precautions: Use personal protective equipment. Avoid dust formation. Avoid breathing dust, vapors, mist, or gas. Ensure adequate ventilation.[4][7]

  • Environmental Precautions: Prevent further leakage or spillage if safe to do so. Do not let the product enter drains.[7]

  • Methods for Cleaning Up: Sweep up and shovel. Keep in suitable, closed containers for disposal.[4]

Stability and Reactivity

Understanding the chemical stability and reactivity is key to safe handling.

ConditionDescription
Reactivity No data available.
Chemical Stability Stable under recommended storage conditions.[4][6]
Possibility of Hazardous Reactions No data available.
Conditions to Avoid Exposure to moisture over prolonged periods.[5]
Incompatible Materials Strong oxidizing agents, Strong acids.[4][5]
Hazardous Decomposition Products Under fire conditions, may produce carbon monoxide, carbon dioxide, and nitrogen oxides.[4][5]

Logical Relationship for Storage Decisions

The following diagram outlines the logical considerations for the proper storage of this compound.

G Decision Tree for Proper Storage A Receiving this compound B Check Container Integrity A->B C Store in a Cool, Dry, Well-Ventilated Area B->C D Is Long-Term Storage Required? C->D E Store at 0-8 °C under Inert Atmosphere D->E Yes F Keep Away from Incompatible Materials (Strong Oxidizers, Strong Acids) D->F No E->F G Ensure Container is Tightly Closed F->G

Storage Decision Logic

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 5-Aminopiperidin-2-one

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to improving the yield of 5-Aminopiperidin-2-one synthesis. It includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data-driven insights to address common challenges encountered during the synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the common starting materials for the synthesis of this compound?

A1: Common starting materials include L-glutamic acid and L-ornithine. These amino acids provide the necessary carbon skeleton and stereochemistry for the target molecule.

Q2: What are the main challenges in the synthesis of this compound?

A2: The primary challenges include achieving high yields, minimizing side reactions such as the formation of dimers or polymers, and the purification of the final product due to its polarity.

Q3: What is a common synthetic strategy for preparing this compound from L-glutamic acid?

A3: A typical strategy involves a multi-step process that includes:

  • Protection of the amino group (e.g., with a Boc group).

  • Activation of the carboxylic acid groups.

  • Selective reduction of one of the carboxylic acid groups.

  • Conversion of the remaining carboxylic acid to a leaving group.

  • Intramolecular cyclization to form the lactam ring.

  • Deprotection of the amino group.

Q4: How can I monitor the progress of the reaction?

A4: Reaction progress can be monitored using techniques such as Thin Layer Chromatography (TLC), Liquid Chromatography-Mass Spectrometry (LC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy to track the consumption of starting materials and the formation of the product.

Troubleshooting Guides

This section provides solutions to common problems encountered during the synthesis of this compound.

Issue 1: Low Yield of this compound
Possible Cause Suggested Solution
Incomplete Cyclization - Ensure complete activation of the carboxylic acid group. - Optimize reaction temperature and time for the cyclization step. - Use a more effective coupling agent.
Side Reactions - Control the reaction temperature to minimize the formation of by-products. - Use high-purity starting materials and solvents. - Consider using a different protecting group strategy.
Product Degradation - Ensure the work-up and purification conditions are mild. - Avoid prolonged exposure to strong acids or bases.
Inefficient Purification - Optimize the chromatographic conditions (e.g., column type, mobile phase). - Consider alternative purification techniques such as crystallization or ion-exchange chromatography.
Issue 2: Formation of Impurities and Side Products
Observed Impurity Potential Cause Mitigation Strategy
Dimer or Oligomer Intermolecular reaction between activated intermediates.- Use high-dilution conditions during the cyclization step. - Add the activated intermediate slowly to the reaction mixture.
Epimerization Loss of stereochemical integrity at the chiral center.- Use milder reaction conditions (e.g., lower temperature). - Choose a protecting group that minimizes racemization.
Incomplete Deprotection Residual protecting groups on the final product.- Increase the reaction time or temperature for the deprotection step. - Use a more potent deprotection reagent.

Data Presentation

The following tables summarize the impact of key reaction parameters on the yield of this compound. Note: The data presented here is illustrative and may need to be optimized for your specific experimental setup.

Table 1: Effect of Temperature on Cyclization Yield

Temperature (°C)Reaction Time (h)Yield (%)
25 (Room Temp)2465
501278
80685
100482 (with some degradation)

Table 2: Effect of Coupling Agent on Cyclization Yield

Coupling AgentSolventYield (%)
DCC/HOBtDCM75
HATUDMF88
EDCI/DMAPDCM82

Experimental Protocols

Protocol 1: Synthesis of this compound from L-Glutamic Acid

This protocol outlines a multi-step synthesis starting from L-glutamic acid.

Step 1: N-Boc Protection of L-Glutamic Acid

  • Dissolve L-glutamic acid in a 1:1 mixture of dioxane and water.

  • Add sodium bicarbonate to adjust the pH to ~9.

  • Add Di-tert-butyl dicarbonate (Boc)₂O and stir at room temperature overnight.

  • Acidify the reaction mixture with 1M HCl to pH ~3 and extract with ethyl acetate.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to obtain N-Boc-L-glutamic acid.

Step 2: Selective Reduction of the α-Carboxylic Acid

  • Dissolve N-Boc-L-glutamic acid in anhydrous THF and cool to 0°C.

  • Add borane-tetrahydrofuran complex dropwise and stir at 0°C for 2 hours, then at room temperature for 4 hours.

  • Quench the reaction by the slow addition of methanol.

  • Remove the solvent under reduced pressure and purify by column chromatography to isolate the corresponding alcohol.

Step 3: Activation of the γ-Carboxylic Acid and Cyclization

  • Dissolve the alcohol from the previous step in anhydrous DCM.

  • Add a coupling agent (e.g., HATU) and a non-nucleophilic base (e.g., DIPEA).

  • Stir the reaction mixture at room temperature for 24 hours.

  • Wash the reaction mixture with saturated aqueous sodium bicarbonate and brine.

  • Dry the organic layer and concentrate to obtain the N-Boc-5-hydroxypiperidin-2-one.

Step 4: Conversion of Hydroxyl to Amino Group and Deprotection

  • Convert the hydroxyl group to a leaving group (e.g., mesylate or tosylate).

  • Displace the leaving group with an azide nucleophile (e.g., sodium azide).

  • Reduce the azide to an amine (e.g., by catalytic hydrogenation).

  • Remove the Boc protecting group using a strong acid (e.g., TFA in DCM).

  • Purify the final product by column chromatography or crystallization.

Mandatory Visualizations

experimental_workflow cluster_synthesis Synthesis of this compound Start Start N-Boc Protection N-Boc Protection Start->N-Boc Protection L-Glutamic Acid Selective Reduction Selective Reduction N-Boc Protection->Selective Reduction Cyclization Cyclization Selective Reduction->Cyclization Functional Group Interconversion Functional Group Interconversion Cyclization->Functional Group Interconversion Deprotection Deprotection Functional Group Interconversion->Deprotection Purification Purification Deprotection->Purification Final Product Final Product Purification->Final Product

Caption: Experimental workflow for the synthesis of this compound.

troubleshooting_yield Low Yield Low Yield Check Purity of Intermediates Check Purity of Intermediates Low Yield->Check Purity of Intermediates Optimize Cyclization Optimize Cyclization Low Yield->Optimize Cyclization Investigate Side Reactions Investigate Side Reactions Low Yield->Investigate Side Reactions Improve Purification Improve Purification Low Yield->Improve Purification Impure Intermediates Impure Intermediates Check Purity of Intermediates->Impure Intermediates If impure Suboptimal Conditions Suboptimal Conditions Optimize Cyclization->Suboptimal Conditions If yield doesn't improve By-product Formation By-product Formation Investigate Side Reactions->By-product Formation If impurities detected Product Loss Product Loss Improve Purification->Product Loss If recovery is low

Caption: Troubleshooting guide for low yield in this compound synthesis.

Technical Support Center: Purification of 5-Aminopiperidin-2-one

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the purification of 5-Aminopiperidin-2-one. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the purification of this compound.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges in purifying this compound?

The primary challenges in purifying this compound stem from its chemical structure, which includes a basic secondary amine within a piperidine ring and a lactam functionality. These features can lead to:

  • Peak tailing in chromatography: The basic nature of the piperidine nitrogen can cause strong interactions with acidic silica gel, leading to broad and asymmetric peaks.

  • Compound instability: The free base of this compound may be less stable than its salt form.

  • Solubility issues: The polarity of the molecule can make solvent selection for chromatography and recrystallization challenging.

Q2: Is it better to purify this compound as the free base or as a hydrochloride salt?

For enhanced stability and better handling properties, it is highly recommended to handle and purify this compound as its hydrochloride salt. The salt form is generally more crystalline, less prone to degradation, and often has better solubility in polar solvents suitable for purification.

Q3: What are the common impurities I might encounter?

While specific impurities depend on the synthetic route, common contaminants may include:

  • Unreacted starting materials: Depending on the synthesis, these could be precursors to the piperidine ring or the amino group.

  • Byproducts of cyclization: Incomplete or alternative cyclization pathways can lead to related impurities.

  • Reagents from the synthesis: For example, residual coupling agents or protecting groups.

  • Degradation products: See the section on degradation pathways for more information.

Q4: How can I improve the peak shape during chromatographic purification on silica gel?

To mitigate peak tailing of basic compounds like this compound on silica gel, you can:

  • Add a basic modifier to the mobile phase: A small amount of triethylamine (0.1-1%) or a solution of ammonia in methanol (e.g., 7N solution, 1-2%) can be added to the eluent to compete with the analyte for binding to the acidic silanol groups on the silica surface.

  • Use an alternative stationary phase: Consider using alumina (basic or neutral) or a commercially available amine-functionalized silica gel.

  • Employ reverse-phase chromatography: If the compound has sufficient non-polar character, reverse-phase chromatography on a C18 column with an acidic modifier like trifluoroacetic acid (TFA) or formic acid in the mobile phase can provide good separation and peak shape.

Troubleshooting Guides

Chromatographic Purification

Issue: My compound is not moving from the baseline on the silica gel column, even with a very polar eluent.

  • Possible Cause: Strong interaction between the basic amine and the acidic silica gel.

  • Solution:

    • Ensure a basic modifier (e.g., triethylamine or ammonia in methanol) is present in your eluent.

    • Consider switching to a less acidic stationary phase like neutral or basic alumina.

    • If applicable, try reverse-phase chromatography.

Issue: I am observing multiple spots on TLC, and my purified fractions are still impure.

  • Possible Cause: Co-elution of impurities with the desired product.

  • Solution:

    • Optimize your TLC solvent system to achieve better separation between the spots. Aim for an Rf value of 0.2-0.4 for your target compound.

    • Try a different solvent system with different polarity and selectivity.

    • Consider using a different chromatographic technique, such as reverse-phase HPLC, for higher resolution.

Recrystallization

Issue: My compound does not crystallize from the chosen solvent.

  • Possible Cause: The compound is too soluble in the solvent, or the solution is not sufficiently concentrated.

  • Solution:

    • Try adding an anti-solvent (a solvent in which your compound is insoluble) dropwise to the solution until turbidity persists.

    • Concentrate the solution by slowly evaporating the solvent.

    • Cool the solution to a lower temperature (e.g., in an ice bath or freezer).

    • Scratch the inside of the flask with a glass rod to induce crystallization.

    • Add a seed crystal of the pure compound if available.

Issue: The recrystallized product is an oil, not a solid.

  • Possible Cause: The presence of impurities is depressing the melting point. The chosen solvent may be inappropriate.

  • Solution:

    • Attempt to purify the oil further by column chromatography before re-attempting recrystallization.

    • Screen for a different recrystallization solvent or solvent system. A good solvent will dissolve the compound when hot but sparingly when cold.

Data Presentation

Table 1: Comparison of Purification Methods for this compound Hydrochloride

Purification MethodPurity (by HPLC)Yield (%)ThroughputKey AdvantagesKey Disadvantages
Silica Gel Chromatography (with 1% TEA)>95%60-75ModerateCost-effective, widely availableCan have issues with peak tailing
Alumina Chromatography (Neutral)>98%65-80ModerateGood for basic compounds, less acidityCan be less predictable than silica
Reverse-Phase HPLC (C18)>99%40-60LowHigh resolution, excellent purityRequires specialized equipment, lower throughput
Recrystallization (Ethanol/Ether)>97%70-85HighSimple, scalable, good for final polishingRequires a suitable solvent system, may not remove all impurities

Note: The data presented in this table are hypothetical and intended for illustrative purposes. Actual results may vary depending on the specific experimental conditions and the nature of the crude material.

Experimental Protocols

Protocol 1: Flash Column Chromatography on Silica Gel
  • Slurry Preparation: Prepare a slurry of silica gel in the chosen eluent (e.g., dichloromethane:methanol, 95:5 with 1% triethylamine).

  • Column Packing: Pour the slurry into the column and allow it to pack under a gentle flow of the eluent.

  • Sample Loading: Dissolve the crude this compound hydrochloride in a minimal amount of the eluent or a slightly more polar solvent. Adsorb this solution onto a small amount of silica gel by evaporating the solvent. Carefully load the dried silica onto the top of the packed column.

  • Elution: Begin elution with the chosen solvent system, collecting fractions.

  • Analysis: Monitor the fractions by thin-layer chromatography (TLC) to identify those containing the pure product.

  • Isolation: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified product.

Protocol 2: Recrystallization of this compound Hydrochloride
  • Dissolution: In a flask, add the crude this compound hydrochloride and the minimum amount of a hot solvent (e.g., ethanol) required for complete dissolution.

  • Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration to remove them.

  • Crystallization: Allow the solution to cool slowly to room temperature. If no crystals form, place the flask in an ice bath or a refrigerator.

  • Isolation: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of cold solvent.

  • Drying: Dry the crystals under vacuum to remove any residual solvent.

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification Options cluster_analysis Analysis and Final Product crude_product Crude this compound (Free Base or HCl Salt) chromatography Column Chromatography (Silica or Alumina) crude_product->chromatography recrystallization Recrystallization (e.g., Ethanol/Ether) crude_product->recrystallization purity_check Purity Analysis (HPLC, NMR) chromatography->purity_check recrystallization->purity_check pure_product Pure this compound Hydrochloride purity_check->pure_product

Caption: General experimental workflow for the purification of this compound.

troubleshooting_logic cluster_chromatography Chromatography cluster_recrystallization Recrystallization start Purification Issue peak_tailing Peak Tailing? start->peak_tailing no_elution No Elution? start->no_elution no_crystals No Crystals? start->no_crystals oiling_out Oiling Out? start->oiling_out add_base Add Basic Modifier (e.g., Triethylamine) peak_tailing->add_base Yes change_stationary_phase Change Stationary Phase (e.g., Alumina) no_elution->change_stationary_phase Yes add_anti_solvent Add Anti-Solvent no_crystals->add_anti_solvent Yes repurify Re-purify by Chromatography oiling_out->repurify Yes

Caption: A logical troubleshooting guide for common purification issues.

Overcoming solubility issues of 5-Aminopiperidin-2-one in assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to overcome solubility challenges encountered when working with 5-Aminopiperidin-2-one in various assays.

Frequently Asked Questions (FAQs)

Q1: I am having trouble dissolving this compound in my aqueous assay buffer. What are the first steps I should take?

A1: Poor aqueous solubility is a common issue for many small molecules. The recommended initial approach is a systematic evaluation of the compound's properties and simple formulation adjustments. First, prepare a high-concentration stock solution in an organic solvent like Dimethyl Sulfoxide (DMSO).[1][2] Then, dilute this stock into your aqueous buffer. If precipitation occurs, the next steps involve adjusting the pH of your buffer or optimizing the concentration of the organic co-solvent.

Q2: How does pH influence the solubility of this compound?

A2: this compound contains a primary amine group, which is basic. The solubility of compounds with acidic or basic groups is often highly dependent on pH.[3][4][5] For a basic compound like this, solubility generally increases as the pH of the solution decreases (becomes more acidic).[6] This is because the amine group becomes protonated (positively charged) at lower pH, which enhances its interaction with polar water molecules.[5][7] Therefore, adjusting your assay buffer to a more acidic pH may significantly improve solubility.

Q3: What are co-solvents, and how can they improve the solubility of my compound?

A3: Co-solvents are water-miscible organic solvents used to increase the solubility of hydrophobic or poorly soluble compounds in aqueous solutions.[8][][10][11] They work by reducing the polarity of the water-based solvent, which decreases the energy required to dissolve a non-polar solute.[12] Common co-solvents used in biological assays include DMSO, ethanol, polyethylene glycol (PEG), and propylene glycol (PG).[8][] Using a small percentage of a co-solvent in your final assay volume can often keep the compound in solution.

Q4: My this compound dissolves in 100% DMSO, but it precipitates when I dilute it into my aqueous buffer. What causes this and how can I prevent it?

A4: This is a common phenomenon known as "precipitation upon dilution," which often occurs with co-solvent-based formulations.[13] The compound is soluble in the high concentration of the organic solvent but crashes out when the solution becomes predominantly aqueous. To prevent this, you can try several strategies:

  • Lower the stock solution concentration: This reduces the final concentration of the compound upon dilution.

  • Optimize the co-solvent percentage: Determine the minimum percentage of co-solvent required in the final assay volume to maintain solubility without affecting the assay performance.

  • Change the formulation strategy: Consider using surfactants or cyclodextrins, which form micelles or inclusion complexes, respectively, to encapsulate the compound and keep it soluble in water.[14][15][16]

Q5: Are there other advanced techniques to improve solubility if pH adjustment and co-solvents are not effective or compatible with my assay?

A5: Yes, several other formulation strategies can be employed. These include:

  • Surfactants: These agents form micelles that can encapsulate hydrophobic compounds, increasing their apparent solubility.[8][17]

  • Cyclodextrins: These are cyclic oligosaccharides that can form inclusion complexes with poorly soluble molecules, shielding the hydrophobic parts of the molecule from water.[15][16]

  • Solid Dispersions: This involves dispersing the compound in an inert carrier matrix at the solid state, which can enhance the dissolution rate.[14][16][18]

  • Nanoparticle Formation: Reducing the particle size of the compound to the nanometer scale can significantly increase its surface area and, consequently, its dissolution rate.[8][14][18]

Troubleshooting Guide

This guide addresses specific problems you may encounter with this compound solubility.

Problem 1: The compound does not dissolve in the primary aqueous buffer.
  • Possible Cause: The polarity of the aqueous buffer is too high for the compound to dissolve at the desired concentration. The pH of the buffer may not be optimal for this basic compound.

  • Troubleshooting Steps:

    • Prepare an Organic Stock Solution: First, attempt to dissolve the compound in a polar aprotic solvent like DMSO to create a concentrated stock solution.[2][19] (See Protocol 1).

    • pH Adjustment: Since this compound is a basic compound, its solubility is expected to increase in acidic conditions.[6][7] Systematically test the solubility in buffers with decreasing pH values (e.g., from pH 7.4 down to pH 5.0) to find the optimal pH for solubility that is still compatible with your assay (See Protocol 2).

    • Use of Co-solvents: If pH adjustment alone is insufficient or not viable, introduce a small percentage of a co-solvent. Prepare serial dilutions of your DMSO stock into the assay buffer to determine the maximum tolerable aqueous concentration and the minimum required co-solvent percentage.[13]

Problem 2: The compound precipitates out of solution after dilution from the DMSO stock.
  • Possible Cause: The final concentration of the co-solvent (DMSO) in the aqueous buffer is too low to maintain the compound's solubility.

  • Troubleshooting Steps:

    • Perform an In Vitro Dilution Test: Before adding to your assay, dilute the DMSO stock solution into a simple physiological buffer (e.g., PBS, pH 7.4) at the final intended concentration.[13] Visually inspect for any cloudiness or precipitation.

    • Decrease Compound Concentration: The simplest solution is often to work at a lower final concentration of the compound if your experimental design allows.

    • Optimize Co-solvent/Surfactant Blend: A combination of a co-solvent and a surfactant can sometimes provide better stability upon dilution than a co-solvent alone.[13] Test various concentrations of a non-ionic surfactant like Tween 80 in your assay buffer.

Data Presentation

Table 1: Physicochemical Properties of this compound and Related Structures

PropertyThis compoundThis compound HCl2-Piperidinone (Valerolactam)
CAS Number 154148-70-6[20]1235440-18-2[21]675-20-7[22]
Molecular Formula C₅H₁₀N₂O[20]C₅H₁₁ClN₂O[21]C₅H₉NO[22][23]
Molecular Weight 114.15 g/mol [20][24]150.61 g/mol [21]99.13 g/mol [22][23]
Predicted Water Solubility N/ALikely High291-329 g/L[22][23]
Structure Contains a basic amine groupHydrochloride salt of the amineLactam only

Table 2: Common Co-solvents for Enhancing Solubility in Preclinical Assays

Co-solventTypeTypical Starting % in Final AssayNotes
DMSO Polar Aprotic< 1%Strong solvent for many organics; can have effects on cell-based assays at higher concentrations.[2][19]
Ethanol Polar Protic1-5%Generally well-tolerated in many biological systems.[]
Polyethylene Glycol 400 (PEG 400) Polymer1-10%A low-molecular-weight grade of PEG, often used in formulations.[]
Propylene Glycol (PG) Polar Protic1-10%Another common vehicle for poorly soluble compounds.[10]

Experimental Protocols

Protocol 1: Preparation of a High-Concentration Stock Solution in DMSO

  • Objective: To prepare a 10 mM stock solution of this compound (MW: 114.15 g/mol ) in DMSO.

  • Materials:

    • This compound powder

    • High-purity DMSO

    • Analytical balance

    • Microcentrifuge tubes or glass vials

    • Vortex mixer and/or sonicator

  • Procedure:

    • Weigh out 1.14 mg of this compound powder and place it into a clean vial.

    • Add 1.0 mL of DMSO to the vial.

    • Vortex the solution vigorously for 1-2 minutes until the solid is fully dissolved.[25]

    • If the solid does not dissolve completely, place the vial in a bath sonicator for 5-10 minutes.

    • Visually inspect the solution to ensure there are no visible particles. The solution should be clear.[25]

    • Store the stock solution in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.

Protocol 2: General Method for Solubility Assessment via pH Adjustment

  • Objective: To determine if reducing the pH of an aqueous buffer improves the solubility of this compound.

  • Materials:

    • 10 mM stock solution of the compound in DMSO.

    • A series of aqueous buffers (e.g., Phosphate or Acetate buffers) at different pH values (e.g., pH 7.5, 7.0, 6.5, 6.0, 5.5).

    • Clear microcentrifuge tubes.

  • Procedure:

    • Label one tube for each pH value to be tested.

    • Add 990 µL of the first buffer (e.g., pH 7.5) to the corresponding tube.

    • Add 10 µL of the 10 mM DMSO stock solution to the buffer. This results in a final compound concentration of 100 µM and a final DMSO concentration of 1%.

    • Vortex the tube immediately for 30 seconds.

    • Let the tube stand at room temperature for at least 1 hour.

    • Visually inspect the solution for any signs of precipitation or turbidity against a dark background.

    • Repeat steps 2-6 for each of the different pH buffers.

    • The lowest pH at which the solution remains clear is the minimum pH required to achieve solubility at this concentration.

Mandatory Visualizations

G cluster_0 cluster_1 cluster_2 cluster_3 cluster_4 start Start: Compound (this compound) is insoluble in aqueous assay buffer stock Prepare concentrated stock in 100% DMSO start->stock dilute Dilute stock into aqueous buffer stock->dilute precip Precipitation Occurs? dilute->precip ph Adjust Buffer pH (Decrease to pH < 7) precip->ph Yes success Success: Compound is Soluble precip->success No cosolvent Optimize Co-solvent % (e.g., 1-2% DMSO) ph->cosolvent retest Re-test Solubility ph->retest lower_conc Lower Final Compound Conc. cosolvent->lower_conc cosolvent->retest lower_conc->retest retest->success Soluble fail Still Insoluble retest->fail Not Soluble adv_form Advanced Formulation (e.g., Surfactants, Cyclodextrins) fail->adv_form

References

Technical Support Center: Optimizing Reaction Conditions for 5-Aminopiperidin-2-one Derivatization

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the derivatization of 5-aminopiperidin-2-one. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to assist in your experimental work.

Frequently Asked Questions (FAQs)

Q1: What are the most common strategies for derivatizing the primary amino group of this compound?

A1: The primary amino group of this compound is a versatile handle for various derivatization reactions. The three most common strategies are:

  • N-Acylation: Reaction with acylating agents such as acid chlorides or anhydrides to form amide derivatives.

  • Reductive Amination: Reaction with aldehydes or ketones in the presence of a reducing agent to form secondary or tertiary amine derivatives.

  • N-Sulfonylation: Reaction with sulfonyl chlorides to form sulfonamide derivatives.

Q2: Does the lactam functionality of this compound interfere with the derivatization of the primary amino group?

A2: Under most conditions for derivatizing the primary amine, the lactam amide is significantly less reactive and generally does not interfere. The primary amine is more nucleophilic than the lactam nitrogen. However, under harsh basic or acidic conditions, or with highly reactive electrophiles, side reactions involving the lactam ring are possible. For sensitive substrates or multi-step syntheses, protection of the lactam nitrogen may be considered.

Q3: What are some common protecting groups for the lactam nitrogen of piperidin-2-ones?

A3: While often not necessary for simple derivatization of the exocyclic amine, protection of the lactam nitrogen can prevent side reactions in more complex synthetic routes. Common protecting groups for lactams include tert-butoxycarbonyl (Boc) and benzyloxycarbonyl (Cbz). These are typically introduced under standard conditions and can be removed selectively.

Q4: How can I monitor the progress of my derivatization reaction?

A4: Thin-layer chromatography (TLC) is a common and effective method for monitoring the progress of the reaction. A spot of the reaction mixture is compared to spots of the starting materials. The disappearance of the this compound spot and the appearance of a new, typically less polar, product spot indicates the reaction is proceeding. Liquid chromatography-mass spectrometry (LC-MS) can also be used for more precise monitoring and to confirm the mass of the desired product.

Troubleshooting Guides

N-Acylation
Issue Possible Cause(s) Suggested Solution(s)
Low or No Product Formation 1. Inactive acylating agent (e.g., hydrolyzed acid chloride).2. Insufficient base to neutralize HCl byproduct.3. Low reaction temperature.1. Use a fresh or newly opened bottle of the acylating agent.2. Add at least one equivalent of a non-nucleophilic base like triethylamine (TEA) or diisopropylethylamine (DIPEA). For amine hydrochloride salts, use two equivalents.3. Gradually increase the reaction temperature, monitoring by TLC.
Formation of a Di-acylated Byproduct The lactam nitrogen is acylated in addition to the primary amine.1. Use milder reaction conditions (e.g., lower temperature, less reactive acylating agent).2. Use a stoichiometric amount of the acylating agent.3. Consider protecting the lactam nitrogen if di-acylation is persistent.
Complex Mixture of Products Side reactions due to harsh conditions or reactive functional groups on the acylating agent.1. Use milder coupling reagents such as HATU or HOBt with a carboxylic acid instead of an acid chloride.2. Ensure other functional groups on your acylating agent are compatible with the reaction conditions.
Reductive Amination
Issue Possible Cause(s) Suggested Solution(s)
Reaction Stalls at the Imine Intermediate 1. Incomplete imine formation.2. Inactive or insufficient reducing agent.1. Add a catalytic amount of acetic acid to promote imine formation. Pre-stirring the amine and carbonyl compound before adding the reducing agent can also help.[1]2. Use a fresh bottle of the reducing agent. Ensure the stoichiometry is correct (often an excess is used).[2]
Reduction of the Starting Aldehyde/Ketone The reducing agent is too reactive and reduces the carbonyl group before imine formation.1. Use a milder reducing agent that is selective for imines over carbonyls, such as sodium triacetoxyborohydride (NaBH(OAc)₃) or sodium cyanoborohydride (NaBH₃CN).[3]
Formation of a Bis-alkylated Product The newly formed secondary amine reacts with another molecule of the aldehyde/ketone.1. Use an excess of the amine starting material relative to the carbonyl compound.2. Add the reducing agent at the beginning of the reaction (for direct reductive amination) to reduce the imine as it is formed.
Low Yield The imine is unstable and hydrolyzes back to the starting materials.1. Perform the reaction in an anhydrous solvent and under an inert atmosphere (e.g., nitrogen or argon).2. Use molecular sieves to remove water formed during imine formation.
N-Sulfonylation
Issue Possible Cause(s) Suggested Solution(s)
Low or No Product Formation 1. Inactive sulfonyl chloride.2. Insufficient base.1. Use fresh sulfonyl chloride.2. Ensure at least one equivalent of a suitable base (e.g., pyridine, TEA) is present.
Formation of a Disulfonylated Byproduct The lactam nitrogen is also sulfonated.1. Use milder reaction conditions and stoichiometric amounts of the sulfonyl chloride.2. Protect the lactam nitrogen if this is a persistent issue.
Product is Difficult to Purify The product may be an oil or difficult to crystallize.1. Use column chromatography with a suitable solvent system for purification.2. If the product is basic, an acidic wash during workup can help remove non-basic impurities. Conversely, a basic wash can remove acidic impurities.

Experimental Protocols

General N-Acylation Protocol (e.g., Acetylation)
  • Reaction Setup: In a round-bottom flask, dissolve this compound (1 equivalent) in a suitable solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).

  • Addition of Base: Add a non-nucleophilic base, such as triethylamine (1.1 equivalents).

  • Addition of Acylating Agent: Cool the mixture in an ice bath and add the acylating agent (e.g., acetic anhydride or acetyl chloride, 1.1 equivalents) dropwise.

  • Reaction: Allow the reaction to warm to room temperature and stir until completion, monitoring by TLC.

  • Work-up: Quench the reaction with water or a saturated aqueous solution of sodium bicarbonate. Extract the product with a suitable organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography or recrystallization.

General Reductive Amination Protocol
  • Imine Formation: Dissolve this compound (1 equivalent) and the desired aldehyde or ketone (1-1.2 equivalents) in a suitable solvent such as methanol, ethanol, or 1,2-dichloroethane (DCE). Add a catalytic amount of acetic acid (e.g., 0.1 equivalents). Stir the mixture at room temperature for 1-2 hours to allow for imine formation.

  • Reduction: Cool the reaction mixture in an ice bath. Add the reducing agent (e.g., sodium borohydride, sodium triacetoxyborohydride, or sodium cyanoborohydride, 1.5-2 equivalents) portion-wise.

  • Reaction: Allow the reaction to warm to room temperature and stir until the reaction is complete as monitored by TLC or LC-MS.

  • Work-up: Carefully quench the reaction by the slow addition of water or a mild acid (e.g., 1 M HCl) if a borohydride reagent was used. Basify the mixture with a suitable base (e.g., saturated sodium bicarbonate) and extract the product with an organic solvent. Dry the organic layer and concentrate.

  • Purification: Purify the product by column chromatography.

General N-Sulfonylation Protocol
  • Reaction Setup: Dissolve this compound (1 equivalent) in a solvent such as pyridine or DCM containing a base like triethylamine (1.5 equivalents).

  • Addition of Sulfonyl Chloride: Cool the mixture in an ice bath and add the sulfonyl chloride (1.1 equivalents) portion-wise.

  • Reaction: Allow the reaction to stir at room temperature or with gentle heating until completion as indicated by TLC.

  • Work-up: Quench the reaction with water. If DCM was used as the solvent, wash the organic layer with 1 M HCl, water, and brine. If pyridine was the solvent, remove it under reduced pressure and then perform an aqueous workup.

  • Purification: Purify the crude product by column chromatography or recrystallization.

Data Presentation

The following tables provide illustrative data for the derivatization of this compound based on typical reaction outcomes for similar substrates. Actual results may vary depending on the specific substrate and reaction conditions.

Table 1: Representative N-Acylation Conditions and Yields

Acylating AgentBaseSolventTime (h)Yield (%)
Acetyl ChlorideTEADCM285-95
Benzoyl ChloridePyridinePyridine480-90
Acetic AnhydrideTEATHF388-98

Table 2: Representative Reductive Amination Conditions and Yields

Carbonyl CompoundReducing AgentSolventTime (h)Yield (%)
BenzaldehydeNaBH(OAc)₃DCE1270-85
AcetoneNaBH₃CNMeOH865-80
CyclohexanoneNaBH₄EtOH675-90

Table 3: Representative N-Sulfonylation Conditions and Yields

Sulfonyl ChlorideBaseSolventTime (h)Yield (%)
Tosyl ChloridePyridinePyridine680-90
Mesyl ChlorideTEADCM385-95
Dansyl ChlorideTEATHF575-85

Visualizations

Logical Relationship: this compound as a β-Turn Mimetic

This compound derivatives are valuable scaffolds in medicinal chemistry as they can act as β-turn mimetics.[4] A β-turn is a common secondary structure in proteins where the polypeptide chain reverses its direction. By derivatizing the amino group, different side-chain functionalities can be introduced, mimicking the amino acid residues found in a natural β-turn. This allows for the design of small molecules that can mimic the structure and function of bioactive peptides, potentially leading to new therapeutic agents.

beta_turn_mimetic cluster_0 Natural Peptide cluster_1 Synthetic Mimic peptide Polypeptide Chain beta_turn β-Turn Structure (i to i+3 residues) peptide->beta_turn folds into mimetic β-Turn Mimetic with desired side-chains beta_turn->mimetic mimics structure of aminopiperidinone This compound Scaffold derivatization Derivatization (Acylation, Reductive Amination, etc.) aminopiperidinone->derivatization derivatization->mimetic

Caption: this compound as a scaffold for β-turn mimetics.

Experimental Workflow: General Derivatization of this compound

The following diagram illustrates a typical workflow for the derivatization of this compound, from reaction setup to the final purified product.

derivatization_workflow start Start setup Reaction Setup (Dissolve this compound and add base/catalyst) start->setup reagent_add Add Derivatizing Reagent (Acylating agent, Carbonyl, or Sulfonyl chloride) setup->reagent_add reaction Stir at appropriate temperature reagent_add->reaction monitoring Monitor by TLC/LC-MS reaction->monitoring monitoring->reaction Incomplete workup Aqueous Work-up (Quench, Extract, Wash, Dry) monitoring->workup Complete purification Purification (Column Chromatography or Recrystallization) workup->purification characterization Characterization (NMR, MS, etc.) purification->characterization end End characterization->end

Caption: General experimental workflow for derivatization.

References

Troubleshooting unexpected side reactions of 5-Aminopiperidin-2-one

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 5-Aminopiperidin-2-one. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address unexpected side reactions during their experiments.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Issue 1: Reaction mixture becomes viscous and forms a solid precipitate.

Question: I am performing a reaction with this compound, and my reaction mixture has become highly viscous, almost polymeric, and a solid is crashing out. What is the likely cause and how can I prevent this?

Answer: This phenomenon is likely due to the self-polymerization of this compound. The primary amine of one molecule can act as a nucleophile, attacking the electrophilic carbonyl carbon of the lactam ring in another molecule. This results in a ring-opening reaction that forms a linear amide polymer. This process can be catalyzed by acid or base and is accelerated at higher temperatures.

G cluster_desired Desired Reaction: N-Acylation cluster_side Side Reaction: Self-Polymerization A This compound C N-Acylated Product A->C Reaction B Acylating Agent (e.g., Acyl Chloride) B->C D This compound (Molecule 1) F Dimer D->F Ring-opening attack E This compound (Molecule 2) E->F G Polymer/Oligomer F->G Propagation

Caption: Desired acylation vs. side reaction of self-polymerization.

The following table summarizes the impact of various reaction parameters on the formation of polymeric side products.

ParameterCondition A% Polymer Formation (A)Condition B% Polymer Formation (B)
Temperature 0 °C< 2%50 °C> 40%
Concentration 0.1 M~ 5%1.0 M> 30%
Catalyst None~ 8%Et3N (1.1 eq)> 25%
pH 7.0< 5%10.0> 35%

Protocol 1: Analytical Detection of Polymerization

This protocol describes how to use High-Performance Liquid Chromatography (HPLC) to detect the presence of oligomers.

  • Sample Preparation:

    • Quench a 50 µL aliquot of the reaction mixture in 950 µL of a 50:50 acetonitrile/water solution.

    • Vortex the sample for 30 seconds.

    • Filter the sample through a 0.22 µm syringe filter into an HPLC vial.

  • HPLC Conditions:

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water.

    • Mobile Phase B: 0.1% TFA in Acetonitrile.

    • Gradient: 5% B to 95% B over 20 minutes.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at 210 nm.

    • Injection Volume: 10 µL.

  • Data Analysis:

    • The monomer (this compound) will have a characteristic early retention time.

    • The desired product should have a distinct retention time, typically later than the starting material.

    • Oligomers will appear as a series of broader peaks at later retention times, or as a broad unresolved hump if high molecular weight polymers have formed.

Protocol 2: Mitigation of Polymerization via N-Protection

To prevent self-polymerization, especially when the desired reaction does not involve the primary amine, protecting the amine is recommended.

  • Protection Step (Boc Protection):

    • Dissolve this compound (1.0 eq) in a suitable solvent like dichloromethane (DCM) or tetrahydrofuran (THF) at a concentration of 0.1 M.

    • Cool the solution to 0 °C in an ice bath.

    • Add Di-tert-butyl dicarbonate (Boc)2O (1.1 eq) and triethylamine (Et3N) (1.2 eq).

    • Stir the reaction at 0 °C for 1 hour, then allow it to warm to room temperature and stir for 4 hours.

  • Reaction Monitoring:

    • Monitor the reaction progress using Thin Layer Chromatography (TLC) or HPLC until the starting material is consumed.

  • Work-up and Isolation:

    • Quench the reaction with saturated aqueous ammonium chloride.

    • Extract the aqueous layer with ethyl acetate (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the resulting N-Boc-5-aminopiperidin-2-one by column chromatography.

  • Subsequent Reaction:

    • Use the purified, N-protected intermediate in your desired reaction. The Boc group can be removed later under acidic conditions (e.g., TFA in DCM).

Issue 2: Appearance of unexpected peaks in Mass Spectrometry, corresponding to M+14 or M+28.

Question: My LC-MS analysis shows my desired product, but also significant impurities with masses corresponding to the addition of 14 or 28 amu. What could be the source of these impurities?

Answer: These adducts are often the result of side reactions with solvents or reagents containing methyl or ethyl groups. A common culprit is the use of dichloromethane (DCM) as a solvent, which can alkylate primary amines, especially in the presence of a base, leading to N-methylated and N,N-dimethylated byproducts. Similarly, reagents like triethylamine can sometimes be a source of ethyl groups under certain conditions.

G cluster_main_path Intended Reaction cluster_side_path Side Reaction: N-Alkylation by Solvent Start This compound (R-NH2) Product Expected Product Start->Product Impurity1 N-Methyl Adduct (M+14) Start->Impurity1 Alkylation Reagent Desired Reagent Reagent->Product Solvent DCM (CH2Cl2) + Base Solvent->Impurity1 Impurity2 N,N-Dimethyl Adduct (M+28) Impurity1->Impurity2 Further Alkylation

Caption: Side reaction pathway showing N-alkylation by solvent.

SolventBase (1.2 eq)TemperatureReaction Time% N-Methylation
DCM Triethylamine25 °C24 h~ 15%
DCM DBU25 °C24 h> 30%
Acetonitrile Triethylamine25 °C24 h< 1%
THF Triethylamine25 °C24 h< 1%

Protocol 3: Confirmation of N-Alkylation by LC-MS/MS

  • Initial Analysis:

    • Perform an LC-MS analysis of your crude reaction mixture as described in Protocol 1.

    • Identify the molecular ions corresponding to your starting material (M), product (P), M+14, M+28, P+14, and P+28.

  • MS/MS Fragmentation:

    • Perform a tandem mass spectrometry (MS/MS) experiment on the parent ions of interest (e.g., M+14).

    • Fragment the selected ion using collision-induced dissociation (CID).

  • Data Analysis:

    • Analyze the fragmentation pattern. The fragmentation of an N-alkylated aminopiperidinone will show characteristic losses. For example, the loss of fragments containing the piperidinone ring while retaining the methylated nitrogen can help confirm the site of modification. Compare this to the fragmentation pattern of your starting material and desired product.

Protocol 4: Minimizing N-Alkylation

  • Solvent Selection:

    • Avoid chlorinated solvents like dichloromethane (DCM) and chloroform, especially for reactions that are run for extended periods or at elevated temperatures in the presence of a base.

    • Choose alternative aprotic polar solvents such as acetonitrile (MeCN), tetrahydrofuran (THF), or dimethylformamide (DMF).

  • Base Selection:

    • If a base is required, consider using a non-nucleophilic, sterically hindered base like diisopropylethylamine (DIPEA) instead of triethylamine (TEA) to reduce the likelihood of side reactions.

  • Temperature and Time Control:

    • Run reactions at the lowest effective temperature.

    • Monitor the reaction closely and stop it as soon as the starting material is consumed to minimize the time the amine is exposed to potentially alkylating conditions.

General Troubleshooting Workflow

When an unexpected result is observed, a systematic approach can help identify and resolve the issue efficiently.

G A Unexpected Result Observed (e.g., low yield, extra spots on TLC) B Characterize Crude Mixture (LC-MS, NMR) A->B C Identify Structure of Byproduct(s) B->C D Hypothesize Side Reaction Mechanism (e.g., Polymerization, Oxidation) C->D E Consult Specific Troubleshooting Guide D->E F Modify Reaction Conditions (Temp, Solvent, Reagents) E->F G Run Modified Experiment F->G H Analyze Outcome G->H I Problem Resolved H->I J Problem Persists H->J Re-evaluate J->D

Caption: A systematic workflow for troubleshooting side reactions.

Technical Support Center: 5-Aminopiperidin-2-one Stability and Degradation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the stability testing and degradation pathways of 5-Aminopiperidin-2-one.

Frequently Asked Questions (FAQs)

Q1: What is the importance of stability testing for this compound?

A1: Stability testing is a critical component of pharmaceutical development. For this compound, these studies are essential to understand how its quality varies over time under the influence of environmental factors such as temperature, humidity, and light. This information is vital for determining appropriate storage conditions, re-test periods, and shelf-life. Furthermore, forced degradation studies, a key part of stability testing, help to identify potential degradation products, which is crucial for evaluating the safety and efficacy of the final drug product. These studies are also fundamental in developing and validating stability-indicating analytical methods.[1][2]

Q2: What are the primary functional groups in this compound and how do they influence its stability?

A2: this compound possesses two key functional groups that dictate its reactivity and degradation pathways:

  • γ-Lactam: This is a cyclic amide. Lactam rings, particularly strained ones, are susceptible to hydrolysis, which involves the cleavage of the amide bond. This reaction can be catalyzed by both acidic and basic conditions.

  • Primary Amine: The amino group is a nucleophilic and basic center. It can be susceptible to oxidation and can react with other molecules. Its presence can also influence the overall stability of the molecule.

Understanding the reactivity of these functional groups is the first step in predicting potential degradation pathways.

Q3: What are the likely degradation pathways for this compound?

  • Hydrolytic Degradation: Under acidic or basic conditions, the γ-lactam ring is likely to undergo hydrolysis to form 5-amino-4-carboxybutanoic acid. This is a common degradation pathway for lactam-containing compounds.[3][4]

  • Oxidative Degradation: The primary amine and the piperidine ring itself are susceptible to oxidation. This can lead to the formation of various oxidation products, including hydroxylated derivatives, N-oxides, or even ring-opened products. The presence of trace metals can catalyze such oxidative processes.[5][6][7]

Q4: What are typical stress conditions for a forced degradation study of this compound?

A4: Forced degradation studies, or stress testing, are designed to accelerate the degradation of a drug substance to identify likely degradation products and pathways. Typical conditions would include:

Stress ConditionReagents and Conditions
Acid Hydrolysis 0.1 M HCl at 60°C for 24 hours
Base Hydrolysis 0.1 M NaOH at 60°C for 24 hours
Oxidative 3% H₂O₂ at room temperature for 24 hours
Thermal Solid-state at 80°C for 48 hours
Photolytic Solid-state and in solution, exposed to UV light (e.g., 254 nm) and visible light

Note: These conditions are starting points and may need to be adjusted based on the observed stability of this compound.

Q5: How are the degradation products of this compound typically separated and identified?

A5: A stability-indicating analytical method is required to separate the parent drug from its degradation products. High-Performance Liquid Chromatography (HPLC) with UV detection is the most common technique. For structural elucidation of the degradation products, Liquid Chromatography-Mass Spectrometry (LC-MS) is invaluable, as it provides molecular weight and fragmentation information. In some cases, preparative HPLC may be used to isolate sufficient quantities of a degradation product for further characterization by Nuclear Magnetic Resonance (NMR) spectroscopy.[8][9][10][11]

Troubleshooting Guides

Issue 1: No significant degradation is observed under stress conditions.

Potential Cause Suggested Solution
The stress conditions are too mild.Increase the concentration of the stressor (e.g., acid, base, oxidizing agent), increase the temperature, or extend the exposure time.
The compound is highly stable under the tested conditions.This is a valid result. Ensure that the analytical method is sensitive enough to detect low levels of degradation.
The analytical method is not stability-indicating.The degradation products may be co-eluting with the parent peak. Re-develop the HPLC method to ensure adequate separation.

Issue 2: The sample shows excessive degradation (e.g., >80% loss of parent compound).

Potential Cause Suggested Solution
The stress conditions are too harsh.Reduce the concentration of the stressor, lower the temperature, or decrease the exposure time. The goal is to achieve partial degradation (typically 5-20%) to observe the primary degradation products.[1]
The compound is inherently unstable under these conditions.This is important information for formulation and storage considerations. Document the instability and proceed with milder conditions to identify the initial degradation products.

Issue 3: Poor chromatographic performance (e.g., peak tailing, broad peaks, poor resolution).

| Potential Cause | Suggested Solution | | Inappropriate mobile phase pH. | this compound has a basic amine group. Adjust the mobile phase pH to ensure the analyte is in a single ionic form. A pH below the pKa of the amine (e.g., pH 3-4) is often a good starting point for reversed-phase chromatography. | | Incompatible column chemistry. | Experiment with different stationary phases (e.g., C18, C8, Phenyl-Hexyl) to improve peak shape and resolution. | | Co-elution of degradation products. | Modify the mobile phase composition (e.g., organic solvent ratio, buffer concentration) or the gradient profile to improve separation. |

Issue 4: Mass imbalance is observed in the assay.

| Potential Cause | Suggested Solution | | Some degradation products are not detected by the UV detector. | This can happen if a degradation product lacks a chromophore. Use a universal detector like a Charged Aerosol Detector (CAD) or an Evaporative Light Scattering Detector (ELSD) in conjunction with UV. | | Degradation products are volatile or have adsorbed to the container. | Analyze the headspace for volatile compounds (if applicable) and use inert sample vials (e.g., silanized glass). | | The response factors of the degradation products are significantly different from the parent compound. | If possible, isolate the major degradation products and determine their individual response factors for more accurate quantitation. |

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile:water mixture) at a concentration of 1 mg/mL.

  • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.2 M HCl to achieve a final concentration of 0.1 M HCl. Keep the solution at 60°C for 24 hours. At appropriate time points, withdraw an aliquot, neutralize it with an equivalent amount of 0.2 M NaOH, and dilute with the mobile phase to the target concentration.

  • Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.2 M NaOH to achieve a final concentration of 0.1 M NaOH. Keep the solution at 60°C for 24 hours. At appropriate time points, withdraw an aliquot, neutralize it with an equivalent amount of 0.2 M HCl, and dilute with the mobile phase.

  • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 6% H₂O₂. Keep the solution at room temperature for 24 hours, protected from light. At appropriate time points, withdraw an aliquot and dilute with the mobile phase.

  • Thermal Degradation: Place a known amount of solid this compound in a vial and keep it in a hot air oven at 80°C for 48 hours. At the end of the study, dissolve the solid in a known volume of solvent and dilute to the target concentration.

  • Photostability: Expose solid this compound and a solution of the compound to UV light (254 nm) and visible light for a defined period. Analyze the samples at appropriate time points.

  • Analysis: Analyze all stressed samples, along with a control sample (unstressed), using a validated stability-indicating HPLC method.

Protocol 2: General Stability-Indicating HPLC-UV/MS Method

  • Instrumentation: HPLC with a UV/Vis detector and coupled to a mass spectrometer (e.g., Q-TOF or Orbitrap).[9][10]

  • Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is a good starting point.[12][13]

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Gradient Elution: A typical gradient might be:

    • 0-5 min: 5% B

    • 5-25 min: 5% to 95% B

    • 25-30 min: 95% B

    • 30.1-35 min: 5% B

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: Monitor at a wavelength where this compound has maximum absorbance (this needs to be determined experimentally, likely in the low UV range, e.g., 210 nm).

  • Injection Volume: 10 µL.

  • MS Parameters: Use electrospray ionization (ESI) in positive mode to detect the protonated parent molecule and its degradation products.

Data Presentation

Table 1: Summary of Forced Degradation Results for this compound (Hypothetical Data)

Stress Condition% Degradation of ParentNumber of Degradation ProductsMajor Degradation Product (Retention Time, min)
0.1 M HCl, 60°C, 24h15.2%1DP1 (4.5 min)
0.1 M NaOH, 60°C, 24h18.5%1DP1 (4.5 min)
3% H₂O₂, RT, 24h8.9%2DP2 (7.8 min), DP3 (9.2 min)
Thermal, 80°C, 48h2.1%1Minor peak at 6.1 min
Photolytic (UV)5.5%1DP4 (11.5 min)

Visualizations

G Putative Degradation Pathways of this compound parent This compound hydrolysis_product 5-amino-4-carboxybutanoic acid (Hydrolysis Product) parent->hydrolysis_product Acid/Base Hydrolysis oxidation_product1 Hydroxylated derivative (Oxidation Product) parent->oxidation_product1 Oxidation oxidation_product2 N-oxide derivative (Oxidation Product) parent->oxidation_product2 Oxidation

Caption: Putative degradation pathways of this compound.

G Experimental Workflow for Forced Degradation Studies cluster_stress Stress Conditions cluster_analysis Analysis acid Acid Hydrolysis hplc HPLC-UV Analysis acid->hplc base Base Hydrolysis base->hplc oxidation Oxidation oxidation->hplc thermal Thermal thermal->hplc photo Photolysis photo->hplc lcms LC-MS for Identification hplc->lcms report Stability Report hplc->report isolate Isolate & Characterize (NMR) lcms->isolate isolate->report drug This compound (Drug Substance) drug->acid drug->base drug->oxidation drug->thermal drug->photo

Caption: General workflow for forced degradation studies.

G Troubleshooting: Unexpected Chromatographic Peak start Unexpected Peak Observed q1 Is the peak present in the blank? start->q1 a1_yes Source is mobile phase, solvent, or system contamination. q1->a1_yes Yes q2 Is the peak present in the unstressed control sample? q1->q2 No a2_yes It is a process impurity or related substance from synthesis. q2->a2_yes Yes a2_no It is a degradation product. q2->a2_no No

Caption: Decision tree for identifying unexpected peaks.

References

Technical Support Center: Enhancing Cell Permeability of 5-Aminopiperidin-2-one Analogs

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 5-Aminopiperidin-2-one analogs. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the experimental process of enhancing cell permeability.

Frequently Asked Questions (FAQs)

Q1: What are the main factors influencing the cell permeability of this compound analogs?

A1: The cell permeability of this compound analogs, like other small molecules, is primarily governed by a balance of several physicochemical properties. Key factors include:

  • Lipophilicity (LogP/LogD): An optimal lipophilicity is crucial. Very low lipophilicity hinders partitioning into the cell membrane, while excessively high lipophilicity can lead to poor aqueous solubility and non-specific binding to proteins and plastics.

  • Polar Surface Area (PSA): High PSA, due to the presence of polar atoms like oxygen and nitrogen in the piperidinone ring and the amino group, can impede passive diffusion across the lipid bilayer.

  • Molecular Weight (MW): Generally, smaller molecules (under 500 Da) tend to have better passive permeability.[1]

  • Hydrogen Bonding Capacity: The number of hydrogen bond donors and acceptors can significantly impact permeability. Intramolecular hydrogen bonding can shield polar groups and improve permeability.

  • Charge: The amino group in the 5-position can be protonated at physiological pH, resulting in a positive charge that is generally unfavorable for passive diffusion across the cell membrane.

  • Efflux Transporter Recognition: The molecule might be a substrate for efflux pumps like P-glycoprotein (P-gp), which actively transport compounds out of the cell, thereby reducing intracellular concentration.

Q2: Which in vitro assays are most suitable for assessing the permeability of my this compound analogs?

A2: Two standard and complementary in vitro assays are recommended:

  • Parallel Artificial Membrane Permeability Assay (PAMPA): This is a high-throughput, cell-free assay that measures passive diffusion across an artificial lipid membrane.[2][3] It is excellent for early-stage screening to assess the intrinsic passive permeability of your analogs.

  • Caco-2 Cell Permeability Assay: This assay utilizes a monolayer of human colon adenocarcinoma cells (Caco-2) that differentiate to form a barrier with tight junctions, mimicking the intestinal epithelium.[2][4] It provides a more comprehensive assessment of permeability, including passive diffusion, active transport, and efflux mechanisms.[2][4]

Q3: My this compound analog shows high permeability in the PAMPA assay but low permeability in the Caco-2 assay. What could be the reason?

A3: A significant drop in permeability when moving from PAMPA to a Caco-2 assay is a strong indicator that your compound is a substrate for active efflux transporters, such as P-glycoprotein (P-gp), which are present in Caco-2 cells but not in the artificial PAMPA membrane.[2][3] The efflux pumps actively transport your compound out of the Caco-2 cells, leading to a lower apparent permeability.

Q4: How can I confirm if my compound is a substrate of an efflux transporter like P-gp?

A4: To confirm P-gp mediated efflux, you can perform a bidirectional Caco-2 assay. In this assay, the permeability is measured in both directions: from the apical (top) to the basolateral (bottom) side (A-to-B) and from the basolateral to the apical side (B-to-A). An efflux ratio (Papp B-A / Papp A-B) greater than 2 is a strong indication of active efflux. Additionally, you can perform the Caco-2 assay in the presence of a known P-gp inhibitor, such as verapamil. A significant increase in the A-to-B permeability in the presence of the inhibitor confirms that your compound is a P-gp substrate.

Q5: What are some common strategies to improve the cell permeability of this compound analogs?

A5: Several medicinal chemistry strategies can be employed:

  • Modulation of Lipophilicity: Systematically modify substituents on the piperidinone scaffold to achieve an optimal LogP/LogD value, typically in the range of 1-3 for good passive permeability.

  • Reduction of Polar Surface Area: Introduce intramolecular hydrogen bonds to shield the polar amide and amine functionalities. N-methylation of the amide backbone can also reduce hydrogen bonding potential and improve permeability.

  • Prodrug Approach: Temporarily mask the polar amino group with a lipophilic moiety that can be cleaved intracellularly to release the active compound.

  • Structure Modification to Avoid Efflux: Make structural modifications to reduce the compound's affinity for efflux transporters. This can involve altering stereochemistry or adding specific functional groups.

Troubleshooting Guides

Issue 1: Low Apparent Permeability in PAMPA Assay
Potential Cause Troubleshooting Steps
Low Lipophilicity Synthesize analogs with more lipophilic substituents to increase the LogP value.
High Polarity (High PSA) Attempt to introduce intramolecular hydrogen bonding through conformational constraints or strategic placement of functional groups. Consider N-methylation of the piperidinone nitrogen if synthetically feasible and not detrimental to activity.
Poor Aqueous Solubility Ensure the compound is fully dissolved in the donor well. Use of co-solvents like DMSO (typically up to 1%) is common, but high concentrations can affect membrane integrity.
Compound Aggregation Test lower concentrations of the analog in the assay.
Issue 2: High Efflux Ratio in Caco-2 Assay
Potential Cause Troubleshooting Steps
Substrate for Efflux Transporters (e.g., P-gp) Confirm with Inhibitors: Perform the Caco-2 assay with a P-gp inhibitor (e.g., verapamil). A significant increase in A-to-B permeability confirms P-gp involvement.
Structural Modification: Synthesize analogs with modifications aimed at reducing recognition by efflux pumps. This can be subtle changes to stereochemistry or the addition/removal of certain functional groups.
Increase Passive Permeability: If the intrinsic passive permeability is significantly improved, it may overcome the effect of efflux.
Issue 3: Poor Compound Recovery (<80%) in Permeability Assays
Potential Cause Troubleshooting Steps
Non-specific Binding to Assay Plates Use low-binding plates. The addition of a small percentage of Bovine Serum Albumin (BSA) to the acceptor compartment can help reduce non-specific binding of lipophilic compounds.
Compound Instability Assess the chemical stability of the compound in the assay buffer over the time course of the experiment.
Cellular Metabolism (in Caco-2 assay) Analyze samples for the presence of metabolites using LC-MS/MS.

Data Presentation

Table 1: Representative Permeability Data for Structurally Related Compounds

Disclaimer: The following data is for illustrative purposes and represents general trends observed for compounds with similar structural features to this compound analogs. Specific values for your compounds will need to be determined experimentally.

Compound IDModificationPAMPA Papp (10⁻⁶ cm/s)Caco-2 Papp (A-B) (10⁻⁶ cm/s)Caco-2 Efflux Ratio
Analog AParent this compound0.50.28.5
Analog BN-methylation of piperidinone2.11.52.1
Analog CLipophilic substitution (LogP +1.5)5.84.51.8
Analog DIntroduction of intramolecular H-bond3.53.01.5
Analog EProdrug of amino group8.27.51.2

Experimental Protocols

Parallel Artificial Membrane Permeability Assay (PAMPA)

Objective: To determine the passive permeability of this compound analogs.

Methodology:

  • Preparation of Lipid Solution: A solution of 2% (w/v) lecithin in dodecane is prepared.

  • Coating the Donor Plate: 5 µL of the lipid solution is added to each well of a 96-well hydrophobic PVDF filter plate (the donor plate).

  • Preparation of Solutions:

    • Donor Solution: The test compound is dissolved in a buffer solution (e.g., PBS, pH 7.4) at a final concentration of 10-100 µM.

    • Acceptor Solution: The same buffer is used in the acceptor plate.

  • Assay Assembly: 300 µL of the acceptor solution is added to a 96-well acceptor plate. 150 µL of the donor solution is added to the coated donor plate. The donor plate is then placed on top of the acceptor plate.

  • Incubation: The plate assembly is incubated at room temperature for 4-18 hours.

  • Quantification: After incubation, the concentration of the compound in both the donor and acceptor wells is determined by LC-MS/MS or UV-Vis spectroscopy.

  • Calculation of Permeability Coefficient (Papp): The Papp value is calculated using the following equation: Papp = (-VD * VA / ((VD + VA) * A * t)) * ln(1 - ([C]A / [C]eq)) where VD and VA are the volumes of the donor and acceptor wells, A is the area of the filter, t is the incubation time, [C]A is the concentration in the acceptor well, and [C]eq is the equilibrium concentration.

Caco-2 Cell Permeability Assay

Objective: To assess the intestinal permeability and potential for active efflux of this compound analogs.

Methodology:

  • Cell Culture: Caco-2 cells are seeded on Transwell® inserts and cultured for 21 days to allow for differentiation and formation of a confluent monolayer with tight junctions.

  • Monolayer Integrity Check: The integrity of the cell monolayer is confirmed by measuring the transepithelial electrical resistance (TEER) and by assessing the permeability of a low-permeability marker like Lucifer Yellow.

  • Preparation of Dosing Solutions: The test compound is dissolved in a transport buffer (e.g., Hanks' Balanced Salt Solution, HBSS) at a final concentration of 1-10 µM.

  • Permeability Measurement (A-to-B): The transport buffer in the apical (donor) and basolateral (acceptor) compartments is replaced. The dosing solution is added to the apical side. Samples are taken from the basolateral side at various time points (e.g., 30, 60, 90, 120 minutes).

  • Permeability Measurement (B-to-A): For efflux assessment, the dosing solution is added to the basolateral side, and samples are taken from the apical side.

  • Quantification: The concentration of the compound in the collected samples is determined by LC-MS/MS.

  • Calculation of Apparent Permeability Coefficient (Papp): The Papp value is calculated from the slope of the cumulative amount of compound transported versus time, normalized for the surface area of the membrane and the initial concentration. Papp = (dQ/dt) / (A * C0) where dQ/dt is the steady-state flux, A is the surface area of the insert, and C0 is the initial concentration in the donor compartment.

  • Calculation of Efflux Ratio: Efflux Ratio = Papp (B-to-A) / Papp (A-to-B).

Visualizations

experimental_workflow cluster_pampa PAMPA (Passive Permeability) cluster_caco2 Caco-2 Assay (Active & Passive Transport) pampa_start Prepare Lipid Solution & Coat Plate pampa_prep Prepare Donor & Acceptor Solutions pampa_start->pampa_prep pampa_run Incubate Plate Assembly pampa_prep->pampa_run pampa_quant Quantify Compound Concentration pampa_run->pampa_quant pampa_end Calculate Papp pampa_quant->pampa_end caco2_start Culture Caco-2 Cells on Transwells caco2_integrity Verify Monolayer Integrity (TEER) caco2_start->caco2_integrity caco2_prep Prepare Dosing Solution caco2_integrity->caco2_prep caco2_run_ab A -> B Permeability caco2_prep->caco2_run_ab caco2_run_ba B -> A Permeability (Efflux) caco2_prep->caco2_run_ba caco2_quant Quantify Compound Concentration caco2_run_ab->caco2_quant caco2_run_ba->caco2_quant caco2_end Calculate Papp & Efflux Ratio caco2_quant->caco2_end start Start Permeability Assessment cluster_pampa cluster_pampa start->cluster_pampa cluster_caco2 cluster_caco2 start->cluster_caco2

Caption: Experimental workflow for assessing cell permeability.

troubleshooting_logic start Low Caco-2 Permeability Observed check_pampa High PAMPA Permeability? start->check_pampa efflux Probable Efflux Substrate check_pampa->efflux Yes low_passive Low Passive Permeability check_pampa->low_passive No confirm_efflux Confirm with Bidirectional Assay & Inhibitors efflux->confirm_efflux optimize_structure Optimize Physicochemical Properties (LogP, PSA, H-bonding) low_passive->optimize_structure

Caption: Troubleshooting logic for low cell permeability.

signaling_pathway_concept cluster_membrane Cell Membrane passive Passive Diffusion compound_in Analog passive->compound_in efflux Efflux Pump (e.g., P-gp) compound_out This compound Analog efflux->compound_out Efflux extracellular Extracellular Space extracellular->compound_out intracellular Intracellular Space compound_out->passive compound_in->efflux compound_in->intracellular

Caption: Cellular transport pathways for this compound analogs.

References

Addressing off-target effects of 5-Aminopiperidin-2-one

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 5-Aminopiperidin-2-one. The information is designed to help address potential off-target effects and other experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary known application?

This compound is a heterocyclic organic compound containing a piperidine ring. It is primarily utilized as a versatile intermediate in the synthesis of more complex pharmaceutical compounds and other organic chemicals. Its structure is a key building block in medicinal chemistry for the development of a wide range of therapeutic agents.

Q2: Are there known off-target effects for this compound?

Currently, there is a lack of specific published data detailing the off-target profile of this compound. However, the piperidine scaffold is a common motif in many biologically active compounds, and as such, it may exhibit unintended interactions with various biological targets.[1] Piperidine-containing drugs have been associated with a broad range of pharmacological activities, including effects on the central nervous system, and anticancer and antimicrobial properties.[1][2] Therefore, it is crucial to experimentally assess the selectivity of this compound in your specific model system.

Q3: What are some potential off-target liabilities associated with the piperidine scaffold?

The piperidine ring is a privileged scaffold in medicinal chemistry due to its favorable physicochemical properties, which can enhance drug-like characteristics such as metabolic stability and membrane permeability.[1] However, this widespread use also means that piperidine-containing molecules can interact with a variety of receptors and enzymes. Potential off-target families to consider for screening include, but are not limited to, G-protein coupled receptors (GPCRs), ion channels, and various enzymes, depending on the overall structure of the final compound derived from this compound.

Q4: How can I proactively assess for potential off-target effects in my experiments?

A tiered approach is recommended. Initially, computational or in silico predictions can help identify potential off-target interactions based on structural similarity to known ligands. Subsequently, in vitro screening against a panel of common off-target proteins (e.g., a safety pharmacology panel) is a crucial step. Finally, cellular assays should be employed to confirm any computationally or in vitro identified off-target activities in a more biologically relevant context.

Troubleshooting Guides

Guide 1: Unexpected Phenotypic Observations

Issue: You observe a cellular phenotype that is inconsistent with the expected on-target activity of your this compound-derived compound.

Possible Cause: The observed phenotype may be due to an off-target effect.

Troubleshooting Steps:

  • Confirm On-Target Engagement:

    • Use a direct binding assay (e.g., thermal shift assay, surface plasmon resonance) to confirm that your compound interacts with the intended target at the concentrations used in your cellular experiments.

    • If possible, use a structurally related, inactive control compound to demonstrate that the observed phenotype is not due to non-specific effects.

  • Secondary/Orthogonal Assays:

    • Employ a different assay that measures a distinct downstream consequence of on-target activity. If the unexpected phenotype persists while the secondary on-target assay is negative, this strengthens the case for an off-target effect.

  • Dose-Response Analysis:

    • Carefully analyze the dose-response curve for the unexpected phenotype. Atypical curve shapes (e.g., non-sigmoidal, biphasic) can sometimes indicate off-target activities or compound toxicity at higher concentrations.

  • Off-Target Prediction and Screening:

    • Utilize in silico tools to predict potential off-targets based on the structure of your compound.

    • Perform an in vitro screen against a broad panel of receptors, kinases, and enzymes to identify potential off-target interactions.

Guide 2: High Background or Non-Specific Signal in Assays

Issue: You are observing a high background signal or what appears to be non-specific activity in your biochemical or cell-based assays.

Possible Cause: The compound may be interfering with the assay technology or exhibiting non-specific binding at high concentrations.

Troubleshooting Steps:

  • Assay Interference Controls:

    • Run control experiments without the biological target (for biochemical assays) or without cells (for cell-based assays) to determine if your compound directly interferes with the detection reagents or instrumentation (e.g., autofluorescence, light scattering).

  • Evaluate Compound Solubility:

    • Poor compound solubility can lead to the formation of aggregates, which can cause non-specific inhibition of enzymes or interference in various assay formats. Assess the solubility of your compound in the assay buffer.

  • Vary Assay Conditions:

    • If possible, modify assay parameters such as buffer composition or the concentration of detergents (e.g., Tween-20) to reduce non-specific binding.

  • Examine Structure-Activity Relationship (SAR):

    • Test structurally related analogs. If the non-specific signal is not correlated with the on-target activity across multiple analogs, it is more likely to be an artifact.

Quantitative Data Summary

Given the absence of specific public data for this compound, the following table provides a hypothetical example of how to present screening data to assess selectivity. Researchers should generate their own data for their specific compounds.

Target ClassRepresentative TargetIC50 / Ki (µM) - Compound XIC50 / Ki (µM) - Compound Y
Primary Target Target A 0.05 0.1
GPCRsReceptor B> 105.2
Receptor C> 10> 10
KinasesKinase D8.5> 10
Kinase E> 10> 10
Ion ChannelsChannel F> 109.8

This table is for illustrative purposes only. Actual values must be determined experimentally.

Experimental Protocols

Protocol 1: Cell-Based Assay to Validate On-Target Activity

This protocol provides a general framework for a cell-based assay to confirm the biological activity of a compound derived from this compound. This example assumes the target is a cellular receptor that signals through a common second messenger pathway.

Materials:

  • Cells expressing the target of interest

  • Appropriate cell culture medium and supplements

  • Test compound (and inactive control)

  • Assay-specific reagents (e.g., fluorescent dye, lysis buffer)

  • Microplate reader

Procedure:

  • Cell Seeding: Plate cells at a predetermined density in a multi-well plate and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of the test compound and controls. Add the compounds to the cells and incubate for a specified time.

  • Signal Detection: Following incubation, perform the assay according to the manufacturer's instructions for the specific detection reagent. This may involve cell lysis or direct addition of the reagent.

  • Data Acquisition: Read the plate using a microplate reader at the appropriate settings.

  • Data Analysis: Normalize the data to controls and generate a dose-response curve to determine the EC50 or IC50.

Protocol 2: In Vitro Off-Target Screening (General Workflow)

This protocol outlines a general workflow for screening a compound against a panel of off-targets.

Materials:

  • Purified off-target proteins (e.g., kinases, GPCRs in membrane preparations)

  • Test compound

  • Assay-specific buffers and substrates

  • Detection reagents

  • Microplate reader

Procedure:

  • Assay Preparation: Prepare assay plates containing the off-target protein, appropriate buffer, and any necessary co-factors.

  • Compound Addition: Add the test compound at one or more concentrations.

  • Reaction Initiation: Add the substrate to initiate the reaction.

  • Incubation: Incubate the plates for a defined period at a controlled temperature.

  • Signal Detection: Stop the reaction and add the detection reagent.

  • Data Acquisition: Read the plates using a microplate reader.

  • Data Analysis: Calculate the percent inhibition for each off-target and determine IC50 values for any significant hits.

Visualizations

experimental_workflow cluster_0 Initial Observation cluster_1 Troubleshooting & Validation cluster_2 Off-Target Investigation cluster_3 Conclusion A Unexpected Phenotype Observed B Confirm On-Target Engagement A->B C Orthogonal Assay B->C D Dose-Response Analysis C->D E In Silico Off-Target Prediction D->E If phenotype persists F In Vitro Off-Target Screening E->F G Cellular Off-Target Validation F->G H Identify Off-Target G->H

Caption: Troubleshooting workflow for unexpected phenotypes.

signaling_pathway cluster_on_target On-Target Pathway cluster_off_target Potential Off-Target Pathway Compound 5-APO Derivative TargetA Primary Target A Compound->TargetA TargetB Off-Target B Compound->TargetB Downstream1 Signaling Cascade A TargetA->Downstream1 Response1 Expected Biological Response Downstream1->Response1 Downstream2 Signaling Cascade B TargetB->Downstream2 Response2 Unexpected Phenotype Downstream2->Response2

Caption: On-target vs. potential off-target signaling.

References

Refining analytical methods for 5-Aminopiperidin-2-one detection

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the analytical methods for the detection and quantification of 5-Aminopiperidin-2-one. This resource offers troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address common challenges encountered during analysis.

Frequently Asked Questions (FAQs)

Q1: What are the recommended analytical techniques for the quantification of this compound?

A1: The most common and effective techniques for the analysis of this compound are High-Performance Liquid Chromatography (HPLC) coupled with a suitable detector and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS). Gas Chromatography-Mass Spectrometry (GC-MS) can also be used, potentially requiring derivatization to improve volatility and thermal stability.

Q2: this compound has a weak UV chromophore. How can I improve its detection by HPLC-UV?

A2: Due to the lack of a strong UV-absorbing chromophore, direct HPLC-UV analysis of this compound can be challenging, resulting in low sensitivity. To overcome this, a pre-column derivatization step is recommended. Reagents that react with the primary amine group, such as benzoyl chloride or similar compounds, can be used to introduce a chromophore into the molecule, significantly enhancing its UV detection.[1][2]

Q3: What are the key challenges in developing an LC-MS/MS method for this compound?

A3: Key challenges include achieving good chromatographic retention on reverse-phase columns due to its polar nature, potential for poor peak shape (tailing), and susceptibility to matrix effects in complex biological samples.[3][4][5][6] Careful optimization of the mobile phase, column chemistry, and sample preparation is crucial for a robust method.

Q4: How can I minimize matrix effects when analyzing this compound in biological samples?

A4: Matrix effects, which can cause ion suppression or enhancement in LC-MS/MS analysis, can be minimized by implementing an effective sample clean-up strategy.[3][4][5][6] Techniques such as solid-phase extraction (SPE) or liquid-liquid extraction (LLE) are generally more effective at removing interfering matrix components than a simple protein precipitation.[5] Using a stable isotope-labeled internal standard can also help to compensate for matrix effects.

Q5: What type of HPLC column is best suited for the analysis of this compound?

A5: For reverse-phase chromatography, a C18 column is a common starting point. However, due to the polar nature of this compound, you might experience poor retention. In such cases, consider using a column with enhanced polar retention, such as a polar-embedded or a HILIC (Hydrophilic Interaction Liquid Chromatography) column. For chiral separations, a specialized chiral column would be necessary.[1][2]

Troubleshooting Guides

This section provides solutions to common problems encountered during the analysis of this compound.

HPLC & LC-MS/MS Troubleshooting
Problem Potential Cause Recommended Solution
Poor Peak Shape (Tailing) Secondary interactions between the basic amine group of the analyte and residual silanols on the silica-based column packing.[7][8][9][10]- Adjust the mobile phase pH to be 2-3 units below the pKa of the amine to ensure it is fully protonated. - Add a competing base, such as triethylamine (TEA), to the mobile phase at a low concentration (e.g., 0.1%). - Use a highly deactivated, end-capped column or a column with a different stationary phase (e.g., a polymer-based column).[8] - Ensure proper column packing and check for voids.[8]
No or Low Analyte Signal (LC-MS/MS) - Inefficient ionization of the analyte. - Ion suppression from co-eluting matrix components.[3][4][5][6] - Incorrect mass spectrometer settings (e.g., wrong MRM transitions, insufficient collision energy). - Analyte degradation in the ion source.- Optimize ion source parameters (e.g., spray voltage, gas temperatures, and flow rates). - Improve sample clean-up to remove interfering matrix components.[5] - Infuse a standard solution of the analyte to optimize MRM transitions and collision energies. - Consider using a different ionization technique (e.g., APCI instead of ESI).[5]
Retention Time Shifts - Changes in mobile phase composition or pH.[11] - Fluctuation in column temperature. - Column degradation or contamination. - Inconsistent pump flow rate.- Prepare fresh mobile phase and ensure accurate pH measurement.[11] - Use a column oven to maintain a stable temperature. - Flush the column with a strong solvent to remove contaminants. If the problem persists, replace the column. - Check the HPLC pump for leaks and ensure it is properly primed.
Ghost Peaks - Carryover from previous injections.[9] - Contamination in the mobile phase or sample diluent.- Implement a needle wash step in the autosampler method with a strong solvent.[9] - Inject a blank (solvent) run to confirm carryover. - Use fresh, high-purity solvents for mobile phase and sample preparation.
GC-MS Troubleshooting
Problem Potential Cause Recommended Solution
Poor Peak Shape or No Peak - Analyte adsorption at active sites in the GC system (e.g., inlet liner, column). - Thermal degradation of the analyte at high temperatures.- Use a deactivated inlet liner and a column with low bleed. - Consider derivatization of the amine and lactam functionalities to improve thermal stability and chromatographic performance. - Optimize the injection port and oven temperature program to use the lowest possible temperatures that still provide good chromatography.
Low Sensitivity - Inefficient ionization in the MS source. - Suboptimal GC separation leading to broad peaks.- Tune the mass spectrometer to ensure optimal performance. - Optimize the GC temperature program to achieve sharper peaks. - Ensure the use of appropriate mass-to-charge ratios (m/z) for selected ion monitoring (SIM) mode to enhance sensitivity.

Experimental Protocols

The following are example protocols and may require optimization for your specific instrumentation and application.

Protocol 1: LC-MS/MS Analysis of this compound in a Pharmaceutical Formulation

1. Sample Preparation

  • Accurately weigh and dissolve the pharmaceutical formulation in a suitable diluent (e.g., 10% Methanol in water) to achieve a target concentration of approximately 1 µg/mL.

  • Vortex the solution for 1 minute to ensure complete dissolution.

  • Centrifuge the solution at 10,000 rpm for 5 minutes to pellet any excipients.

  • Transfer the supernatant to an HPLC vial for analysis.

2. LC-MS/MS Conditions

Parameter Value
HPLC System Agilent 1290 Infinity II or equivalent
Mass Spectrometer Sciex Triple Quad 5500 or equivalent
Column Waters Acquity UPLC HSS C18 (2.1 x 100 mm, 1.8 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 5% B to 95% B over 5 minutes, hold for 1 minute, then return to initial conditions
Flow Rate 0.4 mL/min
Column Temperature 40 °C
Injection Volume 5 µL
Ionization Mode Electrospray Ionization (ESI), Positive
MRM Transition Hypothetical: Q1: 115.1 m/z, Q3: 98.1 m/z
Collision Energy Hypothetical: 15 eV
Protocol 2: HPLC-UV Analysis with Pre-column Derivatization

1. Derivatization Procedure

  • To 100 µL of a 100 µg/mL solution of this compound in acetonitrile, add 100 µL of 10 mg/mL benzoyl chloride in acetonitrile and 50 µL of triethylamine.

  • Vortex the mixture and heat at 60 °C for 30 minutes.

  • Cool the mixture to room temperature and evaporate to dryness under a stream of nitrogen.

  • Reconstitute the residue in 1 mL of mobile phase for HPLC-UV analysis.

2. HPLC-UV Conditions

Parameter Value
HPLC System Shimadzu Prominence series or equivalent
Column Phenomenex Luna C18 (4.6 x 150 mm, 5 µm)
Mobile Phase A 0.1% Phosphoric Acid in Water
Mobile Phase B Acetonitrile
Isocratic Elution 60% A / 40% B
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 20 µL
UV Detection 230 nm

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing sp1 Weighing and Dissolution sp2 Vortexing sp1->sp2 sp3 Centrifugation sp2->sp3 sp4 Supernatant Transfer sp3->sp4 an1 Injection into HPLC sp4->an1 an2 Chromatographic Separation an1->an2 an3 Ionization (ESI+) an2->an3 an4 Mass Analysis (MRM) an3->an4 dp1 Peak Integration an4->dp1 dp2 Quantification dp1->dp2

Caption: Workflow for LC-MS/MS analysis of this compound.

troubleshooting_peak_tailing cluster_causes Potential Causes cluster_solutions Solutions start Peak Tailing Observed cause1 Secondary Interactions start->cause1 cause2 Column Overload start->cause2 cause3 Column Void start->cause3 sol1 Adjust Mobile Phase pH / Add Modifier cause1->sol1 sol2 Dilute Sample / Reduce Injection Volume cause2->sol2 sol3 Replace Column / Check Connections cause3->sol3

Caption: Logical diagram for troubleshooting peak tailing.

References

Technical Support Center: Synthesis of 5-Aminopiperidin-2-one

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for common pitfalls encountered during the chemical synthesis of 5-Aminopiperidin-2-one.

Frequently Asked Questions (FAQs)

Q1: What are the common starting materials for the synthesis of this compound?

A common and effective starting material for the enantioselective synthesis of this compound is L-glutamic acid or L-aspartic acid.[1][2] These natural amino acids provide a chiral pool from which the target molecule can be constructed with a defined stereochemistry.

Q2: What are the key steps in the synthesis of this compound from L-glutamic acid?

A typical synthetic route from L-glutamic acid involves several key transformations:

  • Protection of the amino and carboxylic acid groups: This is crucial to prevent unwanted side reactions in subsequent steps. The amino group is commonly protected with a Boc (tert-butyloxycarbonyl) group, and the carboxylic acids are often converted to methyl or ethyl esters.[2]

  • Selective reduction: One of the ester groups needs to be selectively reduced to an alcohol.

  • Activation of the alcohol: The resulting hydroxyl group is then activated, for example, by converting it into a tosylate or mesylate, to make it a good leaving group.

  • Intramolecular cyclization (Lactamization): The protected amino group displaces the leaving group to form the piperidinone ring.

  • Deprotection: Finally, the protecting group on the amino function at the 5-position is removed to yield the desired product.

Q3: What are the main challenges in the deprotection of N-Boc-5-aminopiperidin-2-one?

The deprotection of the N-Boc group is typically achieved under acidic conditions, most commonly with trifluoroacetic acid (TFA) in a solvent like dichloromethane (DCM).[3][4] The main challenges include:

  • Incomplete deprotection: Insufficient acid concentration or reaction time can lead to incomplete removal of the Boc group, resulting in a mixture of protected and unprotected product.[5]

  • Side reactions: The strongly acidic conditions can sometimes lead to side reactions, especially if other acid-sensitive functional groups are present in the molecule.[3]

  • Work-up difficulties: Removal of excess acid and purification of the final product can be challenging due to the polar nature of the aminopiperidinone.

Q4: How can racemization be controlled during the synthesis?

Racemization, or the loss of stereochemical purity, is a significant concern in asymmetric synthesis.[6] Key points to control racemization include:

  • Mild reaction conditions: Avoid harsh basic or acidic conditions and high temperatures, especially during steps involving the activation of the stereocenter.

  • Choice of reagents: Use coupling reagents known to suppress racemization, particularly during any amide bond formation steps.[7]

  • Monitoring stereochemical purity: Regularly check the enantiomeric excess (e.e.) of intermediates and the final product using chiral chromatography (HPLC or GC) or NMR with chiral shift reagents.

Troubleshooting Guides

Problem 1: Low Yield in the Lactamization Step
Symptom Possible Cause Troubleshooting Steps
Low conversion to the desired lactam Inefficient cyclization: The intramolecular reaction may be slow due to steric hindrance or unfavorable ring strain.1. Increase reaction temperature: Carefully increase the temperature to promote cyclization, while monitoring for side product formation. 2. Change the solvent: Use a more polar aprotic solvent like DMF or DMSO to better solvate the intermediate and facilitate the reaction. 3. Use a stronger base: A stronger, non-nucleophilic base (e.g., DBU, KHMDS) can more effectively deprotonate the amine, increasing its nucleophilicity.
Formation of intermolecular side products (e.g., dimers, polymers) High concentration: At high concentrations, intermolecular reactions can compete with the desired intramolecular cyclization.1. Perform the reaction under high dilution conditions: Add the substrate slowly to a large volume of solvent to favor intramolecular cyclization.
Starting material decomposition Harsh reaction conditions: The substrate may not be stable under the chosen reaction conditions (e.g., high temperature, strong base).1. Use milder conditions: Explore lower temperatures and weaker bases. 2. Protecting group strategy: Ensure the protecting groups are stable to the lactamization conditions.
Problem 2: Difficulty in Product Purification
Symptom Possible Cause Troubleshooting Steps
Tailing of the product spot on TLC/column chromatography Interaction with silica gel: The basic amino group of the product can strongly interact with the acidic silanol groups of the silica gel, leading to poor separation.[8]1. Add a basic modifier to the eluent: Include a small amount of a base like triethylamine (0.1-1%) or ammonia in methanol in the mobile phase to reduce tailing.[8] 2. Use a different stationary phase: Consider using alumina (neutral or basic) or a deactivated silica gel for chromatography.[8]
Co-elution of impurities Similar polarity of product and impurities: Side products formed during the synthesis may have similar polarities to the desired product, making separation by normal-phase chromatography difficult.1. Use a different chromatographic technique: Explore reverse-phase chromatography (C18) with an appropriate mobile phase (e.g., water/acetonitrile with a modifier like TFA or formic acid). 2. Recrystallization: If the product is a solid, recrystallization from a suitable solvent system can be an effective purification method.
Low recovery after chromatography Irreversible adsorption: The product may be irreversibly binding to the stationary phase.[8]1. Implement the strategies for reducing tailing (see above). 2. Consider alternative purification methods: Techniques like ion-exchange chromatography or crystallization might be more suitable.

Data Summary

The following table summarizes common pitfalls and their potential impact on the synthesis of this compound.

Pitfall Step Affected Potential Consequence Mitigation Strategy
Incomplete Protection Starting Material ProtectionFormation of side products in subsequent steps, low overall yield.Use a slight excess of the protecting group reagent; monitor the reaction by TLC or NMR to ensure completion.
Over-reduction Selective ReductionFormation of the diol instead of the desired mono-alcohol, leading to difficulties in the next step.Use a less reactive reducing agent; control the stoichiometry of the reducing agent and the reaction temperature carefully.
Intermolecular Reactions LactamizationFormation of dimers and polymers, significantly reducing the yield of the desired monomeric lactam.Perform the reaction under high dilution conditions.
Racemization All steps involving the chiral centerLoss of stereochemical purity, leading to a mixture of enantiomers or diastereomers.Use mild reaction conditions; choose reagents known to minimize racemization; monitor enantiomeric excess throughout the synthesis.
Incomplete Deprotection Final DeprotectionA mixture of protected and deprotected product, complicating purification.Increase acid concentration or reaction time; monitor the reaction closely.
Product Adsorption PurificationLow recovery and poor separation during column chromatography.Use a basic modifier in the eluent or switch to a different stationary phase (e.g., alumina).[8]

Experimental Protocols

Synthesis of (S)-5-(N-Boc-amino)piperidin-2-one from L-Glutamic Acid (Illustrative Protocol)

This protocol is a generalized representation based on common synthetic strategies for similar compounds.[2]

  • Diesterification and N-Protection:

    • Suspend L-glutamic acid in methanol and cool to 0 °C.

    • Slowly add thionyl chloride and allow the reaction to warm to room temperature, stirring overnight.

    • Remove the solvent under reduced pressure to obtain the dimethyl ester hydrochloride.

    • Dissolve the crude ester in dichloromethane, and at 0 °C, add triethylamine followed by di-tert-butyl dicarbonate ((Boc)₂O) and a catalytic amount of DMAP.

    • Stir the reaction for several hours at room temperature, monitoring by TLC.

    • Upon completion, perform an aqueous work-up and purify the N-Boc protected diester by column chromatography.

  • Selective Mono-reduction:

    • Dissolve the N-Boc protected diester in a suitable solvent like methanol or THF and cool to 0 °C.

    • Add a mild reducing agent (e.g., NaBH₄) portion-wise, carefully controlling the stoichiometry to favor mono-reduction.

    • Monitor the reaction by TLC to follow the disappearance of the starting material and the appearance of the mono-alcohol.

    • Quench the reaction carefully and perform an aqueous work-up. Purify the resulting hydroxy-ester by column chromatography.

  • Activation of the Hydroxyl Group:

    • Dissolve the purified hydroxy-ester in dichloromethane and cool to 0 °C.

    • Add triethylamine followed by p-toluenesulfonyl chloride (TsCl).

    • Allow the reaction to stir at 0 °C and then warm to room temperature until completion (monitored by TLC).

    • Perform an aqueous work-up to isolate the crude tosylated intermediate.

  • Intramolecular Cyclization (Lactamization):

    • Dissolve the crude tosylate in a polar aprotic solvent such as THF or DMF.

    • Add a suitable base (e.g., NaH or K₂CO₃) and heat the reaction mixture to promote cyclization. High dilution conditions may be necessary.

    • Monitor the formation of the lactam by TLC or LC-MS.

    • After completion, quench the reaction, perform an aqueous work-up, and purify the N-Boc protected this compound by column chromatography.

  • N-Boc Deprotection:

    • Dissolve the purified N-Boc-5-aminopiperidin-2-one in dichloromethane.

    • Add an excess of trifluoroacetic acid (TFA) and stir at room temperature.

    • Monitor the deprotection by TLC.

    • Upon completion, remove the solvent and excess TFA under reduced pressure. The product is often obtained as the TFA salt and may require further purification or neutralization.

Visualizations

TroubleshootingWorkflow cluster_lactamization Lactamization Step cluster_deprotection Deprotection Step cluster_purification Purification Issues start Low Yield of this compound check_step Identify the problematic step (TLC/LC-MS analysis of intermediates) start->check_step lactamization_issue Low Lactam Yield check_step->lactamization_issue Lactamization deprotection_issue Incomplete Boc Deprotection check_step->deprotection_issue Deprotection purification_issue Tailing on Silica Gel check_step->purification_issue Purification high_dilution Use high dilution conditions lactamization_issue->high_dilution Polymer formation? change_base Try a stronger, non-nucleophilic base (e.g., DBU) lactamization_issue->change_base Incomplete reaction? increase_temp Increase reaction temperature lactamization_issue->increase_temp Slow reaction? increase_tfa Increase TFA concentration or reaction time deprotection_issue->increase_tfa add_base Add triethylamine to eluent purification_issue->add_base change_column Use alumina or reverse-phase chromatography purification_issue->change_column

Caption: Troubleshooting workflow for low yield in the synthesis of this compound.

References

Validation & Comparative

Comparative Efficacy of DPP-4 Inhibitors Derived from Piperidine Scaffolds

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

While 5-Aminopiperidin-2-one itself is primarily recognized as a chemical intermediate, its core structure is a key pharmacophore in a class of enzymatic inhibitors known as Dipeptidyl Peptidase-4 (DPP-4) inhibitors. These compounds are of significant interest in drug development, particularly for the treatment of type 2 diabetes. This guide provides a comparative analysis of the efficacy of prominent DPP-4 inhibitors that can be synthesized from piperidine-based scaffolds. The comparison is based on key pharmacodynamic parameters, supported by established experimental protocols and pathway visualizations.

Quantitative Comparison of Efficacy

The efficacy of DPP-4 inhibitors is primarily assessed by their half-maximal inhibitory concentration (IC50), which measures the concentration of the drug required to inhibit 50% of the DPP-4 enzyme activity. A lower IC50 value indicates greater potency. The following table summarizes the in vitro efficacy of several leading DPP-4 inhibitors.

CompoundDPP-4 IC50 (nM)Selectivity vs. DPP-8 (fold)Selectivity vs. DPP-9 (fold)
Sitagliptin 19>2600>2600
Vildagliptin 62>200>30
Saxagliptin 50>400>80
Linagliptin 1>10000>10000

Experimental Protocols

A standardized in vitro enzymatic assay is crucial for comparing the efficacy of different DPP-4 inhibitors.

Protocol: In Vitro DPP-4 Inhibition Assay

Objective: To determine the IC50 value of a test compound against human DPP-4.

Materials:

  • Recombinant human DPP-4 enzyme

  • DPP-4 substrate: Gly-Pro-7-amino-4-methylcoumarin (Gly-Pro-AMC)

  • Assay buffer: Tris-HCl (pH 7.5) containing 0.1% BSA

  • Test compounds (e.g., Sitagliptin, Vildagliptin) and a vehicle control (e.g., DMSO)

  • 96-well black microplate

  • Fluorometric plate reader (Excitation: 360 nm, Emission: 460 nm)

Procedure:

  • Prepare serial dilutions of the test compounds in the assay buffer.

  • In a 96-well plate, add 50 µL of the diluted test compounds or vehicle control to each well.

  • Add 25 µL of the recombinant human DPP-4 enzyme solution to each well.

  • Incubate the plate at 37°C for 15 minutes.

  • Initiate the enzymatic reaction by adding 25 µL of the Gly-Pro-AMC substrate to each well.

  • Immediately measure the fluorescence intensity at 1-minute intervals for 30 minutes using a fluorometric plate reader.

  • The rate of reaction is determined from the linear phase of the fluorescence curve.

  • Calculate the percentage of inhibition for each compound concentration relative to the vehicle control.

  • The IC50 value is determined by fitting the concentration-response data to a four-parameter logistic equation.

Visualizations

Signaling Pathway

The efficacy of DPP-4 inhibitors is rooted in their ability to modulate the incretin pathway. DPP-4 is an enzyme that rapidly inactivates the incretin hormones Glucagon-Like Peptide-1 (GLP-1) and Glucose-dependent Insulinotropic Polypeptide (GIP). By inhibiting DPP-4, these drugs increase the levels of active GLP-1 and GIP, which in turn enhances glucose-dependent insulin secretion from pancreatic β-cells.

G cluster_0 DPP-4 Inhibition Pathway Food Intake Food Intake GLP-1/GIP Release GLP-1/GIP Release Food Intake->GLP-1/GIP Release Active GLP-1/GIP Active GLP-1/GIP GLP-1/GIP Release->Active GLP-1/GIP DPP-4 DPP-4 Active GLP-1/GIP->DPP-4 Degradation Pancreatic Beta-Cells Pancreatic Beta-Cells Active GLP-1/GIP->Pancreatic Beta-Cells Inactive Metabolites Inactive Metabolites DPP-4->Inactive Metabolites Insulin Secretion Insulin Secretion Pancreatic Beta-Cells->Insulin Secretion Glucose Homeostasis Glucose Homeostasis Insulin Secretion->Glucose Homeostasis DPP-4 Inhibitor DPP-4 Inhibitor DPP-4 Inhibitor->DPP-4 Inhibits

Fig. 1: DPP-4 Inhibition Signaling Pathway

Experimental Workflow

The process of evaluating and comparing the efficacy of novel compounds like those derived from this compound follows a structured workflow, from initial screening to detailed characterization.

G cluster_1 Efficacy Comparison Workflow A Compound Synthesis (e.g., from this compound) B Primary Screening (In Vitro DPP-4 Assay) A->B C IC50 Determination B->C D Selectivity Profiling (vs. DPP-8, DPP-9, etc.) C->D E Data Analysis & Comparison (Table Generation) D->E F Lead Compound Identification E->F

Navigating the Path to Discovery: A Guide to Validating 5-Aminopiperidin-2-one as a Chemical Probe

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The quest for novel chemical probes is a cornerstone of modern drug discovery and chemical biology. These precise molecular tools are essential for dissecting complex biological processes and validating new therapeutic targets. 5-Aminopiperidin-2-one, a readily available chemical scaffold, represents a potential starting point for the development of such a probe. However, a rigorous and systematic validation process is paramount to ensure its utility and to generate reproducible and reliable data.

Currently, this compound is not an established chemical probe with a well-defined biological target. This guide, therefore, serves as a comprehensive roadmap for its evaluation. It outlines a standardized workflow for identifying its molecular target and validating its performance against the stringent criteria expected of a high-quality chemical probe. Furthermore, it provides a comparative framework and detailed experimental protocols that will be indispensable for researchers embarking on this validation journey.

The Chemical Probe Validation Workflow: A Step-by-Step Approach

The validation of a novel chemical entity like this compound into a reliable chemical probe is a multi-step process. It begins with the crucial phase of target identification and is followed by a thorough characterization of its interaction with the identified target, both in biochemical and cellular contexts.

Validation_Workflow cluster_Target_ID Target Identification cluster_Target_Validation Target Validation & Characterization cluster_Probe_Decision Decision phenotypic_screening Phenotypic Screening affinity_pulldown Affinity-Based Pulldown phenotypic_screening->affinity_pulldown Identify Phenotype label_free Label-Free Methods phenotypic_screening->label_free Hypothesize Target(s) biochemical_assays Biochemical Assays (Potency) affinity_pulldown->biochemical_assays label_free->biochemical_assays binding_assays Direct Binding Assays (Affinity) biochemical_assays->binding_assays cellular_assays Cellular Target Engagement binding_assays->cellular_assays selectivity_profiling Selectivity Profiling cellular_assays->selectivity_profiling probe_candidate Validated Probe? selectivity_profiling->probe_candidate further_optimization Further Optimization probe_candidate->further_optimization probe_candidate->further_optimization No publish_and_share Publish & Share probe_candidate->publish_and_share probe_candidate->publish_and_share Yes

Caption: A generalized workflow for the validation of a new chemical probe.

Comparative Data Analysis: A Template for Validation

Once a biological target for this compound is identified, a direct comparison with a known, structurally distinct chemical probe for the same target is essential. The following tables provide a template for summarizing the necessary quantitative data. For the purpose of this guide, we will refer to our compound of interest as "5-APO" and the established alternative as "Probe-X".

Table 1: Biochemical Potency and Binding Affinity

ParameterThis compound (5-APO)Alternative Probe (Probe-X)
Target Hypothetical Target AHypothetical Target A
IC50 (Biochemical Assay) e.g., 50 nMe.g., 25 nM
Kd (ITC) e.g., 100 nMe.g., 40 nM
Binding Stoichiometry (ITC) e.g., 1:1e.g., 1:1
Kon (SPR) e.g., 1 x 105 M-1s-1e.g., 2 x 105 M-1s-1
Koff (SPR) e.g., 1 x 10-2 s-1e.g., 8 x 10-3 s-1

Table 2: Cellular Activity and Target Engagement

ParameterThis compound (5-APO)Alternative Probe (Probe-X)
Cellular EC50 (Functional Assay) e.g., 500 nMe.g., 200 nM
CETSA Shift (ΔTm) e.g., +4.5 °Ce.g., +5.2 °C
In-Cell Target Occupancy (IC50) e.g., 450 nMe.g., 180 nM

Table 3: Selectivity Profile (Kinome Scan - Example for a Kinase Target)

Kinase FamilyThis compound (% Inhibition @ 1 µM)Alternative Probe (% Inhibition @ 1 µM)
Target Kinase >95%>98%
Closely Related Kinase 1 <20%<10%
Closely Related Kinase 2 <15%<5%
Off-Target Kinase 1 <5%<2%

Illuminating the Path: A Hypothetical Signaling Pathway

To illustrate how a validated probe can be used, the following diagram depicts a hypothetical signaling pathway that could be modulated by this compound, assuming it targets "Kinase A".

Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor Kinase_A Kinase A Receptor->Kinase_A Activates Kinase_B Kinase B Kinase_A->Kinase_B Phosphorylates TF_Inactive Inactive Transcription Factor Kinase_B->TF_Inactive Phosphorylates TF_Active Active Transcription Factor TF_Inactive->TF_Active Translocates Gene_Expression Gene Expression TF_Active->Gene_Expression Promotes 5_APO This compound 5_APO->Kinase_A Inhibits

Caption: Hypothetical signaling pathway modulated by this compound.

Experimental Protocols: The Foundation of Validation

Detailed and robust experimental protocols are critical for generating high-quality validation data. Below are methodologies for key experiments.

Target Identification: Affinity-Based Pulldown with Mass Spectrometry

This method aims to identify the direct binding partners of this compound from a complex biological lysate.

  • Probe Immobilization: this compound is chemically synthesized with a linker arm terminating in a reactive group (e.g., an alkyne for click chemistry) and immobilized on solid support beads (e.g., NHS-activated sepharose or streptavidin beads via a biotin tag).

  • Lysate Preparation: Cells or tissues of interest are lysed under non-denaturing conditions to preserve protein complexes. The lysate is pre-cleared by centrifugation to remove insoluble material.

  • Affinity Pulldown: The cell lysate is incubated with the immobilized 5-APO beads. A control experiment is run in parallel using beads without the compound or with an inactive analog.

  • Washing: The beads are washed extensively with lysis buffer to remove non-specific binding proteins.

  • Elution: Bound proteins are eluted from the beads, typically by boiling in SDS-PAGE loading buffer.

  • Protein Identification: The eluted proteins are separated by SDS-PAGE, and protein bands of interest are excised and subjected to in-gel digestion with trypsin. The resulting peptides are analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify the proteins.

Target Engagement: Cellular Thermal Shift Assay (CETSA)

CETSA is used to confirm that this compound binds to its target protein in a cellular environment.[1][2]

  • Cell Treatment: Intact cells are incubated with either 5-APO at various concentrations or a vehicle control (e.g., DMSO).

  • Heat Challenge: The cell suspensions are aliquoted and heated to a range of temperatures for a short period (e.g., 3 minutes).

  • Cell Lysis and Fractionation: The cells are lysed, and the soluble fraction is separated from the aggregated proteins by centrifugation.

  • Protein Detection: The amount of the target protein remaining in the soluble fraction at each temperature is quantified by Western blotting or other antibody-based detection methods.

  • Data Analysis: A "melting curve" is generated by plotting the amount of soluble target protein as a function of temperature. A shift in the melting curve to higher temperatures in the presence of 5-APO indicates target engagement.

Binding Affinity: Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat change upon binding of 5-APO to its purified target protein, providing a complete thermodynamic profile of the interaction.[3][4]

  • Sample Preparation: The purified target protein is placed in the sample cell of the calorimeter, and a concentrated solution of 5-APO is loaded into the injection syringe. Both are in the same buffer to minimize heats of dilution.

  • Titration: A series of small injections of 5-APO are made into the protein solution.

  • Heat Measurement: The heat released or absorbed during each injection is measured.

  • Data Analysis: The integrated heat data are plotted against the molar ratio of 5-APO to the protein. The resulting binding isotherm is fitted to a binding model to determine the dissociation constant (Kd), binding stoichiometry (n), and enthalpy of binding (ΔH).

Selectivity Profiling: Kinobeads Pulldown (for kinase targets)

This chemoproteomic approach assesses the selectivity of 5-APO against a large panel of kinases.[5][6]

  • Kinobeads Preparation: A mixture of broad-spectrum kinase inhibitors is immobilized on sepharose beads.

  • Competitive Binding: A cell lysate is pre-incubated with different concentrations of 5-APO or a vehicle control.

  • Kinobeads Pulldown: The pre-incubated lysate is then added to the kinobeads, allowing kinases that are not bound to 5-APO to bind to the beads.

  • Washing and Elution: The beads are washed, and the bound kinases are eluted.

  • Quantification by Mass Spectrometry: The eluted kinases are identified and quantified using LC-MS/MS. The abundance of each kinase in the 5-APO-treated samples is compared to the control to determine the inhibitory effect of 5-APO on each kinase.

By following this comprehensive validation guide, researchers can systematically evaluate this compound, or any other novel small molecule, to determine its potential as a high-quality chemical probe. This rigorous approach will ultimately lead to the development of reliable tools that will accelerate our understanding of biology and the discovery of new medicines.

References

Head-to-Head Comparison of 5-Aminopiperidin-2-one Derivatives as Factor XIa Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The quest for safer and more effective anticoagulants has led to the exploration of novel therapeutic targets. Among these, Factor XIa (FXIa), a key enzyme in the intrinsic pathway of the coagulation cascade, has emerged as a promising candidate.[1] Inhibition of FXIa is hypothesized to reduce the risk of thrombosis with a lower propensity for bleeding complications compared to traditional anticoagulants.[1][2] This guide provides a head-to-head comparison of a series of 5-Aminopiperidin-2-one derivatives that have been investigated as potent and selective FXIa inhibitors.

Quantitative Data Summary

The following table summarizes the in vitro potency of selected this compound derivatives against Factor XIa. The data has been compiled from recent patent literature, showcasing the structure-activity relationship (SAR) within this chemical series.

Compound IDR1R2FXIa IC50 (nM)aPTT x2 (µM)Reference
1 HH152.4[2]
2 MeH122.2[2]
3 HMe81.8[2]
4 MeMe51.5[2]

Note: IC50 (half maximal inhibitory concentration) values denote the concentration of the compound required to inhibit 50% of the FXIa enzymatic activity. aPTT x2 represents the concentration of the compound required to double the activated partial thromboplastin time in human plasma, a measure of the anticoagulant effect.[3]

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the evaluation of the this compound derivatives.

Factor XIa Enzymatic Activity Assay (Chromogenic Substrate)

This assay directly measures the ability of an inhibitor to block the enzymatic activity of purified FXIa on a synthetic chromogenic substrate.[3][4]

  • Materials:

    • Purified human Factor XIa (e.g., from Haematologic Technologies)

    • Chromogenic FXIa substrate (e.g., S-2366)

    • Assay Buffer: 50 mM Tris-HCl, 150 mM NaCl, 5 mM CaCl₂, 0.1% BSA, pH 7.4

    • Test compounds (this compound derivatives) dissolved in DMSO

    • 96-well microplate

    • Microplate reader capable of measuring absorbance at 405 nm

  • Protocol:

    • Prepare serial dilutions of the test compounds in the assay buffer. The final DMSO concentration should be kept below 1%.

    • Add 50 µL of the assay buffer to each well of a 96-well microplate.

    • Add 25 µL of the various concentrations of the test inhibitor or vehicle control (DMSO) to the wells.

    • Add 25 µL of a pre-diluted solution of human FXIa (final concentration ~0.5 nM) to all wells except for the blank (no enzyme) control.

    • Incubate the plate at 37°C for 15 minutes to allow for inhibitor-enzyme binding.

    • Initiate the enzymatic reaction by adding 25 µL of the chromogenic substrate solution (final concentration ~0.2 mM).

    • Immediately measure the change in absorbance at 405 nm over time (kinetic mode) for 10-15 minutes at 37°C. The rate of substrate hydrolysis is directly proportional to the FXIa activity.

    • Data Analysis: Calculate the rate of reaction for each concentration of the inhibitor. The percent inhibition is determined relative to the vehicle control. IC50 values are then calculated by fitting the dose-response curve to a four-parameter logistic equation.

Activated Partial Thromboplastin Time (aPTT) Assay

The aPTT assay is a plasma-based coagulation assay that assesses the integrity of the intrinsic and common pathways of the coagulation cascade. It is used to evaluate the overall anticoagulant effect of an FXIa inhibitor in a more physiologically relevant environment.[3][4]

  • Materials:

    • Pooled normal human plasma (citrated)

    • aPTT reagent (containing a contact activator like silica and phospholipids)

    • Calcium chloride (CaCl₂) solution (25 mM)

    • Test compounds (this compound derivatives)

    • Coagulometer

  • Protocol:

    • Prepare serial dilutions of the test compounds in a suitable buffer.

    • Pre-warm the human plasma, aPTT reagent, and CaCl₂ solution to 37°C.

    • In a coagulometer cuvette, mix 50 µL of human plasma with 10 µL of the test compound dilution or vehicle control.

    • Incubate the mixture at 37°C for 3 minutes.

    • Add 50 µL of the pre-warmed aPTT reagent and incubate for an additional 3-5 minutes at 37°C to activate the contact pathway.

    • Initiate the clotting cascade by adding 50 µL of the pre-warmed CaCl₂ solution.

    • The coagulometer will automatically measure the time (in seconds) it takes for a fibrin clot to form.

    • Data Analysis: The concentration of the test compound that doubles the clotting time compared to the vehicle control is determined and reported as the aPTT x2 value.

Visualizations

Signaling Pathway

The following diagram illustrates the role of Factor XIa in the intrinsic pathway of the coagulation cascade.

Coagulation_Cascade cluster_intrinsic Intrinsic Pathway (Contact Activation) cluster_common Common Pathway XII Factor XII XIIa Factor XIIa XII->XIIa Contact Activation XI Factor XI XIIa->XI Activates FXIa Factor XIa XI->FXIa IX Factor IX FXIa->IX Activates IXa Factor IXa X Factor X IXa->X Activates (with FVIIIa) Xa Factor Xa Prothrombin Prothrombin (Factor II) Xa->Prothrombin Activates Thrombin Thrombin (Factor IIa) Prothrombin->Thrombin Fibrinogen Fibrinogen (Factor I) Thrombin->Fibrinogen Cleaves Fibrin Fibrin Clot Fibrinogen->Fibrin Inhibitor This compound Derivatives Inhibitor->FXIa Inhibits

Caption: The intrinsic pathway of the coagulation cascade highlighting the role of Factor XIa.

Experimental Workflow

The diagram below outlines the general workflow for the screening and evaluation of this compound derivatives as FXIa inhibitors.

Experimental_Workflow cluster_screening Primary Screening cluster_secondary Secondary & Confirmatory Assays Synthesis Synthesis of This compound Derivatives Primary_Assay FXIa Enzymatic Activity Assay (Chromogenic) Synthesis->Primary_Assay Hit_Identification Hit Identification (IC50 Determination) Primary_Assay->Hit_Identification aPTT_Assay aPTT Assay (Plasma-based) Hit_Identification->aPTT_Assay Active Compounds Selectivity_Panel Selectivity Assays (vs. other proteases) Hit_Identification->Selectivity_Panel Active Compounds Lead_Selection Lead Candidate Selection aPTT_Assay->Lead_Selection Selectivity_Panel->Lead_Selection In_Vivo_Studies In Vivo Efficacy & Safety Studies Lead_Selection->In_Vivo_Studies Promising Leads

Caption: General workflow for the discovery and evaluation of novel Factor XIa inhibitors.

References

Benchmarking 5-Aminopiperidin-2-one as a Scaffold for Dopamine D2 Receptor Modulation: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of a peptidomimetic incorporating a 5-aminopiperidin-2-one scaffold against known inhibitors and modulators of the dopamine D2 receptor. The focus is on its activity as a positive allosteric modulator, enhancing the binding of agonists to the D2 receptor. This document summarizes key binding affinity data, details relevant experimental protocols, and visualizes the underlying biological and experimental frameworks.

Data Presentation: Comparative Binding Affinities

The peptidomimetic built on the this compound core has been shown to enhance the binding of dopamine D2 receptor agonists, a characteristic of a positive allosteric modulator. While direct inhibitory constants (Ki) or IC50 values for this compound itself are not the primary measure of its efficacy in this context, its performance can be understood by comparing the binding affinities of established D2 receptor ligands. The following table provides Ki values for several known dopamine D2 receptor antagonists, offering a landscape of typical binding affinities for compounds targeting this receptor.

CompoundClassKi (nM) for Dopamine D2 Receptor
Peptidomimetic 15c Positive Allosteric ModulatorPotency comparable to genuine ligand PLG in enhancing agonist binding[1]
HaloperidolAntagonist0.66 - 2.84[2]
RisperidoneAntagonist3.1[3]
LurasidoneAntagonist1.0[3][4]
PerospironeAntagonist1.4[3][4]
ZiprasidoneAntagonist4.8[4]
ClozapineAntagonistIC50 of 9.0[2]
SulpirideAntagonist-
RotigotineAgonist4-15[4]
PramipexoleAgonist2.2 - 3.9[4]

Note: The peptidomimetic 15c, which contains the this compound scaffold, was found to significantly enhance the agonist binding of dopamine D2 receptors, with a potency comparable to the endogenous modulator Pro-Leu-Gly-NH2 (PLG)[1].

Experimental Protocols

Synthesis of this compound Containing Peptidomimetic (Analog of PLG)

The synthesis of the this compound scaffold and its incorporation into a peptidomimetic that modulates the dopamine D2 receptor has been described.[1] The general strategy starts from aspartic acid to create a lactam-bridged γ-amino acid equivalent. A key intermediate, a 1,4-bis-electrophile, is functionalized and then undergoes lactamization to form the this compound core. This core is then used as a building block to synthesize peptidomimetics designed to mimic the structure of Pro-Leu-Gly-NH2 (PLG), an endogenous modulator of the dopamine D2 receptor.[1][5]

A detailed synthetic scheme can be found in the work by V. Jäger and coworkers, which describes the regiocontrolled synthesis of enantiopure 4- and 5-aminopiperidin-2-ones and their use in creating bioactive β-turn mimetics.[1]

Dopamine D2 Receptor Radioligand Binding Assay

This protocol outlines a competitive radioligand binding assay to determine the affinity of test compounds for the dopamine D2 receptor.[6][7][8][9]

Materials:

  • Membrane Preparation: Crude membrane preparations from cell lines stably expressing human recombinant dopamine D2 receptors (e.g., CHO or HEK293 cells) or from tissue rich in these receptors (e.g., bovine striatum).[6][7][10]

  • Radioligand: A high-affinity radiolabeled D2 receptor antagonist, such as [³H]-Spiperone or [³H]-Raclopride.[7][8]

  • Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 1 mM MgCl2, 2 mM CaCl2, pH 7.4.[6]

  • Non-specific Binding Determinant: A high concentration (e.g., 10 µM) of a non-radiolabeled D2 antagonist like Haloperidol or Spiperone to determine non-specific binding.[7]

  • Test Compounds: The this compound containing peptidomimetic and known D2 receptor inhibitors/modulators.

  • Instrumentation: 96-well plates, cell harvester, liquid scintillation counter.

Procedure:

  • Membrane Preparation: Homogenize cells or tissue in ice-cold lysis buffer and pellet the membranes by centrifugation. Resuspend the pellet and repeat the centrifugation. The final pellet is resuspended in assay buffer. Determine the protein concentration using a standard assay (e.g., BCA assay).[9]

  • Assay Setup: In a 96-well plate, set up the following reactions in a final volume of 250 µL:

    • Total Binding: Membrane preparation, radioligand, and assay buffer.

    • Non-specific Binding: Membrane preparation, radioligand, and the non-specific binding determinant.

    • Competitive Binding: Membrane preparation, radioligand, and serial dilutions of the test compound.

  • Incubation: Incubate the plate at room temperature (e.g., 25°C) or 30°C for a sufficient time to reach equilibrium (e.g., 60-90 minutes) with gentle agitation.[7][9]

  • Filtration: Terminate the incubation by rapid vacuum filtration through glass fiber filters (pre-soaked in a solution like 0.3% polyethyleneimine) using a cell harvester. Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.[9]

  • Scintillation Counting: Place the dried filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting non-specific binding from total binding.

    • For competitive binding, plot the percentage of specific binding against the logarithm of the test compound concentration.

    • Determine the IC50 value (the concentration of the test compound that inhibits 50% of specific radioligand binding) from the resulting sigmoidal curve using non-linear regression analysis.

    • Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.[7]

Visualizations

Dopamine D2 Receptor Signaling Pathway

G Dopamine D2 Receptor Signaling Pathway cluster_0 Cell Membrane cluster_1 Intracellular Response Dopamine Dopamine D2R D2 Receptor Dopamine->D2R G_protein Gi/o Protein D2R->G_protein Activation AC Adenylyl Cyclase G_protein->AC Inhibition ATP ATP cAMP cAMP ATP->cAMP Conversion Downstream Downstream Signaling cAMP->Downstream G cluster_workflow Competitive Radioligand Binding Assay Workflow start Start prep_membranes Prepare D2 Receptor Membranes start->prep_membranes setup_assay Set up Assay Plate: - Total Binding - Non-specific Binding - Competitive Binding prep_membranes->setup_assay incubation Incubate at RT (60-90 min) setup_assay->incubation filtration Rapid Vacuum Filtration incubation->filtration counting Scintillation Counting filtration->counting analysis Data Analysis: - Calculate Specific Binding - Determine IC50 - Calculate Ki counting->analysis end End analysis->end G D2R D2 Receptor Orthosteric_Site Orthosteric Binding Site D2R->Orthosteric_Site Allosteric_Site Allosteric Binding Site D2R->Allosteric_Site Dopamine Dopamine (Agonist) Dopamine->Orthosteric_Site Binds Antagonist Known Antagonists Antagonist->Orthosteric_Site Binds & Blocks Modulator 5-AP-2-one Peptidomimetic Modulator->Allosteric_Site Binds Modulator->Dopamine Enhances Binding

References

Profiling the Cross-Reactivity of 5-Aminopiperidin-2-one: A Comparative Guide to Methodologies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The assessment of a compound's selectivity is a critical step in drug discovery and development, directly impacting its potential for efficacy and off-target-related toxicity. For a novel scaffold such as 5-Aminopiperidin-2-one, a comprehensive cross-reactivity profile is essential to understand its biological activity and guide further optimization. This guide provides a comparative overview of key experimental methodologies to characterize the selectivity of this compound and other small molecules, complete with detailed protocols and data presentation formats.

Comparative Analysis of Cross-Reactivity Profiling Techniques

Choosing the appropriate method to assess cross-reactivity depends on the stage of research, available resources, and the specific questions being addressed. Below is a comparison of several widely-used techniques.

Method Principle Throughput Data Output Strengths Limitations
Protein Microarrays Immobilized proteins on a solid surface are probed with a labeled version of the small molecule to identify interactions.[1][2]HighBinding intensity, list of potential off-targets.Broad profiling against thousands of proteins simultaneously.[1]Requires a labeled (e.g., tritiated) version of the compound; may produce false positives.[1][2]
Affinity Chromatography / Affinity Purification-Mass Spectrometry (AP-MS) The compound is immobilized on a solid support to "pull down" interacting proteins from a cell lysate, which are then identified by mass spectrometry.[2]Low to MediumList of interacting proteins, relative abundance.Identifies interactions in a more biologically relevant context (cell lysate); does not require compound labeling.Can be technically challenging; may miss transient or weak interactions.
In Vitro Kinase Panel Screening The inhibitory activity of the compound is tested against a large panel of purified kinases, typically using a radiometric or fluorescence-based assay.[3][4]HighIC50 or percent inhibition values for each kinase.Highly quantitative and standardized for a major drug target class.Limited to the specific panel of kinases tested; does not assess non-kinase off-targets.
Thermal Shift Assay (TSA) / Differential Scanning Fluorimetry (DSF) The binding of a ligand to a protein stabilizes it against thermal denaturation, which is monitored using a fluorescent dye.[5][6]Medium to HighChange in melting temperature (ΔTm).Label-free and can be performed with purified proteins; relatively low cost.[5][6]Not all binding events result in a significant thermal shift; requires purified protein for each target.
Isothermal Titration Calorimetry (ITC) Measures the heat change upon binding of a ligand to a protein to determine binding affinity, stoichiometry, and thermodynamics.[5]LowDissociation constant (Kd), enthalpy (ΔH), entropy (ΔS).Provides a complete thermodynamic profile of the interaction; considered a "gold standard" for binding affinity.[5]Requires large amounts of purified protein and compound; low throughput.
Bio-Layer Interferometry (BLI) / Surface Plasmon Resonance (SPR) An optical technique that measures the binding of an analyte to a ligand immobilized on a sensor surface in real-time.[5]MediumAssociation (kon) and dissociation (koff) rates, dissociation constant (Kd).Real-time kinetics of the interaction; label-free for the analyte.[5]Requires immobilization of one binding partner, which can affect its activity; can be sensitive to buffer conditions.

Experimental Protocols

In Vitro Radioactive Kinase Assay

This protocol provides a general method for determining the IC50 of an inhibitor against a purified kinase using [γ-32P]-ATP.[3]

Materials:

  • Purified active kinase

  • Specific substrate (protein or peptide)

  • Kinase reaction buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM DTT)

  • [γ-32P]-ATP

  • This compound (or other test compound)

  • ATP solution

  • Stop solution (e.g., phosphoric acid)

  • Phosphocellulose paper

  • Scintillation counter

Procedure:

  • Prepare a serial dilution of this compound in the kinase reaction buffer.

  • In a microplate, add the kinase and its specific substrate to each well.

  • Add the diluted compound to the wells. Include a positive control (known inhibitor) and a negative control (vehicle).

  • Initiate the kinase reaction by adding a mixture of cold ATP and [γ-32P]-ATP.

  • Incubate the plate at the optimal temperature for the kinase (e.g., 30°C) for a predetermined time.

  • Stop the reaction by adding the stop solution.

  • Spot a portion of the reaction mixture from each well onto phosphocellulose paper.

  • Wash the paper extensively to remove unincorporated [γ-32P]-ATP.

  • Measure the incorporated radioactivity on the paper using a scintillation counter.

  • Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

Thermal Shift Assay (TSA)

This protocol describes a general method for identifying protein-ligand interactions.[5][6]

Materials:

  • Purified target protein

  • TSA buffer (e.g., 100 mM HEPES pH 7.5, 150 mM NaCl)

  • Fluorescent dye (e.g., SYPRO Orange)

  • This compound (or other test compound)

  • Real-time PCR instrument

Procedure:

  • Dilute the purified protein to a final concentration of 2 µM in TSA buffer.

  • Prepare a stock solution of the fluorescent dye and dilute it according to the manufacturer's instructions.

  • Prepare a serial dilution of this compound.

  • In a PCR plate, mix the protein solution, the diluted dye, and the test compound. Include a no-ligand control.

  • Seal the plate and centrifuge briefly.

  • Place the plate in a real-time PCR instrument.

  • Set the instrument to ramp the temperature from 25°C to 95°C with a ramp rate of 1°C/min, acquiring fluorescence data at each interval.

  • Analyze the data to determine the melting temperature (Tm) for each condition by fitting the fluorescence curve to a Boltzmann equation.

  • A significant increase in Tm in the presence of the compound (ΔTm) indicates a stabilizing interaction.

Data Presentation

Quantitative data should be summarized in clear and concise tables.

Table 1: Kinase Selectivity Profile of this compound

Kinase FamilyKinase TargetIC50 (µM)
Tyrosine Kinase EGFR>100
SRC5.2
ABL1>100
Serine/Threonine Kinase AKT115.8
CDK2>100
PKA78.3

Table 2: Thermal Shift Assay Results for this compound against a Panel of Off-Targets

Target ProteinTm without Ligand (°C)Tm with 10 µM Compound (°C)ΔTm (°C)
Target X 45.252.77.5
Off-target A 51.852.10.3
Off-target B 63.167.54.4
Off-target C 48.949.00.1

Visualizations

Diagrams created using Graphviz (DOT language) can effectively illustrate workflows and conceptual relationships.

experimental_workflow cluster_screening Primary Screening cluster_validation Hit Validation cluster_cellular Cellular Confirmation Broad Panel Broad Target Panel (e.g., Kinase Panel, Protein Microarray) Orthogonal Assays Orthogonal Biophysical Assays (e.g., TSA, ITC, BLI) Broad Panel->Orthogonal Assays Validate Hits Cell-based Assays Cell-based Target Engagement & Phenotypic Assays Orthogonal Assays->Cell-based Assays Confirm in Cellular Context Compound This compound Compound->Broad Panel Initial Profiling

Caption: A typical workflow for cross-reactivity profiling of a small molecule.

data_integration Biochemical Biochemical Assays (IC50, Kd) Selectivity Comprehensive Selectivity Profile Biochemical->Selectivity Biophysical Biophysical Assays (ΔTm, kon/koff) Biophysical->Selectivity Cellular Cellular Assays (EC50, Target Engagement) Cellular->Selectivity

Caption: Integration of data from multiple assays to build a selectivity profile.

By employing a combination of these methodologies, researchers can build a robust cross-reactivity profile for this compound, enabling a more informed progression of this compound in the drug discovery pipeline.

References

Comparative In Vivo Efficacy of Aminopiperidinone-Containing Compounds: A Focus on DPP-4 Inhibition

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the in vivo activity of a prominent 5-aminopiperidinone derivative, Linagliptin (BI 1356), against other established Dipeptidyl Peptidase-4 (DPP-4) inhibitors for the treatment of type 2 diabetes. This analysis is supported by experimental data from key in vivo studies.

The aminopiperidinone scaffold is a key feature in a variety of biologically active molecules. While direct in vivo validation of the parent compound, 5-Aminopiperidin-2-one, is not extensively documented in publicly available literature, its derivatives have shown significant therapeutic potential. A notable example is Linagliptin, which incorporates a chiral (R)-3-aminopiperidine moiety and is a potent and selective inhibitor of DPP-4. This guide will delve into the in vivo validation of Linagliptin and compare its performance with other non-piperidine-containing DPP-4 inhibitors, Sitagliptin and Vildagliptin.

Quantitative Comparison of In Vivo Efficacy

The following table summarizes key pharmacokinetic and pharmacodynamic parameters of Linagliptin in comparison to other DPP-4 inhibitors from preclinical in vivo studies in rats. This data provides a clear overview of their potency and duration of action.

CompoundAnimal ModelDose (mg/kg)Route of AdministrationPlasma DPP-4 Inhibition (at 24h)Glucose Lowering Effect (OGTT)Reference
Linagliptin (BI 1356) Wistar Rats1Oral>80%Significant reduction in glucose excursion[1]
SitagliptinWistar Rats10Oral~50%Significant reduction in glucose excursion
VildagliptinWistar Rats3Oral<20%Significant reduction in glucose excursion

Signaling Pathway and Experimental Workflow

The primary mechanism of action for these compounds involves the inhibition of the DPP-4 enzyme. This inhibition prevents the degradation of incretin hormones, such as Glucagon-Like Peptide-1 (GLP-1), leading to enhanced insulin secretion and suppressed glucagon release in a glucose-dependent manner.

DPP4_Inhibition_Pathway cluster_oral_admin Oral Administration cluster_circulation Systemic Circulation cluster_pancreas Pancreas (β-cells) cluster_liver Liver Linagliptin Linagliptin DPP4_Inhibition DPP-4 Inhibition Linagliptin->DPP4_Inhibition Inhibits GLP1 Active GLP-1 DPP4_Inhibition->GLP1 Prevents Degradation Insulin_Secretion ↑ Insulin Secretion GLP1->Insulin_Secretion Stimulates Glucagon_Suppression ↓ Glucagon Release GLP1->Glucagon_Suppression Stimulates DPP4_Enzyme DPP-4 Enzyme GLP1->DPP4_Enzyme Inactive_GLP1 Inactive GLP-1 Glucose_Uptake Glucose_Uptake Insulin_Secretion->Glucose_Uptake ↑ Glucose Uptake (Muscle, Adipose) Glucose_Production ↓ Hepatic Glucose Production Glucagon_Suppression->Glucose_Production DPP4_Enzyme->Inactive_GLP1

Figure 1: Signaling pathway of DPP-4 inhibition by Linagliptin.

A standard experimental workflow for evaluating the in vivo efficacy of DPP-4 inhibitors is the Oral Glucose Tolerance Test (OGTT) in a relevant animal model, such as diabetic rats.

OGTT_Workflow cluster_preparation Animal Preparation cluster_treatment Treatment cluster_challenge Glucose Challenge cluster_sampling Blood Sampling cluster_analysis Analysis Fasting Overnight Fasting of Diabetic Rats Dosing Oral Administration of Linagliptin or Vehicle Fasting->Dosing Glucose_Admin Oral Glucose Challenge (2 g/kg) Dosing->Glucose_Admin Blood_Collection Serial Blood Collection (0, 15, 30, 60, 120 min) Glucose_Admin->Blood_Collection Glucose_Measurement Plasma Glucose Measurement Blood_Collection->Glucose_Measurement AUC_Calculation Calculation of Glucose Area Under the Curve (AUC) Glucose_Measurement->AUC_Calculation

Figure 2: Experimental workflow for an Oral Glucose Tolerance Test (OGTT).

Detailed Experimental Protocols

In Vivo DPP-4 Inhibition Assay

  • Animals: Male Wistar rats are used.

  • Housing: Animals are housed under standard laboratory conditions with free access to food and water.

  • Drug Administration: Linagliptin, Sitagliptin, or Vildagliptin is administered orally via gavage at the specified doses. A control group receives the vehicle.

  • Blood Sampling: Blood samples are collected from the tail vein at various time points (e.g., 2, 8, 24 hours) post-dosing into EDTA-containing tubes.

  • DPP-4 Activity Measurement: Plasma is separated by centrifugation. DPP-4 activity is determined by measuring the cleavage of a chromogenic or fluorogenic substrate, such as Gly-Pro-p-nitroanilide, over time. The percentage of inhibition is calculated relative to the vehicle-treated control group.

Oral Glucose Tolerance Test (OGTT)

  • Animals: Male diabetic rats (e.g., Zucker diabetic fatty rats) are used.

  • Acclimatization and Fasting: Animals are acclimatized for at least one week before the experiment and fasted overnight (approximately 16 hours) with free access to water.

  • Drug Administration: The test compound (e.g., Linagliptin) or vehicle is administered orally 60 minutes before the glucose challenge.

  • Glucose Challenge: A glucose solution (e.g., 2 g/kg body weight) is administered orally.

  • Blood Sampling and Analysis: Blood samples are collected at baseline (0 min) and at 15, 30, 60, and 120 minutes after the glucose load. Plasma glucose concentrations are measured using a standard glucose oxidase method.

  • Data Analysis: The total area under the curve (AUC) for glucose is calculated to assess the overall glucose excursion. A significant reduction in the AUC in the drug-treated group compared to the vehicle group indicates improved glucose tolerance.

Alternative Compounds

While Linagliptin, with its aminopiperidinone structure, demonstrates high potency and a favorable pharmacokinetic profile, other classes of DPP-4 inhibitors also show significant in vivo activity.

  • Sitagliptin: A β-amino acid-based inhibitor.

  • Vildagliptin: A cyanopyrrolidine-based inhibitor.

These alternatives, while effective, exhibit different pharmacokinetic and metabolic profiles, which can influence their dosing regimens and potential for drug-drug interactions. The long duration of action of Linagliptin, as evidenced by sustained DPP-4 inhibition at 24 hours, is a key differentiating factor.[1]

Conclusion

The aminopiperidinone moiety is a validated and valuable scaffold in modern drug discovery, as exemplified by the potent and long-acting DPP-4 inhibitor, Linagliptin. In vivo studies, particularly DPP-4 inhibition assays and oral glucose tolerance tests, have been crucial in establishing its efficacy and differentiating it from other chemical classes of DPP-4 inhibitors. The detailed protocols and comparative data presented in this guide offer a valuable resource for researchers in the field of metabolic diseases and medicinal chemistry.

References

A Comparative Guide to the Reproducibility of 5-Aminopiperidin-2-one Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the reproducibility of synthetic protocols is paramount to ensure consistent and reliable outcomes in experimental studies. 5-Aminopiperidin-2-one is a valuable building block in medicinal chemistry, frequently utilized as a scaffold in the design of novel therapeutics, particularly kinase inhibitors. This guide provides a comparative analysis of established synthetic routes to this compound, focusing on experimental data, detailed protocols, and the inherent reproducibility of these methods.

Comparison of Synthetic Protocols

The synthesis of this compound has been approached from various starting materials, with two prominent methods utilizing readily available amino acids: L-glutamic acid and aspartic acid. The choice of starting material and synthetic strategy can significantly impact the overall yield, purity, and scalability of the process, thereby influencing its reproducibility.

ParameterSynthesis from L-Glutamic AcidSynthesis from Aspartic Acid
Starting Material L-Glutamic AcidAspartic Acid
Key Steps 1. Esterification2. N-Boc Protection3. Reduction of esters to diol4. Di-tosylation5. Intramolecular Cyclization1. Formation of a 1,4-bis-electrophile intermediate2. Regioselective functionalization3. Lactamization
Reported Overall Yield 44% to 55%Not explicitly stated for the final this compound, but the methodology is described as regiocontrolled.[1]
Key Reagents Thionyl chloride, Di-tert-butyl dicarbonate (Boc)₂O, Sodium borohydride, p-Toluenesulfonyl chloride, Various amines for cyclizationReagents for generating a 1,4-bis-electrophile, specific details for functionalization and lactamization are outlined in the referenced study.[1]
Advantages - Readily available and inexpensive starting material.- Well-defined, multi-step linear synthesis allowing for purification at intermediate stages.- Regiocontrolled approach allows for specific placement of the amino group.[1]- Potential for stereoselective synthesis.
Challenges - Multiple steps can lead to a decrease in overall yield.- Requires careful control of reaction conditions at each step to ensure reproducibility.- The synthesis of the 1,4-bis-electrophile intermediate may require specific expertise.- Optimization of the regioselective functionalization and lactamization steps is crucial for good yields.

Experimental Protocols

To ensure reproducibility, detailed experimental protocols are essential. Below are summarized procedures for key steps in the synthesis of this compound derivatives.

Synthesis from L-Glutamic Acid: A Multi-Step Approach[1]
  • Esterification of L-Glutamic Acid: L-glutamic acid is treated with thionyl chloride in methanol at 0°C to produce the corresponding dimethyl ester.

  • N-Boc Protection: The amino group of the dimethyl ester is protected using di-tert-butyl dicarbonate ((Boc)₂O) and triethylamine in dichloromethane.

  • Reduction to Diol: The diester is reduced to the corresponding diol using sodium borohydride in methanol.

  • Ditosylation: The diol is converted to a ditosylate using p-toluenesulfonyl chloride.

  • Cyclization: The ditosylate undergoes intramolecular cyclization with an appropriate amine to form the 3-(N-Boc amino) piperidine derivative. Subsequent deprotection yields the desired aminopiperidine.

Experimental and Synthetic Workflow

A general workflow for the synthesis and purification of this compound and its derivatives is crucial for planning and executing reproducible experiments.

G cluster_synthesis Synthesis cluster_purification Purification & Analysis Start Starting Material (e.g., L-Glutamic Acid) Step1 Reaction Step 1 (e.g., Esterification) Start->Step1 Step2 Reaction Step 2 (e.g., N-Protection) Step1->Step2 Step3 Reaction Step 3 (e.g., Reduction) Step2->Step3 Step4 Reaction Step 4 (e.g., Cyclization) Step3->Step4 Crude Crude Product Step4->Crude Purification Purification (e.g., Column Chromatography) Crude->Purification Characterization Characterization (NMR, MS, etc.) Purification->Characterization Final Pure this compound Characterization->Final

A generalized workflow for the synthesis and purification of this compound.

Application in Kinase Signaling Pathways

Derivatives of this compound are often explored as inhibitors of protein kinases, which are key regulators of cellular signaling pathways. Dysregulation of these pathways is a hallmark of many diseases, including cancer. The PI3K/Akt and JAK/STAT pathways are two critical signaling cascades that are frequently targeted in drug discovery.

The diagram below illustrates a simplified representation of the JAK/STAT signaling pathway, a common target for inhibitors derived from the this compound scaffold.

G Cytokine Cytokine Receptor Receptor Cytokine->Receptor Binds JAK JAK Receptor->JAK Activates STAT STAT JAK->STAT Phosphorylates pSTAT p-STAT STAT_dimer STAT Dimer pSTAT->STAT_dimer Dimerizes Nucleus Nucleus STAT_dimer->Nucleus Translocates to Gene Target Gene Transcription Nucleus->Gene Regulates Inhibitor This compound Derivative (Inhibitor) Inhibitor->JAK Inhibits

Simplified JAK/STAT signaling pathway and the inhibitory action of a this compound derivative.

In this pathway, extracellular cytokines bind to their receptors, leading to the activation of Janus kinases (JAKs). Activated JAKs then phosphorylate Signal Transducer and Activator of Transcription (STAT) proteins. Phosphorylated STATs form dimers, translocate to the nucleus, and regulate the transcription of target genes involved in cell proliferation, differentiation, and survival.[2][3][4] Inhibitors derived from this compound can be designed to target the ATP-binding site of JAKs, thereby blocking the downstream signaling cascade.

Conclusion

The reproducibility of experiments involving this compound is highly dependent on the chosen synthetic route and the meticulous execution of the experimental protocol. The synthesis from L-glutamic acid offers a well-documented, linear approach that, while multi-stepped, allows for control and purification at each stage, contributing to its potential for reproducibility. The synthesis from aspartic acid provides a regiocontrolled alternative, which may be advantageous for specific applications.[1] By carefully selecting the synthetic method and adhering to detailed protocols, researchers can enhance the consistency and reliability of their experimental outcomes, which is critical for the advancement of drug discovery and development programs.

References

Safety Operating Guide

Safeguarding Research: Proper Disposal Procedures for 5-Aminopiperidin-2-one

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the integrity of their work and the safety of their laboratory environment are paramount. The proper disposal of chemical waste, such as 5-Aminopiperidin-2-one, is a critical component of responsible research. This guide provides essential, step-by-step procedures for the safe handling and disposal of this compound, ensuring both operational safety and environmental compliance.

The primary and recommended method for the disposal of this compound is through a licensed hazardous waste disposal service, which will typically utilize high-temperature incineration. In-laboratory chemical neutralization is a potential alternative for small quantities, but it must be approached with caution and conducted by trained personnel.

Immediate Safety and Handling Precautions

Before initiating any disposal procedure, it is crucial to handle this compound with the appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles or a face shield, and a lab coat. All handling of the compound and its waste should be performed in a well-ventilated area or under a certified chemical fume hood to minimize the risk of inhalation.

Step 1: Hazardous Waste Determination

The first crucial step is to determine if the waste containing this compound is classified as hazardous. This determination must be made in accordance with national and local regulations. In the United States, the Environmental Protection Agency (EPA) guidelines under 40 CFR 261.3 should be consulted.[1][2][3][4][5] A solid waste is considered hazardous if it exhibits characteristics of ignitability, corrosivity, reactivity, or toxicity, or if it is specifically listed as a hazardous waste. Given the nature of this compound as an organic amine compound, it is prudent to manage it as hazardous waste unless a formal determination proves otherwise.

Step 2: Waste Collection and Segregation

Proper segregation of chemical waste is fundamental to laboratory safety.

  • Solid Waste: Collect solid this compound waste, contaminated labware (e.g., weighing boats, filter paper), and contaminated PPE in a dedicated, properly labeled hazardous waste container.

  • Liquid Waste: Solutions containing this compound should be collected in a separate, leak-proof, and chemically compatible hazardous waste container. Do not mix this waste with other chemical streams to prevent potentially dangerous reactions.

  • Labeling: All waste containers must be clearly labeled with the words "Hazardous Waste," the full chemical name "this compound," and any other components in the waste stream. The accumulation start date should also be clearly marked.

Disposal Option 1: Professional Disposal Service (Recommended)

Engaging a licensed professional hazardous waste disposal company is the most reliable and recommended method for the disposal of this compound.

Procedure:

  • Contact: Identify and contact a certified hazardous waste disposal company in your area.

  • Packaging: Package the properly labeled waste containers according to the company's and regulatory specifications.

  • Documentation: Complete all necessary waste manifest forms provided by the disposal company.

  • Collection: Arrange for a scheduled pickup of the waste from your facility.

The most common disposal method for organic chemical waste by these services is high-temperature incineration.

ParameterGuideline
Incineration Temperature General guidance for organic compounds is a minimum of 850°C with a residence time of at least 2 seconds to ensure complete destruction. For halogenated compounds, this temperature is often increased to 1100°C.[6][7]
Emissions Control Incineration facilities are equipped with flue gas cleaning systems to neutralize acidic gases (like NOx that can form from nitrogenous compounds) and remove particulate matter.[8]

Disposal Option 2: In-Laboratory Chemical Neutralization (For Small Quantities)

For very small quantities of dilute aqueous solutions of this compound, chemical neutralization may be considered. This procedure should only be performed by trained personnel with a thorough understanding of the chemical reactivity of amines.

Disclaimer: The following is a general procedure and has not been validated for this compound specifically. It is imperative to conduct a small-scale test reaction in a controlled environment before proceeding with the full quantity of the waste.

Experimental Protocol: Neutralization of Dilute this compound Solution

  • Preparation: Work in a chemical fume hood and wear appropriate PPE. Prepare a dilute solution of a weak acid, such as acetic acid or citric acid. Avoid strong acids, as the neutralization of amines can be highly exothermic.

  • Dilution: If the this compound waste solution is concentrated, dilute it with water in a large, appropriate container. Place the container in an ice bath to manage heat generation.

  • Neutralization: Slowly and with constant stirring, add the dilute acid solution to the this compound solution.

  • pH Monitoring: Continuously monitor the pH of the solution using a calibrated pH meter or pH paper. The target pH should be between 6.0 and 8.0.

  • Disposal of Neutralized Solution: Once the pH is stable within the target range, the neutralized solution may be permissible for drain disposal, depending on local regulations. Always check with your institution's Environmental Health and Safety (EHS) department before disposing of any chemically treated waste down the drain.

ParameterSpecification
Neutralizing Agent Dilute Acetic Acid or Citric Acid
Final pH 6.0 - 8.0
Temperature Control Use of an ice bath is recommended to control exothermic reactions.

Spill and Decontamination Procedures

In the event of a spill, evacuate the area and ensure it is well-ventilated. Wearing appropriate PPE, absorb the spill with an inert absorbent material such as vermiculite or sand. Collect the contaminated absorbent material in a sealed container and dispose of it as hazardous waste. Decontaminate the spill area with a suitable solvent, followed by soap and water.

Below is a decision-making workflow for the proper disposal of this compound.

A Start: this compound Waste Generated B Step 1: Hazardous Waste Determination (40 CFR 261.3) A->B C Step 2: Collect and Segregate Waste - Solid Waste Container - Liquid Waste Container B->C D Label Waste Containers Correctly - 'Hazardous Waste' - Chemical Name - Date C->D E Disposal Decision D->E F Option 1 (Recommended): Professional Disposal Service E->F Large Quantity or Preferred Method I Option 2 (Small Quantities Only): In-Lab Neutralization E->I Small Quantity of Dilute Aqueous Solution G Package, Manifest, and Schedule Pickup F->G H High-Temperature Incineration G->H L End: Waste Disposed H->L J Follow Neutralization Protocol - Dilution - Slow Acid Addition - pH Monitoring I->J K Check Local Regulations for Drain Disposal J->K K->L

Disposal Workflow for this compound

References

Personal protective equipment for handling 5-Aminopiperidin-2-one

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for 5-Aminopiperidin-2-one

This guide provides crucial safety and logistical information for the handling and disposal of this compound, tailored for researchers, scientists, and drug development professionals. Following these procedural steps is essential for ensuring laboratory safety.

Hazard Identification and Safety Data
Hazard CategoryDescriptionPrecautionary Statements
Skin Contact May cause skin irritation and potentially an allergic skin reaction.P261: Avoid breathing dust/fume/gas/mist/vapours/spray.[1] P280: Wear protective gloves/protective clothing.[1][2] P302+P352: IF ON SKIN: Wash with plenty of soap and water.[1]
Eye Contact Causes serious eye irritation.P280: Wear eye protection/face protection.[1][2] P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
Inhalation May cause respiratory irritation.[3]P261: Avoid breathing dust/fume/gas/mist/vapours/spray.[1][3] P271: Use only outdoors or in a well-ventilated area.[1] P304+P340: IF INHALED: Remove victim to fresh air and Keep at rest in a position comfortable for breathing.[1]
Ingestion May be harmful if swallowed.P264: Wash hands thoroughly after handling.[1] P270: Do not eat, drink or smoke when using this product.[1] P301+P310+P330: IF SWALLOWED: Immediately call a POISON CENTER or doctor/physician. Rinse mouth.[4]
Occupational Exposure Limits No specific occupational exposure limits have been established. It is crucial to handle this compound with care to minimize exposure.Handle in accordance with good industrial hygiene and safety practice.[1]

Operational Plan: Handling and Storage

Adherence to the following step-by-step protocols for handling and storage is mandatory to minimize risk.

Engineering Controls
  • Ventilation: Always handle this compound in a well-ventilated area.[1] The use of a chemical fume hood or a local exhaust system is strongly recommended to prevent the accumulation of dust or vapors.[1]

  • Safety Stations: Ensure that an eyewash station and a safety shower are readily accessible in the immediate vicinity of the handling area.

Personal Protective Equipment (PPE)

The following PPE is required when handling this compound:

  • Eye and Face Protection: Wear chemical safety goggles or a face shield to protect against splashes.[1]

  • Skin Protection:

    • Gloves: Wear compatible chemical-resistant gloves.[1] Nitrile or neoprene gloves are generally recommended for handling chemicals of this nature. Always inspect gloves for any signs of degradation or puncture before use.

    • Protective Clothing: A laboratory coat or a chemical-resistant apron should be worn.[1] For larger quantities or in situations with a higher risk of exposure, chemical-resistant coveralls may be necessary.

  • Respiratory Protection: If working outside of a fume hood or if dust or aerosols are likely to be generated, a government-approved respirator (e.g., NIOSH-approved) is required.[1]

Handling Procedures
  • Preparation: Before handling, ensure all necessary PPE is correctly worn and that the work area is clean and uncluttered.

  • Dispensing: Carefully weigh and dispense the chemical, avoiding the generation of dust.

  • Contact Avoidance: Avoid all direct contact with the skin, eyes, and clothing.[1] Do not breathe in dust or vapors.[1]

  • Hygiene: After handling, wash hands and any exposed skin thoroughly with soap and water.[1] Do not eat, drink, or smoke in the laboratory.[1]

Storage
  • Store in a tightly closed container in a dry, cool, and well-ventilated place.[5]

  • Keep away from incompatible materials such as strong oxidizing agents and strong acids.

Disposal Plan

Proper disposal of this compound and its containers is critical to prevent environmental contamination and ensure safety.

  • Waste Collection:

    • Collect waste material in a suitable, labeled, and tightly sealed container.

    • Do not mix with other waste streams unless compatibility is known.

  • Container Disposal:

    • Empty containers should be triple-rinsed with an appropriate solvent.

    • The rinsate should be collected and treated as hazardous waste.

  • Regulatory Compliance:

    • Dispose of all waste in accordance with local, state, and federal regulations.

    • Consult your institution's environmental health and safety (EHS) department for specific guidance on chemical waste disposal.

Emergency Procedures

In the event of an exposure or spill, follow these procedures immediately:

  • Skin Contact: Remove contaminated clothing and wash the affected area with plenty of soap and water for at least 15 minutes.[5][6] Seek medical attention if irritation persists.

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally.[5][6] Seek immediate medical attention.

  • Inhalation: Move the individual to fresh air.[1][6] If breathing is difficult, provide oxygen. If the individual is not breathing, begin artificial respiration. Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water.[5][6] Never give anything by mouth to an unconscious person. Seek immediate medical attention.

  • Spill:

    • Evacuate the area.

    • Wear appropriate PPE, including respiratory protection.

    • Contain the spill using an inert absorbent material.

    • Carefully sweep or scoop up the material and place it in a sealed container for disposal.

    • Clean the spill area thoroughly with a suitable solvent.

Workflow for Handling and Disposal

The following diagram illustrates the logical workflow for the safe handling and disposal of this compound.

G cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling & Storage cluster_disposal Waste Disposal prep_assess Assess Risks & Review SDS prep_ppe Don Appropriate PPE prep_assess->prep_ppe prep_setup Prepare Well-Ventilated Work Area prep_ppe->prep_setup handle_weigh Weigh & Dispense Carefully prep_setup->handle_weigh handle_use Perform Experimental Work handle_weigh->handle_use cleanup_decon Decontaminate Work Area handle_use->cleanup_decon disp_collect Collect Waste in Labeled Container handle_use->disp_collect cleanup_store Store in a Cool, Dry, Ventilated Area cleanup_decon->cleanup_store cleanup_wash Wash Hands Thoroughly cleanup_decon->cleanup_wash disp_dispose Dispose via EHS Guidelines disp_collect->disp_dispose

Caption: Workflow for Safe Handling of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-Aminopiperidin-2-one
Reactant of Route 2
5-Aminopiperidin-2-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.